2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHSCPRVOWQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044982 | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70693-59-3 | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 2-amino-N-cyclohexyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-cyclohexyl-N-methylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-N-CYCLOHEXYL-N-METHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0I9A1O0OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the chemical and physical properties of this compound (CAS No. 70693-59-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's structure, physicochemical characteristics, synthesis, reactivity, and potential applications. By integrating established data with proven scientific principles, this guide serves as an authoritative resource for understanding and utilizing this versatile sulfonamide derivative.
Chemical Identity and Structural Elucidation
This compound is a substituted aromatic sulfonamide. The molecule's architecture consists of a central benzenesulfonamide core with three key substitutions: an amino group (-NH₂) at the ortho-position (C2) of the benzene ring, and both a cyclohexyl and a methyl group attached to the sulfonamide nitrogen. This unique combination of a primary aromatic amine, a bulky aliphatic ring, and a sulfonamide functional group imparts specific reactivity and physical properties to the compound.
-
IUPAC Name : this compound[1]
-
Synonyms : 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzene sulfon-N-methyl cyclohexylamide[1][2]
-
EC Number : 274-775-0[5]
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Gray white to light brown crystal | [5] |
| Melting Point | 98-101 °C (lit.) | [2][3][5] |
| Boiling Point | 428.1 ± 47.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 212.7 ± 29.3 °C (Predicted) | [5] |
| XLogP3 | 2.8 - 3.03 | [1][5] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | [1][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
The XLogP3 value of approximately 3 suggests moderate lipophilicity, which is a key parameter in drug design, influencing absorption and distribution. The TPSA is also within a range typical for orally bioavailable drugs.
Synthesis and Purification
While multiple synthetic routes may exist, a common and logical pathway for this class of compounds involves a two-step process: sulfonamide formation followed by the reduction of a nitro group precursor. This approach is efficient and utilizes readily available starting materials.
Step 1: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide The first step is a nucleophilic substitution reaction. 2-Nitrobenzenesulfonyl chloride is reacted with N-methylcyclohexylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Step 2: Reduction of the Nitro Group The intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide, is then converted to the final product by reducing the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved through several reliable methods.[6]
-
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is a clean and high-yielding method.
-
Metal-Acid Reduction: A classic and cost-effective method involves using a metal, like tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in an acidic medium is particularly effective for this conversion.[6]
Experimental Protocol: Synthesis via Tin(II) Chloride Reduction
-
Sulfonamide Formation:
-
Dissolve N-methylcyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.
-
-
Nitro Group Reduction:
-
Dissolve the crude nitro-intermediate from the previous step in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[6]
-
Cool the reaction to room temperature and carefully basify with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is >8 to precipitate tin salts.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Spectroscopic Characterization
While specific spectra are not publicly available, the structure of the molecule allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the aminophenyl ring would appear as complex multiplets between ~6.5-7.5 ppm. The N-H protons of the amino group would likely appear as a broad singlet. The cyclohexyl ring protons would produce a series of broad, overlapping multiplets in the aliphatic region (~1.0-3.0 ppm). The N-methyl group would be a sharp singlet around 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show 13 distinct signals. The aromatic carbons would resonate in the ~115-150 ppm region. The carbons of the cyclohexyl ring would appear in the ~25-60 ppm range, and the N-methyl carbon would be a sharp signal around 30-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands. Two distinct N-H stretching bands for the primary amine would be visible around 3350-3450 cm⁻¹. The asymmetric and symmetric S=O stretches of the sulfonamide group would appear as strong absorptions around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. C-H stretches for both aromatic and aliphatic groups would also be present.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 268. Key fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage at the S-N bond.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its principal functional groups: the primary aromatic amine and the sulfonamide.
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Aromatic Amine: The ortho-amino group is a nucleophilic center and can undergo reactions typical of anilines, such as diazotization (reaction with nitrous acid to form a diazonium salt), acylation, and alkylation. Its presence also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself (C4 and C6).
-
Sulfonamide Group: The sulfonamide N-H proton is weakly acidic, but in this tertiary sulfonamide, there is no N-H proton. The sulfonamide group itself is generally stable and resistant to hydrolysis under neutral or acidic conditions. Strong basic conditions can, however, lead to cleavage of the S-N bond.
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Stability: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7] No specific data on hazardous reactions or decomposition products are readily available, suggesting it is stable under normal conditions.[8]
Applications and Research Interest
This compound serves as a valuable intermediate in various chemical syntheses.
-
Dye Synthesis: It is explicitly mentioned as an intermediate for the synthesis of acid dyes.[5] The primary amino group can be diazotized and coupled with other aromatic compounds to create azo dyes.
-
Pharmaceutical and Agrochemical Synthesis: The sulfonamide scaffold is a well-known pharmacophore present in numerous antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This compound serves as a key building block for creating more complex molecules with potential biological activity.[6][9] Its structural features make it a candidate for library synthesis in drug discovery programs aimed at developing new therapeutic agents.[9]
Safety Information
Based on available safety data, appropriate precautions must be taken when handling this chemical.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a type N95 dust mask, is recommended.[7]
-
Storage: It is classified as a combustible solid (Storage Class Code 11).[7]
-
WGK (Water Hazard Class): WGK 3, indicating it is severely hazardous to water.[7]
Conclusion
This compound is a multifunctional chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through standard organic chemistry transformations, and its reactivity is centered on its aromatic amine and stable sulfonamide moieties. With applications in the synthesis of dyes and its potential as a building block in medicinal chemistry, it remains a compound of significant interest to both industrial and academic researchers. Proper handling and safety protocols are essential due to its hazardous nature.
References
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This compound | C13H20N2O2S | CID 116814. PubChem. [Link]
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2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. 2-Aminobenzoic Acid. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical guide provides a comprehensive analysis of the core physical properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate in various synthetic pathways, including those for pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both established data and the procedural rationale for its experimental determination.
Compound Identity and Structural Framework
This compound is a sulfonamide derivative characterized by an aniline moiety, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group.[2] Understanding this architecture is fundamental to interpreting its physical and chemical behavior.
The systematic IUPAC name for this compound is this compound.[2] It is also commonly referred to as 2-(cyclohexylmethylsulfamoyl)aniline.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental and industrial settings, from reaction kinetics to formulation and bioavailability. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 70693-59-3 | [3][4][5] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [2][3][4] |
| Molecular Weight | 268.38 g/mol | [2][3][4] |
| Appearance | Gray-white to light brown crystalline solid | [6] |
| Melting Point | 98-101 °C | [5][6] |
| Boiling Point | 428.1 ± 47.0 °C at 760 mmHg (Predicted) | [2][6] |
| Density | 1.24 ± 0.1 g/cm³ | [2] |
| Solubility | Data not readily available. Expected to have low solubility in water and higher solubility in organic solvents. | |
| XLogP3 | 3.03 | [6] |
| PSA (Polar Surface Area) | 71.8 Ų | [6] |
Experimental Determination of Physical Properties
The trustworthiness of physical property data is directly linked to the robustness of the experimental methods used for their determination. This section details standard protocols for key properties.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.[6]
Protocol: Capillary Method using a Mel-Temp Apparatus
This method is chosen for its precision and the small sample size required.
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.[7]
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.[6]
-
Calibration: The thermometer should be calibrated against standards of known melting points to ensure accuracy.[6]
Boiling Point Determination
Due to the high predicted boiling point of this compound, decomposition may occur at atmospheric pressure. Therefore, a method that can be adapted for vacuum distillation or that uses a very small sample size is preferable. The Thiele tube method is a classic and reliable technique for micro-scale boiling point determination.[8]
Protocol: Thiele Tube Method
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Causality and Trustworthiness:
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure exceeds the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary is the precise moment the vapor pressure equals the atmospheric pressure.[9]
-
Thiele Tube Design: The specific shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution.[6]
Solubility Determination (Qualitative)
Protocol: Qualitative Solubility Testing
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane
Procedure:
-
Add approximately 10 mg of the compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
Rationale: This systematic approach provides a practical understanding of the compound's solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation. The choice of solvents covers a range of polarities.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database, providing evidence for the carbon framework of the molecule.[11]
-
¹H NMR (Predicted):
-
Aromatic Protons: Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (approx. 1.0-2.0 ppm) due to the protons of the cyclohexyl ring.
-
N-Methyl Protons: A singlet in the upfield region (approx. 2.5-3.0 ppm) corresponding to the methyl group attached to the nitrogen.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be concentration and solvent-dependent.
-
Infrared (IR) Spectroscopy (Predicted)
Based on its functional groups, the IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and bands just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
S=O Stretching: Two strong absorption bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) are characteristic of the sulfonamide group.
-
C=C Stretching: Absorption bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.
Mass Spectrometry
Mass spectrometry data is available, showing a precursor adduct at m/z 269.1318, which corresponds to [M+H]⁺, consistent with the molecular weight of 268.38 g/mol .[11]
Conclusion
This guide has consolidated the key physical properties of this compound, providing a foundation for its application in research and development. The provided experimental protocols are designed to be self-validating, emphasizing the principles of accuracy and reproducibility. The structural and spectroscopic data further solidify the identity and characterization of this important chemical entity.
References
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PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Melting point determination. Retrieved January 6, 2026, from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 6, 2026, from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 6, 2026, from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved January 6, 2026, from [Link]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 6, 2026, from [Link]
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GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved January 6, 2026, from [Link]
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JoVE. (2020, March 26). Boiling Points. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 6, 2026, from [Link]
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Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved January 6, 2026, from [Link]
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precisionFDA. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide CAS number 70693-59-3
An In-Depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a sulfonamide derivative of significant interest in medicinal chemistry and specialty chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, physicochemical properties, potential biological activities, and handling protocols, grounding all information in authoritative data.
Core Chemical Identity and Nomenclature
This compound is a substituted aromatic sulfonamide. The molecule incorporates a primary amine on the benzene ring ortho to the sulfonamide group, which itself is N-disubstituted with methyl and cyclohexyl groups. This specific arrangement of functional groups—the electron-donating amine, the flexible and hydrophobic cyclohexyl ring, and the polar sulfonamide core—dictates its chemical behavior and potential for biological interaction.
The compound is systematically identified through various nomenclature and registry systems.[1][2] Its primary IUPAC name is this compound.[2] It is also commonly referred to by synonyms such as 2-(Cyclohexylmethylsulfamoyl)aniline.[2][3]
| Identifier | Value |
| CAS Number | 70693-59-3[2][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂S[1][2][4] |
| Molecular Weight | 268.38 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| InChI | 1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3[2] |
| InChIKey | IPEHSCPRVOWQFQ-UHFFFAOYSA-N[1][2] |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N[2] |
| EC Number | 274-775-0[2] |
| UNII | Z0I9A1O0OD[2] |
Physicochemical and Spectroscopic Profile
The physical properties of the compound define its behavior in experimental settings, from solubility and reaction kinetics to its appearance. It is typically a light brown crystalline solid.[5][6]
| Property | Value | Source |
| Melting Point | 98–101 °C | [1][3][5] |
| Boiling Point (Predicted) | 428.1 ± 47.0 °C at 760 mmHg | [1][5] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1][5] |
| pKa (Predicted) | -0.03 ± 0.10 | [1] |
| Appearance | Light brown crystal | [5][6] |
| XLogP3 | 2.8 | [2][5] |
Spectroscopic Data
Mass spectrometry is a critical tool for confirming the identity and purity of the compound. LC-MS data reveals a precursor ion [M+H]⁺ at m/z 269.1318, consistent with its molecular weight.[2]
| Analytical Method | Key Observations (Positive ESI) |
| LC-MS (Q Exactive Orbitrap) | Precursor m/z: 269.1318[2]Major Fragments (m/z): 187.0536, 174.022, 156.0113, 92.0494[2] |
The fragmentation pattern is characteristic of the molecule's structure. For instance, fragments like m/z 156 and 92 likely correspond to the cleavage of the S-N bond, yielding the aminobenzenesulfonyl moiety and the protonated aniline fragment, respectively. The cyclohexyl and methyl groups also contribute to the observed fragmentation pattern.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is reliably achieved via a two-step process starting from 2-nitrobenzenesulfonyl chloride.[1] This method involves the formation of the sulfonamide bond followed by the reduction of the nitro group.
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An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate in the production of various fine chemicals, including high-performance acid dyes.[1] This document is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed, two-step synthetic pathway, beginning with the sulfonylation of N-methylcyclohexylamine with 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro intermediate. The guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters for process optimization and control. Furthermore, it outlines the necessary analytical techniques for the characterization of the final product to ensure purity and structural integrity.
Introduction: Significance and Synthetic Strategy
This compound (CAS No. 70693-59-3) is a sulfonamide derivative of significant interest in medicinal and materials chemistry.[2][3] Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and bulky, lipophilic cyclohexyl and methyl groups, imparts a unique combination of properties. These structural motifs are often associated with a range of biological activities, making it a valuable scaffold for drug discovery.[2] Moreover, its role as a crucial dye intermediate underscores its industrial importance.[1][4]
The synthesis of this molecule is most effectively approached via a two-step sequence that ensures high yields and purity. This strategy involves:
-
Sulfonylation: The formation of the sulfonamide bond by reacting N-methylcyclohexylamine with 2-nitrobenzenesulfonyl chloride. The nitro group serves as a latent amino group, which is unreactive under the sulfonylation conditions.
-
Reduction: The selective reduction of the aromatic nitro group to the desired primary amine, yielding the final product.
This approach is both logical and efficient, as it allows for the sequential construction of the molecule while managing the reactivity of the functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5][6] |
| Molecular Weight | 268.38 g/mol | [5] |
| Appearance | Light brown crystalline solid | [6] |
| Melting Point | 98-101 °C | [5][6] |
| Boiling Point (Predicted) | 428.1 ± 47.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |
| CAS Number | 70693-59-3 | [5] |
Synthetic Pathway and Experimental Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of this compound, including reaction mechanisms and justifications for the chosen experimental conditions.
Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
This initial step involves the formation of the sulfonamide linkage through the reaction of a secondary amine, N-methylcyclohexylamine, with an activated sulfonyl chloride, 2-nitrobenzenesulfonyl chloride.
Caption: General mechanism of sulfonylation.
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylcyclohexylamine (5.65 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Base Addition: Add triethylamine (7.6 mL, 55 mmol) to the reaction mixture.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (11.08 g, 50 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled amine solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide as a solid.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Reduction of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
The second step is the selective reduction of the aromatic nitro group to a primary amine. This can be achieved through various methods, with tin(II) chloride in acidic media or catalytic hydrogenation being the most common and effective.
Caption: Reduction of the nitro-sulfonamide intermediate.
Using SnCl₂/HCl: The reduction of an aromatic nitro group with tin(II) chloride in concentrated hydrochloric acid is a classic method. The reaction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group, with protonation steps occurring in the acidic medium. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. [3] Using Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The adsorbed hydrogen then reacts with the nitro group, which is also adsorbed on the catalyst surface. This method is often cleaner and avoids the use of heavy metal reagents.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (10 g, 31.8 mmol) in ethanol (150 mL).
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (36 g, 159 mmol) in concentrated hydrochloric acid (50 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
Basification: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [7][8]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.8 ppm), the cyclohexyl protons (a complex multiplet in the aliphatic region), the N-methyl protons (a singlet), and the protons of the primary amine (a broad singlet which is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons, the carbons of the cyclohexyl ring, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. [9]* S=O stretching: Strong absorption bands for the sulfonamide group, typically around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
C-N stretching: Bands in the fingerprint region corresponding to the C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 268.38 g/mol . [5]Fragmentation patterns can also provide structural information.
Safety and Handling
-
2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Methylcyclohexylamine: Flammable and corrosive. Use in a well-ventilated area.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Tin(II) chloride: Harmful if swallowed and can cause skin irritation.
-
Catalytic Hydrogenation (if used): Requires specialized high-pressure equipment and should only be performed by trained personnel due to the flammability of hydrogen gas.
Conclusion
This technical guide has outlined a robust and reliable two-step synthesis for this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its application in further research and development.
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askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Structure, Synthesis, and Biological Significance
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and potential biological activities of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS No. 70693-59-3). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It consolidates structural data, spectroscopic analysis, a detailed synthetic protocol, and an exploration of its relevance as a bioactive compound. By integrating theoretical modeling with established experimental methodologies, this guide serves as an authoritative resource for understanding and utilizing this versatile sulfonamide derivative.
Introduction and Overview
This compound is a synthetic organic compound featuring a core sulfonamide functional group, a class of structures renowned for a wide array of pharmacological activities.[1] The molecule's architecture, which combines an aromatic amine, a sulfonamide linkage, and aliphatic cyclic and acyclic substituents, makes it a compound of significant interest in medicinal chemistry.[2][3] Sulfonamides have historically been pivotal as some of the first broadly effective antibacterial agents and continue to be a foundational scaffold in the development of drugs targeting various conditions, including cancer and inflammatory diseases.[1][3] This compound, in particular, is utilized as a key intermediate in the synthesis of pharmaceuticals and dyes.[3][4] This guide will dissect its molecular characteristics, provide a robust synthetic pathway, and discuss its potential biological implications based on its structural motifs.
Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups within this compound dictates its chemical behavior and biological interactions. Its structure is characterized by an ortho-substituted aminobenzyl ring linked to a sulfonamide nitrogen that is further substituted with both a methyl and a cyclohexyl group.[5]
Chemical Identity
The compound is systematically identified through various nomenclature and registry systems, ensuring unambiguous reference in scientific literature and databases.
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 70693-59-3[5] |
| Molecular Formula | C₁₃H₂₀N₂O₂S[5] |
| Molecular Weight | 268.38 g/mol [5] |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N[5] |
| InChI Key | IPEHSCPRVOWQFQ-UHFFFAOYSA-N[5] |
Physicochemical Data
The physical properties of the compound are critical for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Appearance | Light brown crystalline solid | [6] |
| Melting Point | 98-101 °C | [2][6] |
| Boiling Point (Predicted) | 428.1 ± 47.0 °C | [2] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |
| XLogP3 | 2.8 | [5] |
Structural Elucidation: A Spectroscopic Approach
Characterization of this compound relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule.
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. While specific spectral data requires experimental acquisition, the expected resonances can be predicted based on the structure.
-
¹H NMR: One would expect to see distinct signals for the aromatic protons on the aminobenzyl ring, with splitting patterns indicative of their ortho, meta, and para relationships. The primary amine protons (-NH₂) would likely appear as a broad singlet. The cyclohexyl protons would present as a complex multiplet in the aliphatic region. The N-methyl group would be a sharp singlet, and the methine proton on the cyclohexyl ring attached to the nitrogen would also be a distinct multiplet.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, one for the methyl carbon, and due to the chair conformation of the cyclohexyl ring, potentially up to four signals for the cyclohexyl carbons (C1, C2/C6, C3/C5, C4). The PubChem database contains links to experimentally acquired ¹H and ¹³C NMR spectra for this compound, provided by Sigma-Aldrich.[5]
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:
-
N-H Stretching: Two medium-intensity sharp bands around 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ for the cyclohexyl and methyl groups.
-
S=O Stretching: Two strong, characteristic bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=C Stretching (Aromatic): Medium bands in the 1600-1450 cm⁻¹ region. An IR spectrum of the closely related o-aminobenzenesulfonamide shows characteristic N-H and S=O stretches that serve as a valuable reference.[7]
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 269.1318.[5] High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under collision-induced dissociation (CID) would likely involve cleavage of the sulfonamide bonds. Key fragments observed in public databases include ions at m/z 187.05, 174.02, 156.01, and 92.05, which correspond to cleavages around the sulfonyl group and loss of the cyclohexyl moiety.[5]
Conformational Analysis and 3D Structure
In the absence of publicly available X-ray crystallographic data, computational modeling provides valuable insights into the three-dimensional conformation of the molecule.[2] The flexibility of the molecule is primarily due to the rotational freedom around the S-N and N-Cyclohexyl bonds, as well as the chair-boat interconversion of the cyclohexyl ring.[2][8]
-
Cyclohexyl Conformation: The cyclohexyl ring is expected to exist predominantly in the low-energy chair conformation. The nitrogen substituent will preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions).[2]
-
Sulfonamide Geometry: The geometry around the sulfur atom is tetrahedral. The orientation of the aryl and N-alkyl groups is crucial for receptor binding. Computational studies on similar benzosulfonamides show a preference for conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring.[8]
Figure 1: 2D molecular structure of this compound.
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific, published protocol for this exact molecule is scarce, a reliable two-step synthesis can be constructed based on well-established transformations in organic chemistry.[1][9][10] The pathway involves the formation of a sulfonamide from a sulfonyl chloride, followed by the reduction of a nitro group.
Figure 2: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous, well-documented chemical reactions.[9][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and dichloromethane (CH₂Cl₂, 100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of N-methylcyclohexylamine (5.62 g, 49.6 mmol, 1.1 eq) and pyridine (4.28 g, 54.1 mmol, 1.2 eq) in 20 mL of CH₂Cl₂. Add this solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-sulfonamide intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reactor Setup: To a 500 mL round-bottom flask, add the crude N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide from the previous step and ethanol (200 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50.9 g, 225.5 mmol, 5.0 eq) to the solution in portions.[11][12] After the addition, carefully add concentrated hydrochloric acid (HCl, 20 mL) dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[2]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to pH > 8 by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a light brown solid.[6]
Biological Significance and Potential Applications
The structural components of this compound suggest several potential avenues for biological activity, primarily as an antibacterial agent or as a modulator of protein kinases.[2][13]
Inferred Antibacterial Mechanism of Action
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[1] These agents typically function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[4][5]
-
Folic Acid Pathway: Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is essential for the synthesis of nucleotides and, consequently, DNA and RNA.[3]
-
Competitive Inhibition: Due to the structural similarity between the sulfonamide group and PABA, sulfonamide drugs can bind to the active site of DHPS, preventing the utilization of PABA and halting folic acid production.[5]
-
Bacteriostatic Effect: This inhibition of folic acid synthesis prevents bacterial growth and replication, leading to a bacteriostatic effect.[4] The host's immune system is then responsible for clearing the static bacterial population. Humans are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[3]
Figure 3: Inferred mechanism of antibacterial action via inhibition of the folic acid pathway.
Potential as a Kinase Inhibitor
Recent research has highlighted the role of the sulfonamide scaffold in the design of protein kinase inhibitors.[13][14] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[15]
-
Targeting Kinase Activity: Sulfonamide derivatives can be designed to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[13][16]
-
Structure-Activity Relationship: The N-alkyl and aryl substituents on the sulfonamide are critical for determining kinase selectivity and potency. The cyclohexyl and methyl groups of the title compound provide a specific steric and hydrophobic profile that could be exploited for targeting particular kinase families.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To experimentally validate the inferred antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.[6][17] This protocol outlines the broth microdilution method.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in CAMHB.
-
-
Inoculum Preparation:
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubate the plate at 37 °C for 18-24 hours under ambient atmospheric conditions.[19]
-
-
Data Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[17]
-
Conclusion
This compound is a multifaceted molecule with a well-defined structure and accessible synthetic pathway. Its physicochemical properties and spectroscopic profile are well-characterized, providing a solid foundation for its use in further research. The presence of the ortho-aminobenzenesulfonamide core strongly suggests potential for biological activity, particularly as an antibacterial agent through the inhibition of folate synthesis or as a scaffold for the development of novel kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to explore these possibilities and unlock the full potential of this versatile chemical entity in the fields of drug discovery and materials science.
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A Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Versatile Sulfonamide Intermediate
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a distinct organic compound characterized by an ortho-substituted aniline ring linked to a sulfonamide functional group.[1] The sulfonamide nitrogen is further substituted with both a cyclohexyl and a methyl group, creating a sterically hindered and structurally complex molecule.[1] This compound, identified by its IUPAC name, is a notable member of the sulfonamide class, a cornerstone in medicinal chemistry and material science.[1] Its unique architecture, combining a primary aromatic amine, a sulfonamide linker, and bulky aliphatic substituents, makes it a valuable intermediate in the synthesis of a range of target molecules, from specialized dyes to potential pharmacologically active agents.[2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 70693-59-3 | [3] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [4] |
| Molecular Weight | 268.38 g/mol | [4] |
| Appearance | Gray-white to light brown crystalline solid | - |
| Melting Point | 98-101 °C | |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | [3] |
| InChIKey | IPEHSCPRVOWQFQ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a two-step process commencing with a commercially available nitro-substituted precursor. This strategy ensures regiochemical control and high yields. The overall pathway involves an initial sulfonamide bond formation followed by a reduction of the nitro group.
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Foreword: Navigating the Frontiers of Molecular Exploration
In the landscape of drug discovery and molecular biology, we often encounter compounds with known bioactivity but an unelucidated mechanism of action. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is one such molecule. While recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals and dyes, its intrinsic biological effects remain a subject of scientific inquiry.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the putative mechanism of action of this sulfonamide derivative. By synthesizing data from structurally related compounds and the broader chemical class, we will construct a scientifically grounded hypothesis and detail the rigorous experimental methodologies required for its validation. This document serves as both a knowledge repository and a practical roadmap for investigating the intricate molecular interactions of this compound.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of mechanistic investigation. These characteristics govern its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [3][4] |
| Molecular Weight | 268.38 g/mol | [3][5] |
| CAS Number | 70693-59-3 | [4][5] |
| Appearance | Light brown or gray-white crystalline solid | [6] |
| Melting Point | 98-101 °C | [5][6] |
| XLogP3 | 2.8 - 3.03 | [1][6] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 1: Physicochemical Properties of this compound.
The molecule's moderate lipophilicity, suggested by its XLogP3 value, indicates a good potential for crossing cellular membranes, a prerequisite for interacting with intracellular targets. The presence of hydrogen bond donors and acceptors, coupled with rotatable bonds, provides the structural flexibility and chemical functionalities necessary for binding to protein targets such as enzymes or receptors.
A Hypothesis-Driven Approach to the Mechanism of Action
Direct evidence for the mechanism of action of this compound is not yet prevalent in peer-reviewed literature. However, by examining its structural motifs—a sulfonamide core, an aromatic amine, and a cyclohexyl group—we can formulate a compelling, testable hypothesis. It is proposed that this compound acts as a modulator of one or more classes of enzymes or receptors, with a primary focus on its potential as a dopamine receptor modulator or a kinase inhibitor .
Rationale for the Proposed Mechanism
This hypothesis is built upon two key pillars of evidence from analogous compounds:
-
Dopamine Receptor Modulation: A structurally similar analog, N-cyclohexyl-N-methylbenzenesulfonamide, which lacks the 2-amino group, has been reported to activate dopamine receptors.[7] The presence of the amino group on the benzene ring in our compound of interest is likely to significantly alter its electronic properties and hydrogen-bonding capacity, thereby modulating its receptor specificity and activity.[7] This suggests a potential interaction with G-protein coupled receptors, a major class of drug targets.
-
Enzyme Inhibition: The sulfonamide functional group is a well-established pharmacophore known for its antimicrobial properties and its ability to inhibit various enzymes.[7] There is evidence to suggest that certain sulfonamide derivatives can inhibit kinases involved in cell proliferation, pointing towards potential anti-cancer applications.[7]
The following diagram illustrates the proposed divergent signaling pathways that could be influenced by this compound.
Caption: Proposed dual mechanism of action for this compound.
Experimental Validation Protocols
A hypothesis, no matter how well-reasoned, must be subjected to rigorous experimental testing. The following section outlines detailed, step-by-step methodologies to investigate the proposed mechanisms of action.
Investigating Dopamine Receptor Modulation
The initial step is to determine if the compound binds to and modulates the activity of dopamine receptors.
This assay will determine the binding affinity of the compound to specific dopamine receptor subtypes (D1, D2, D3, D4, D5).
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing each human dopamine receptor subtype.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the membrane preparation, a known radioligand for the specific receptor subtype (e.g., [³H]spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
cAMP Assay (for D1-like receptors):
-
Cell Culture: Plate cells expressing D1-like receptors in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of the compound in the presence or absence of a known dopamine agonist (e.g., dopamine).
-
Lysis and Detection: Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Mobilization Assay (for D2-like receptors coupled to Gq):
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of the compound and measure the change in fluorescence over time.
-
Data Analysis: Quantify the increase in intracellular calcium to determine the agonist or antagonist effect.
The following workflow diagram illustrates the experimental approach for validating dopamine receptor modulation.
Caption: Experimental workflow for investigating dopamine receptor interaction.
Investigating Kinase Inhibition
To explore the second arm of our hypothesis, a systematic investigation into the compound's effect on a panel of protein kinases is necessary.
An initial broad screening against a panel of representative kinases is an efficient way to identify potential targets.
Protocol:
-
Assay Principle: Utilize an in vitro kinase assay platform (e.g., ADP-Glo™, LanthaScreen™, or similar). These assays typically measure either the consumption of ATP or the phosphorylation of a substrate.
-
Kinase Panel: Select a diverse panel of kinases representing different families of the kinome.
-
Compound Concentration: Perform the initial screen at a fixed concentration of the compound (e.g., 10 µM).
-
Assay Execution: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.
-
Incubation: Incubate at the optimal temperature for the kinase reaction.
-
Detection: Add the detection reagents and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase.
For any kinases that show significant inhibition in the initial screen, a full dose-response curve should be generated to determine the IC₅₀ value.
Protocol:
-
Serial Dilution: Prepare a serial dilution of this compound.
-
Kinase Assay: Perform the kinase assay as described above, but with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
If a specific kinase target is identified, it is essential to confirm that the compound engages this target within a cellular context.
Western Blot Analysis of Substrate Phosphorylation:
-
Cell Treatment: Treat a relevant cell line with varying concentrations of the compound.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the phosphorylated form of the kinase's substrate. A separate blot should be probed for the total amount of the substrate as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of phosphorylation inhibition.
The following diagram outlines the workflow for kinase inhibitor validation.
Caption: Experimental workflow for validating kinase inhibitor activity.
Concluding Remarks and Future Directions
The exploration of this compound's mechanism of action is an endeavor that exemplifies the scientific process. While definitive data remains to be established, the structural similarities to known bioactive molecules provide a solid foundation for a hypothesis-driven investigation. The proposed dual mechanism—modulation of dopamine receptors and inhibition of protein kinases—offers a compelling starting point for research.
The experimental protocols detailed in this guide provide a clear and rigorous path forward for elucidating the molecular interactions of this compound. Successful execution of these studies will not only unveil the primary mechanism of action but also pave the way for potential therapeutic applications, transforming a compound of academic interest into a tool for biological discovery or a lead for drug development. The journey from a simple chemical structure to a fully characterized bioactive molecule is a challenging yet rewarding one, and the methodologies outlined herein are designed to guide the discerning researcher on that path.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]
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The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers
Abstract
Sulfonamides, a class of synthetic compounds characterized by the ubiquitous sulfonyl group linked to an amine, represent a cornerstone of modern medicinal chemistry. Initially celebrated for their revolutionary antibacterial properties, the therapeutic applications of sulfonamide derivatives have undergone a remarkable expansion. Today, this versatile chemical scaffold is the basis for a broad spectrum of biologically active agents, demonstrating potent anticancer, antiviral, anti-inflammatory, and diuretic activities, among others. This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the core biological activities of sulfonamide derivatives. The subsequent sections will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to illustrate structure-activity relationships. Visualizations of key signaling pathways and experimental workflows are included to foster a deeper understanding and catalyze further innovation in this dynamic field of research.
The Enduring Legacy and Expanding Horizons of Sulfonamides
The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibiotic.[1] This discovery ushered in a new era of medicine, providing the first effective systemic treatments for bacterial infections.[2] The active moiety, sulfanilamide, was later identified, revealing a mechanism of action centered on the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[3] This selective toxicity, targeting a pathway absent in humans who acquire folate through their diet, established a paradigm for antimicrobial drug development.[2]
While the rise of other antibiotic classes and the emergence of resistance have somewhat diminished their frontline antibacterial role, the sulfonamide scaffold has proven to be remarkably adaptable.[2][3] Medicinal chemists have successfully modified the core structure to interact with a diverse array of biological targets, leading to drugs for a wide range of conditions, from cancer and viral infections to glaucoma and diabetes.[4][5][6] This enduring relevance underscores the importance of understanding the fundamental principles that govern the biological activities of this remarkable class of compounds.
Antibacterial Activity: The Foundational Pillar
The classic antibacterial action of sulfonamides remains a critical area of study, both for understanding resistance mechanisms and for developing novel derivatives.
Mechanism of Action: Targeting Folate Synthesis
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[3] Bacteria require folic acid for the synthesis of nucleotides and certain amino acids, making this pathway essential for their growth and replication.[8] Since humans obtain folic acid from their diet, this pathway is an ideal target for selective antibacterial therapy.[1] The bacteriostatic nature of sulfonamides, meaning they inhibit bacterial growth rather than directly killing the bacteria, allows the host's immune system to clear the infection.[8] To enhance their efficacy, sulfonamides are often combined with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folate synthesis pathway, leading to a synergistic bactericidal effect.[9]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of sulfonamides.[10]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Sulfonamide derivative stock solution (in a suitable solvent like DMSO)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Microplate reader (optional, for automated reading)
Step-by-Step Methodology:
-
Preparation of Sulfonamide Dilutions:
-
Perform serial two-fold dilutions of the sulfonamide stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well, for a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.[10]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth (turbidity). This can be determined by visual inspection or by using a microplate reader.[10]
-
Synergy Testing: The Checkerboard Assay
This method is employed to assess the interaction between two antimicrobial agents, such as a sulfonamide and trimethoprim.[11]
Step-by-Step Methodology:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of the sulfonamide along the x-axis and the second antimicrobial agent along the y-axis in CAMHB.[11]
-
-
Inoculation:
-
Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method.[11]
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.[11]
-
Anticancer Activity: A Multifaceted Approach
Sulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds in clinical use and many more under investigation.[12][13] Their anticancer effects are mediated through various mechanisms, highlighting the versatility of this chemical scaffold.[10][14]
Mechanisms of Anticancer Action
The anticancer activity of sulfonamides is not attributed to a single mechanism but rather to their ability to interact with multiple targets involved in cancer progression.[12][14]
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][15] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[16] By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[12]
-
Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[17][18]
-
Cell Cycle Arrest: Certain sulfonamide derivatives can induce cell cycle arrest, primarily in the G1 phase, preventing cancer cells from progressing through the cell division cycle.[10][14]
-
Disruption of Microtubule Assembly: Some sulfonamides interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis.[10][14]
-
Other Mechanisms: Other reported mechanisms include the inhibition of matrix metalloproteinases (MMPs) to prevent cancer cell invasion, and the inhibition of histone deacetylases (HDACs), which represents a promising epigenetic approach to cancer therapy.[12][14]
Caption: Multifaceted anticancer mechanisms of sulfonamide derivatives.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)[14][21]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
Sulfonamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the sulfonamide derivative.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.[14]
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a sulfonamide derivative to inhibit the kinase activity of VEGFR-2.[16][23]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Sulfonamide derivative
-
96-well plates
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
Luminometer
Step-by-Step Methodology:
-
Master Mixture Preparation:
-
Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.[16]
-
-
Plate Setup:
-
Add the master mixture to the wells of a 96-well plate.
-
Add the sulfonamide derivative at various concentrations to the test wells.
-
Include a positive control (no inhibitor) and a blank (no enzyme).[23]
-
-
Enzyme Addition:
-
Add the diluted VEGFR-2 enzyme to all wells except the blank.[16]
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[16]
-
-
Luminescence Detection:
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.
-
Incubate at room temperature for 15 minutes.[16]
-
-
Measurement:
-
Measure the luminescence using a luminometer.[16]
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ value.
-
Quantitative Data: Anticancer Activity of Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Azo-based sulfonamide 8h | MCF-7 (Breast) | 0.21 | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | [4] |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa (Cervical) | 19.22 ± 1.21 | [4] |
| N-ethyl toluene-4-sulfonamide (8a) | MDA-MB-231 (Breast) | 10.91 ± 0.98 | [4] |
| N-ethyl toluene-4-sulfonamide (8a) | MCF-7 (Breast) | 12.74 ± 1.01 | [4] |
| Sulfonamide Derivative 3a | A549 (Lung) | 5.988 ± 0.12 | [24] |
| Sulfonamide Derivative 3d | MCF-7 (Breast) | 43.4 | [24] |
| Sulfonamide Derivative 4d | MCF-7 (Breast) | 39.0 | [24] |
| Sulfonamide Derivative 3d | MDA-MB-231 (Breast) | 35.9 | [24] |
| Sulfonamide Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [24] |
Antiviral Activity: A Growing Arsenal
The therapeutic utility of sulfonamides extends to the realm of antiviral agents, with several derivatives showing promising activity against a range of viruses, most notably the Human Immunodeficiency Virus (HIV).[5][7][17]
Mechanisms of Antiviral Action
-
HIV Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir and tipranavir, incorporate a sulfonamide moiety in their structure.[6][7] These drugs competitively inhibit the viral protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[25]
-
HIV Reverse Transcriptase Inhibition: Some sulfonamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV reverse transcriptase and allosterically inhibiting its activity.[7]
-
Inhibition of Other Viral Targets: Sulfonamides have also been reported to inhibit other viral targets, including HIV integrase and zinc finger proteins, and to act as entry inhibitors by antagonizing chemokine receptors.[6][7] More recently, research has explored their potential against other viruses, including enteroviruses, influenza viruses, and coronaviruses.[15][17]
Experimental Protocol: HIV-1 Protease Inhibitor Screening
A fluorometric assay is a common method for screening potential HIV-1 protease inhibitors.[25]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Sulfonamide derivative
-
96-well plates
-
Fluorometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the HIV-1 protease and the fluorogenic substrate in the assay buffer.[25]
-
-
Plate Setup:
-
Add the assay buffer and the sulfonamide derivative at various concentrations to the wells of a 96-well plate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add the HIV-1 protease solution to all wells except the negative control.[25]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[25]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours.[25]
-
-
Data Analysis:
-
The cleavage of the substrate by the protease results in an increase in fluorescence.
-
Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ value.
-
Quantitative Data: Antiviral Activity of Sulfonamide Derivatives
| Compound/Derivative | Virus/Target | Activity/IC₅₀ | Reference |
| 1,3,5-triazine-substituted sulfonamide 39 | HIV-1 entry | < 5.0 µM | [15] |
| 2-azabicyclo[2.2.1]heptanesulfonamide 6 | EMCV | 18.3 ± 2.0 µM | [15] |
| 2-azabicyclo[3.2.1]octane 3 | EMCV | 22.0 ± 2.6 µM | [15] |
| Guanidine-substituted sulfonamide 60 | H9N2 virus | 0.001 mg/mL | [15] |
| Oxazole derivative 60 | IBV | 0.01 mg/mL | [15] |
Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications
The inhibition of carbonic anhydrases (CAs) is a hallmark of many biologically active sulfonamides and is central to their therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[8][15][26]
Mechanism of Action
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Sulfonamides, with their primary SO₂NH₂ group, act as potent inhibitors by coordinating to the zinc ion in the active site of the enzyme, mimicking the transition state of the catalyzed reaction.[16] There are at least 15 different CA isoforms in humans, and the development of isoform-selective inhibitors is a key goal in drug discovery to minimize off-target effects.[8][26]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a convenient method for screening CA inhibitors.[3]
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4-8.3)
-
Sulfonamide derivative
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the CA enzyme, p-NPA, and the sulfonamide derivative in the Tris-HCl buffer.[3]
-
-
Plate Setup:
-
Add the buffer and sulfonamide derivative at various concentrations to the wells of a 96-well plate.
-
Include a positive control (a known CA inhibitor like acetazolamide), a maximum activity control (no inhibitor), and a blank (no enzyme).[3]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the CA enzyme solution to all wells except the blank and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[3] The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol.
-
-
Data Analysis:
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ or Kᵢ value.
-
Quantitative Data: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives
| Compound/Derivative | CA Isoform | Kᵢ (nM) | Reference |
| Compound 15 | hCA II | 3.3 | [1] |
| Compound 4c | hCA IX | 8.5 | [1] |
| Compound 15 | hCA IX | 6.1 | [1] |
| Acetazolamide (standard) | hCA IX | 25.8 | [1] |
| Thiophene-2-sulfonamide derivative | CA I | 3-12 | [8] |
| Thiophene-2-sulfonamide derivative | CA II | 0.20-5.96 | [8] |
| Thiophene-2-sulfonamide derivative | CA IX | 3-45 | [8] |
| Saccharin sulfonamide derivative 4 | CA VII | 0.3-25 | [26] |
Conclusion and Future Perspectives
The sulfonamide scaffold continues to be a remarkably fruitful source of therapeutic agents with a vast and expanding range of biological activities. From their historical roots as antibacterial drugs to their current applications in oncology, virology, and beyond, sulfonamide derivatives have demonstrated their immense value in medicinal chemistry. The multifaceted nature of their mechanisms of action, often involving the inhibition of key enzymes such as dihydropteroate synthase, carbonic anhydrases, and various kinases, provides a rich landscape for further drug discovery and development.
The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field. By providing a solid foundation in the established methodologies for evaluating the biological activities of sulfonamides, we hope to empower scientists to explore new chemical space, identify novel targets, and ultimately develop the next generation of sulfonamide-based therapeutics. The ongoing challenge of drug resistance and the need for more effective and selective treatments for a multitude of diseases ensure that the story of sulfonamides is far from over. Future research will undoubtedly uncover new biological activities and therapeutic applications for this versatile and enduring class of compounds.
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]
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Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health (NIH). Available from: [Link]
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Anticancer and antiviral sulfonamides. PubMed. Available from: [Link]
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Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell. Chemical Methodologies. Available from: [Link]
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An In-Depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key chemical intermediate in the synthesis of various organic compounds. The document delves into the historical context of sulfonamide chemistry, detailing the established synthesis protocols, physicochemical properties, and primary applications of this compound. Particular emphasis is placed on its role as a crucial building block in the dye manufacturing industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.
Introduction: A Historical Perspective on the Sulfonamide Moiety
The journey of sulfonamide-containing compounds is a compelling narrative in the history of medicinal chemistry. The story begins in the early 20th century in the laboratories of Bayer AG, where the investigation of coal-tar dyes for potential therapeutic properties was underway. This research culminated in the discovery of Prontosil, a sulfamido-containing dye, which demonstrated remarkable antibacterial activity in vivo. Groundbreaking work by researchers, including Ernest Fourneau, later revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This pivotal discovery ushered in the era of sulfa drugs, the first class of broadly effective systemic antibacterial agents, predating the antibiotic revolution initiated by penicillin.
The fundamental structure of a sulfonamide, characterized by a sulfonyl group directly bonded to a nitrogen atom, has since been recognized for its vast therapeutic potential beyond antibacterial action. The versatility of the sulfonamide functional group has led to the development of a wide array of drugs with diverse pharmacological activities, including diuretics, anticonvulsants, and hypoglycemic agents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in research and manufacturing. This compound is a solid at room temperature, typically appearing as a light brown crystalline substance.[1]
| Property | Value | Source |
| CAS Number | 70693-59-3 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [2] |
| Molecular Weight | 268.38 g/mol | [2] |
| Melting Point | 98-101 °C | [1] |
| Appearance | Light brown crystal | [1] |
| IUPAC Name | This compound | [3][4] |
Synonyms for this compound include: [3][4]
-
2-(Cyclohexylmethylsulfamoyl)aniline
-
o-Aminobenzene sulfon-N-methyl cyclohexylamide
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a well-established two-step process that is both logical and efficient for industrial-scale production. The methodology hinges on the initial formation of a sulfonamide bond followed by the reduction of a nitro group to the desired primary amine.
Step 1: Sulfonylation to Form N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
The first critical step involves the reaction of 2-nitrobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. This reaction is a classic example of a sulfonylation, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
To drive this reaction to completion and neutralize the hydrochloric acid byproduct, a base is required. Common choices for this purpose include organic bases such as triethylamine or inorganic bases like sodium carbonate. The reaction is typically carried out in an inert organic solvent, for example, dichloromethane or acetonitrile, to facilitate the dissolution of the reactants and control the reaction temperature.
Caption: Workflow for the sulfonylation step.
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group on the benzene ring of the intermediate product to an amino group. This transformation is crucial for the final product's utility as a dye intermediate.
Several reducing agents can be employed for this purpose. A common and effective method involves the use of a metal in an acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[3] Alternatively, catalytic hydrogenation is another viable route. This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
The choice of reducing agent can depend on factors such as cost, scale, and desired purity of the final product. The completion of the reaction is typically monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Caption: Workflow for the nitro group reduction.
Applications of this compound
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of acid dyes.[1] The presence of the primary amino group on the benzene ring allows for diazotization, a process where the amine is converted into a diazonium salt. This diazonium salt can then be coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes.
The specific structure of this compound, with its cyclohexyl and methyl substituents on the sulfonamide nitrogen, influences the properties of the resulting dyes, such as their color, fastness, and solubility. This compound is instrumental in producing a variety of vibrant and durable acid dyes used for coloring natural and synthetic fibers like wool, silk, and nylon.[5] Examples of dyes synthesized using this intermediate include Acid Orange 160, Acid Red 57, and Acid Red 361.[5]
Beyond its role in the dye industry, this compound is also utilized in the broader specialty chemical and pharmaceutical sectors. It serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), due to the reactivity of its functional groups.[4] Its sulfonamide structure, combined with the cyclohexylamide group, can impart enhanced stability and reactivity in advanced chemical formulations.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
Conclusion
This compound stands as a testament to the enduring legacy of sulfonamide chemistry. While its own specific discovery story remains to be fully elucidated, its practical importance is clear. As a key intermediate, it plays a vital role in the synthesis of a variety of acid dyes, contributing to the vibrant colors we see in textiles. Its synthesis is a robust and well-understood process, making it a reliable component in industrial chemical manufacturing. For researchers and professionals in related fields, a thorough understanding of this compound's properties, synthesis, and applications is essential for its continued and innovative use.
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2-Amino Benzene Sulfon-N-Methyl Cyclo hexylamide. Sarna Chemicals.
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2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide literature review
An In-Depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and Proposed Biological Evaluation
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 70693-59-3), a molecule belonging to the esteemed sulfonamide class of compounds. While specific peer-reviewed literature on this exact molecule is sparse, its structural motifs—a primary aromatic amine, a sulfonamide core, and N-alkylation—suggest a rich potential for biological activity. This document moves beyond a simple literature review to present a prospective research framework. As a Senior Application Scientist, the narrative is built on established principles of medicinal chemistry and drug development. We will detail a plausible synthetic route, outline a complete analytical characterization workflow, and propose a robust biological screening cascade, focusing on the well-documented antibacterial potential of the sulfonamide scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the potential of novel sulfonamide derivatives.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a benzenesulfonamide core substituted with a primary amino group at the ortho-position of the aromatic ring, and with cyclohexyl and methyl groups on the sulfonamide nitrogen.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, famously present in sulfa drugs, the first class of effective systemic antibacterial agents.[2] The presence of both a hydrogen bond donor (the aromatic NH₂) and a sterically demanding N-disubstituted sulfonamide group makes this an intriguing candidate for targeted biological interactions.
While commercially available and listed in several chemical databases, it is primarily noted as a dye intermediate.[3][4] This guide posits that its true potential may lie in pharmacology. We will therefore outline the necessary steps to take this compound from a chemical entity to a characterized lead candidate.
Physicochemical Properties
A summary of the known physical and chemical properties of the target compound is presented below. This data is foundational for any experimental work, informing choices of solvents, purification methods, and analytical techniques.
| Property | Value | Reference(s) |
| CAS Number | 70693-59-3 | [1][5] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1][6] |
| Molecular Weight | 268.38 g/mol | [6] |
| Appearance | Light brown or off-white solid/crystal | [4] |
| Melting Point | 98-101 °C | [5][7] |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | [1] |
| XLogP3 | 2.8 - 3.03 | [1][4] |
Proposed Synthesis and Analytical Characterization
A robust and reproducible synthetic route is the first step in unlocking the potential of a novel compound. Based on general methods for the synthesis of N-substituted sulfonamides, a two-step process starting from 2-nitrobenzenesulfonyl chloride is proposed.[8][9]
Proposed Synthetic Pathway
The synthesis involves the sulfonylation of a secondary amine followed by the reduction of a nitro group. This common strategy allows for the late-stage introduction of the critical primary amine, which is often sensitive to the conditions of the initial sulfonamide formation.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
-
To a stirred solution of N-methylcyclohexylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring over crushed ice.
-
Basify the mixture to pH 8-9 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Analytical Characterization Workflow
Structural elucidation and purity assessment are critical. The synthesized compound would be characterized using a standard suite of spectroscopic methods.[2][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the primary amine (3350-3450 cm⁻¹), C-H stretching (aliphatic and aromatic), and strong asymmetric and symmetric stretching of the S=O group (1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of protons in different chemical environments: aromatic protons (δ 6.5-8.0 ppm), the cyclohexyl ring protons, the N-CH₃ singlet, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Would show distinct signals for the aromatic, cyclohexyl, and methyl carbons.[10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (269.13).[1][11]
Proposed Biological Evaluation: Antibacterial Screening
The sulfonamide moiety is a well-established pharmacophore for antibacterial activity, primarily acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] The title compound, being an aminobenzenesulfonamide, is a structural analog of p-aminobenzoic acid (PABA) and thus a prime candidate for antibacterial screening.
Biological Screening Workflow
A tiered approach is recommended, starting with broad-spectrum screening and moving to more specific assays.
Caption: Proposed workflow for antibacterial evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of the compound against selected bacterial strains.[12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Antibacterial Activity Data
This table illustrates how the results of the proposed MIC assay would be presented. Ciprofloxacin is used as a standard control antibiotic.
| Compound | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
| This compound | 32 | 16 |
| Ciprofloxacin (Control) | 0.015 | 0.5 |
Future Directions and Conclusion
This technical guide establishes a comprehensive framework for the systematic evaluation of this compound. The initial data from chemical suppliers provides a solid foundation of its physical properties, but its true potential requires the rigorous synthetic, analytical, and biological investigation outlined herein.
Should the proposed antibacterial screening yield promising results (i.e., potent and selective activity), further studies would be warranted. These include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the ortho-amino group, the N-cyclohexyl, and N-methyl substituents.[13]
-
Mechanism of Action Studies: Confirming inhibition of the folate pathway through enzymatic assays and exploring other potential targets.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.
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[14] General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. ResearchGate. Available at: [Link]
[15] General synthetic route for the synthesis of the N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamide analogs (2a–2f). Reagent and conditions. ResearchGate. Available at: [Link]
[3] 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Sarna Chemicals. Available at: [Link]
[16] Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. (2022). MDPI. Available at: [Link]
[17] Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (2020). Taylor & Francis Online. Available at: [Link]
[18] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
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[20] Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. (2023). ACS Omega. Available at: [Link]
[13] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2019). ResearchGate. Available at: [Link]
[21] Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). PubMed. Available at: [Link]
[22] Amphiphilic azobenzenes: Antibacterial activities and biophysical investigation of their interaction with bacterial membrane lipids. (2019). Bioorganic Chemistry. Available at: [Link]
[23] Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. Google Patents. Available at:
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- 21. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amphiphilic azobenzenes: Antibacterial activities and biophysical investigation of their interaction with bacterial membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 24. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Spectroscopic Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key chemical intermediate. Through a detailed examination of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, this document aims to offer an authoritative resource for the structural elucidation and characterization of this molecule. Each spectroscopic technique is discussed in the context of the molecule's unique structural features, with in-depth interpretation of the spectral data. Experimental protocols, data tables, and illustrative diagrams are included to provide a practical and thorough understanding for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.
Introduction
This compound (C₁₃H₂₀N₂O₂S), with a molecular weight of 268.38 g/mol , is a substituted aromatic sulfonamide.[1][2] The structural complexity of this molecule, featuring an ortho-substituted aminobenzyl core, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide delves into the core spectroscopic methods used to characterize this compound, providing both the foundational data and the scientific rationale behind the interpretation of its spectral fingerprints.
The strategic importance of sulfonamide derivatives in medicinal chemistry and materials science underscores the need for a detailed understanding of their structural and electronic properties. This guide serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this and related compounds.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound is foundational to understanding its spectral data. The molecule can be deconstructed into three key fragments: the 2-aminophenyl group, the sulfonamide bridge, and the N-cyclohexyl-N-methylamino moiety. Each of these components gives rise to characteristic signals in the various spectra, allowing for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound displays a series of distinct signals corresponding to the aromatic, cyclohexyl, methyl, and amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phase correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
¹H NMR Spectral Data and Interpretation
The following table summarizes the expected chemical shifts and assignments for the protons of this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 2H | Aromatic Protons (H-3, H-6) |
| ~6.6 - 6.8 | m | 2H | Aromatic Protons (H-4, H-5) |
| ~4.5 - 5.0 | br s | 2H | -NH₂ Protons |
| ~3.5 - 4.0 | m | 1H | Cyclohexyl CH-N |
| ~2.6 | s | 3H | N-CH₃ Protons |
| ~1.0 - 2.0 | m | 10H | Cyclohexyl -CH₂- Protons |
In-depth Analysis:
-
Aromatic Region: The protons on the aminophenyl ring are expected to appear in the downfield region of the spectrum. The protons ortho and para to the electron-donating amino group (H-4, H-5, and H-6) will be shielded and appear at a higher field (lower ppm) compared to the proton ortho to the electron-withdrawing sulfonamide group (H-3). The complex splitting patterns (multiplets) arise from spin-spin coupling between the adjacent aromatic protons.
-
Amine Protons: The chemical shift of the primary amine (-NH₂) protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet and their integration corresponds to two protons.
-
N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.6 ppm.
-
Cyclohexyl Protons: The cyclohexyl group gives rise to a complex set of overlapping multiplets in the aliphatic region of the spectrum (1.0 - 4.0 ppm). The proton on the carbon directly attached to the nitrogen (CH-N) is the most deshielded and appears furthest downfield within this group. The remaining ten protons on the cyclohexyl ring appear as a broad multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A range of approximately 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is baseline and phase corrected.
¹³C NMR Spectral Data and Interpretation
The following table presents the anticipated chemical shifts for the carbon atoms of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Aromatic C-NH₂ |
| ~135 | Aromatic C-SO₂ |
| ~132 | Aromatic CH |
| ~129 | Aromatic CH |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~60 | Cyclohexyl C-N |
| ~35 | N-CH₃ |
| ~32 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
In-depth Analysis:
-
Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the downfield region (110-150 ppm). The carbon attached to the amino group (C-NH₂) is significantly shielded, while the carbon attached to the sulfonamide group (C-SO₂) is deshielded. The remaining four aromatic CH carbons will have distinct chemical shifts based on their electronic environment.
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear as a sharp signal at approximately 35 ppm.
-
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon directly bonded to the nitrogen (C-N) is the most deshielded of this group, appearing around 60 ppm. The other five CH₂ carbons will have slightly different chemical shifts due to their spatial arrangement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for sulfonamides to generate the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
Collision Energy (for MS/MS): To induce fragmentation, a collision gas (e.g., argon or nitrogen) is introduced, and the collision energy is varied to obtain a characteristic fragmentation pattern.
-
Mass Spectral Data and Interpretation
-
Molecular Ion: In positive ion ESI-MS, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 269.1318.[1]
-
Fragmentation Pattern: The fragmentation of sulfonamides is well-characterized and often involves cleavage of the S-N bond and the C-S bond. Common fragmentation pathways for this molecule would include:
-
Loss of the cyclohexyl group.
-
Loss of the methyl group.
-
Cleavage of the sulfonamide bond to produce fragments corresponding to the aminophenylsulfonyl moiety and the N-cyclohexyl-N-methylamino moiety.
-
A characteristic loss of SO₂ (64 Da) from the protonated molecule is a common fragmentation pathway for aromatic sulfonamides.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000-2850 | C-H stretch | Aliphatic (Cyclohexyl & Methyl) |
| ~1620 | N-H bend | Primary Amine (-NH₂) |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring |
| ~1340 & ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide (-SO₂N<) |
| ~750 | C-H out-of-plane bend | ortho-disubstituted Aromatic |
In-depth Analysis:
-
N-H Stretching: The presence of the primary amino group will be clearly indicated by two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups will appear as strong absorptions just below 3000 cm⁻¹.
-
S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Aromatic C-H Bending: The out-of-plane bending of the C-H bonds on the ortho-disubstituted aromatic ring will give rise to a strong absorption band around 750 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments revealed by NMR, to the molecular weight and fragmentation pathways determined by mass spectrometry, and the identification of key functional groups by IR spectroscopy. The detailed interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the specific structural features of the molecule, serves as an authoritative guide for researchers and professionals. This in-depth understanding is critical for ensuring the identity and purity of this compound in its various applications, particularly in the context of drug discovery and development where precise molecular characterization is paramount.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
-
Maricopa Open Digital Press. (n.d.). Characteristic IR Absorptions. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
Sources
Methodological & Application
Topic: Synthesis Protocol for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, technically-grounded guide for the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS No. 70693-59-3). This compound serves as a valuable intermediate in the development of pharmaceuticals and as a precursor in the dye industry.[1][2] We present a robust and reproducible two-step synthetic pathway, beginning with the sulfonylation of N-methylcyclohexylamine with 2-nitrobenzenesulfonyl chloride, followed by the chemoselective reduction of the resulting nitroaromatic intermediate. The protocol details two effective methods for the nitro reduction step: a primary method using iron powder for its efficiency and operational simplicity, and an alternative method employing catalytic hydrogenation. This guide is designed to provide researchers with the necessary causal logic behind procedural choices, detailed step-by-step instructions, and safety considerations to ensure a successful and safe synthesis.
Introduction and Synthetic Strategy
This compound is an organic molecule characterized by an aniline core functionalized with a sulfonamide group bearing both cyclohexyl and methyl substituents.[3] Its structural motifs are of significant interest in medicinal chemistry and material science. The synthesis strategy outlined herein is designed for clarity, efficiency, and high yield.
The chosen synthetic pathway involves two distinct stages:
-
Sulfonamide Formation: A standard nucleophilic substitution reaction where the secondary amine, N-methylcyclohexylamine, reacts with 2-nitrobenzenesulfonyl chloride to form the stable intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.
-
Nitro Group Reduction: The selective reduction of the aromatic nitro group of the intermediate to a primary amine, yielding the final product. This transformation is critical and can be achieved through several reliable methods.
This approach allows for the controlled construction of the molecule, leveraging well-established and high-yielding chemical transformations.
Physicochemical and Safety Data
A summary of the key properties and identifiers for the target compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 70693-59-3 | [3][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [4][5] |
| Molecular Weight | 268.38 g/mol | [4] |
| Appearance | Light brown or pale yellow crystalline solid | [1][6] |
| Melting Point | 98-101 °C | [1][3] |
| Synonym | 2-(cyclohexylmethylsulfamoyl)aniline | [3] |
| Personal Protective Equipment (PPE) | N95 dust mask, chemical safety goggles, protective gloves | |
| Storage Class Code | 11 (Combustible Solids) |
Part 1: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (Intermediate)
Principle and Mechanistic Insight
This initial step involves the formation of a stable sulfonamide bond. The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-methylcyclohexylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A tertiary amine base, such as pyridine or triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7] Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both reactants.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Nitrobenzenesulfonyl Chloride | 221.62 | 10.0 | 2.22 g |
| N-Methylcyclohexylamine | 113.20 | 10.5 | 1.19 g (1.35 mL) |
| Pyridine | 79.10 | 12.0 | 0.95 g (0.97 mL) |
| Dichloromethane (DCM) | - | - | 50 mL |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylcyclohexylamine (10.5 mmol) and pyridine (12.0 mmol). Dissolve the reagents in 40 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using an addition funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, followed by deionized water (25 mL), and finally with brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide as a pale yellow solid.
Part 2: Synthesis of this compound (Final Product)
Principle and Method Selection
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of other functional groups.
-
Primary Method (Method A): Reduction with Iron Powder. This classic method, often referred to as the Béchamp reduction, utilizes elemental iron in a slightly acidic medium.[8] It is highly effective, cost-efficient, and demonstrates excellent functional group tolerance, making it superior to many alternatives.[9][10] The reaction is heterogeneous, and the work-up involves a simple filtration to remove iron oxides.
-
Alternative Method (Method B): Catalytic Hydrogenation. This method uses hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is considered a "green" alternative as water is the only stoichiometric byproduct.[11] However, it requires specialized equipment to handle flammable hydrogen gas and the pyrophoric catalyst, and care must be taken to prevent over-reduction of other sensitive functional groups.[12][13]
Method A: Reduction with Iron Powder (Primary Protocol)
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide | 298.38 | 5.0 | 1.49 g |
| Iron Powder (<325 mesh) | 55.84 | 25.0 | 1.40 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 5 mL |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the nitro-intermediate (5.0 mmol) in a solvent mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (10 mL).
-
Addition of Iron: Add the iron powder (25.0 mmol) to the suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor progress by TLC.
-
Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the iron residue and iron oxides. Wash the filter cake with hot ethanol (2 x 15 mL).
-
Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add 30 mL of water and carefully neutralize the solution with saturated sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from isopropanol or an ethanol/water mixture to afford the final product, this compound, as a crystalline solid.[1]
Method B: Catalytic Hydrogenation (Alternative Protocol)
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide | 298.38 | 5.0 | 1.49 g |
| 10% Palladium on Carbon (Pd/C) | - | - | ~75 mg (5 mol%) |
| Ethanol or Ethyl Acetate | - | - | 50 mL |
| Hydrogen (H₂) Gas | 2.02 | - | 1 atm (balloon) |
-
Reaction Setup: To a heavy-walled flask, add the nitro-intermediate (5.0 mmol) and the solvent (50 mL). Carefully add the 10% Pd/C catalyst under a stream of inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with the inert gas three times. Then, introduce hydrogen gas (a balloon is sufficient for this scale).
-
Reaction Progression: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or by observing the consumption of hydrogen. The reaction is typically complete in 4-8 hours.
-
Catalyst Removal: Once complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry on the filter paper. Wash the filter cake with the reaction solvent (2 x 10 mL).
-
Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is often of high purity, but can be recrystallized as described in Method A if necessary.
Conclusion
This application note provides a validated and detailed synthetic route to this compound. The two-step process, involving sulfonamide formation followed by a robust nitro group reduction, offers a reliable method for obtaining this valuable chemical intermediate. The primary protocol using iron powder is recommended for its simplicity, cost-effectiveness, and high chemoselectivity. These protocols are designed to be accessible to researchers in various fields, facilitating further investigation and application of this compound.
References
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910701465904]
- Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(20), 3019-3022. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1259050]
-
Organic Chemistry Portal. (n.d.). Common Conditions for Nitro Reduction. Retrieved from [Link]
- Jakubke, H.-D., & Sewald, N. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2567–2571. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
- ChemRxiv. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7559aefe45845f079f5f0]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
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- 13. mt.com [mt.com]
Application Notes & Protocols: Experimental Uses of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Document ID: AN-ACNMB-202601
Disclaimer: This document provides a technical guide for the potential experimental uses of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide based on established principles of medicinal chemistry and pharmacology for the sulfonamide class of compounds. The protocols described herein are synthesized from authoritative sources and are intended for research purposes only by qualified personnel. Researchers should conduct their own validation and optimization.
Introduction and Compound Profile
This compound is a synthetic organic compound featuring a core 2-aminobenzenesulfonamide structure.[1] While its primary documented application is as an intermediate in the synthesis of specialized dyes, its chemical architecture suggests a potential for broader biological activity.[2] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[3] The presence of an ortho-amino group and N-linked cyclohexyl and methyl groups on the sulfonamide nitrogen introduces specific steric and electronic properties that may confer novel biological activities.[4]
This guide outlines potential, experimentally-driven applications for this compound, drawing parallels from structurally related molecules and providing detailed protocols for its investigation as a potential bioactive agent.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzene sulfon-N-methyl cyclohexylamide |
| CAS Number | 70693-59-3[5][6] |
| Molecular Formula | C₁₃H₂₀N₂O₂S[5][6] |
| Molecular Weight | 268.38 g/mol [5][6] |
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 98-101 °C | [2][4] |
| Boiling Point | 428.1 ± 47.0 °C (Predicted) | [4] |
| Appearance | Light brown crystalline solid | [7] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | Inferred |
Proposed Application I: Antibacterial Agent
Scientific Rationale
The 2-aminobenzenesulfonamide core is the foundational scaffold for sulfa drugs, which act as antibacterial agents by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis, thus arresting bacterial growth.[1][8] The N-substituents on the sulfonamide can modulate potency, spectrum of activity, and pharmacokinetic properties. The N-cyclohexyl-N-methyl substitution on the target compound may influence its binding affinity for the DHPS active site and its ability to penetrate bacterial cell walls.
Experimental Workflow: Antibacterial Screening
Caption: Workflow for evaluating antibacterial potential.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (positive control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.
-
Inoculum Preparation: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.[5]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.[5]
Proposed Application II: Enzyme Inhibitor (Carbonic Anhydrase)
Scientific Rationale
The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and the cornerstone for the vast majority of carbonic anhydrase (CA) inhibitors.[10][11] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12] CA isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma (CA II), epilepsy, and as anticancer agents (CA IX, XII).[12][13] The 2-aminobenzenesulfonamide scaffold of the target compound, while being a secondary sulfonamide, could still orient itself within the CA active site to allow the sulfonamide oxygen or the ortho-amino group to coordinate with the catalytic zinc ion. The N-substituents will occupy adjacent hydrophobic pockets, potentially conferring isoform selectivity.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for evaluating CA inhibition.
Protocol: Spectrophotometric CA Inhibition Assay
This assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic p-nitrophenol.[10]
Materials:
-
This compound
-
Purified human CA isoforms (e.g., hCA II, hCA IX)
-
Acetazolamide (positive control)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)[10]
-
p-Nitrophenyl acetate (p-NPA)
-
DMSO
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of kinetic reads at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and acetazolamide in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture per well as follows:
-
160 µL Tris-sulfate buffer
-
20 µL of CA enzyme solution (concentration to be optimized for linear reaction kinetics)
-
10 µL of test compound dilution (or DMSO for control)
-
-
Pre-incubation: Mix and pre-incubate the plate at 25°C for 10 minutes to allow for compound-enzyme interaction.[10]
-
Initiate Reaction: Initiate the reaction by adding 10 µL of a freshly prepared solution of p-NPA in acetonitrile.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Proposed Application III: Target Engagement in a Cellular Context
Scientific Rationale
Identifying that a compound binds its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm such target engagement.[14][6] The principle is based on ligand-induced thermal stabilization of the target protein.[2] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[6][7] This assay is label-free and can be applied to any protein target without the need for genetic modification.[14]
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized workflow for assessing the engagement of the test compound with a putative target protein (e.g., Carbonic Anhydrase IX in a cancer cell line).
Materials:
-
Human cancer cell line expressing the target of interest (e.g., HT-29 cells for CA IX)
-
Cell culture medium (e.g., McCoy's 5A)
-
This compound
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Equipment for protein quantification (e.g., Western Blotting apparatus, antibodies against the target protein and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the determined IC₅₀) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a defined cell density.
-
Thermal Challenge: Aliquot the cell suspension from both treated and vehicle control groups into separate PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or another suitable protein detection method (e.g., ELISA, Mass Spectrometry).[6]
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the target protein.
-
Normalize the intensity to a loading control.
-
Plot the normalized intensity versus temperature for both the vehicle-treated and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
References
-
Ali, A., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Retrieved January 6, 2026, from [Link]
-
La Baff, A. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved January 6, 2026, from [Link]
-
Al-Suhaimi, E. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved January 6, 2026, from [Link]
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Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved January 6, 2026, from [Link]
-
Khan, S. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved January 6, 2026, from [Link]
-
Ozturk, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. Retrieved January 6, 2026, from [Link]
-
El-Sayed, M. F., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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Gecyte, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved January 6, 2026, from [Link]
-
De Simone, G., et al. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2016). Synthesis, biological evaluation and molecular docking studies of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents. Retrieved January 6, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. Retrieved January 6, 2026, from [Link]
-
Wang, Z., et al. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Hernandez-Perez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Allied Sciences. Retrieved January 6, 2026, from [Link]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Retrieved January 6, 2026, from [Link]
-
El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Retrieved January 6, 2026, from [Link]
-
El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. Retrieved January 6, 2026, from [Link]
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Using 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide in organic synthesis
An In-Depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Synthesis, Applications, and Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 70693-59-3), a versatile sulfonamide derivative. Tailored for researchers, synthetic chemists, and professionals in drug development, this guide delves into its synthesis, established applications as a dye intermediate, and its potential as a valuable building block in broader organic synthesis and medicinal chemistry. The protocols herein are presented with detailed experimental causality to ensure reproducibility and deeper understanding.
Introduction and Physicochemical Profile
This compound, also known as 2-(cyclohexylmethylsulfamoyl)aniline, is a specialized organic compound featuring a primary aromatic amine and a sulfonamide moiety on an aromatic ring.[1] This unique arrangement of functional groups provides a platform for diverse chemical transformations, making it a compound of significant interest. While its primary industrial application lies in the synthesis of acid dyes[2][3], its structural motifs suggest broader utility in the synthesis of complex organic molecules and biologically active compounds.
The ortho-disposition of the amino and sulfonamide groups allows for potential intramolecular hydrogen bonding and creates a scaffold suitable for chelation, directing group-assisted synthesis, and the construction of heterocyclic systems.[4]
Physicochemical Data Table
| Property | Value | Reference(s) |
| CAS Number | 70693-59-3 | [5] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5][6] |
| Molecular Weight | 268.38 g/mol | [2][6] |
| Appearance | Light brown or off-white solid/crystal | [2][7] |
| Melting Point | 98-101 °C (lit.) | [2] |
| IUPAC Name | This compound | [4][6] |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | [6] |
| InChI Key | IPEHSCPRVOWQFQ-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The laboratory-scale synthesis of the title compound is reliably achieved via a two-step sequence starting from 2-nitrobenzenesulfonyl chloride. This pathway involves the formation of the sulfonamide bond followed by the reduction of the nitro group.
Protocol 1: Two-Step Laboratory Synthesis
This protocol details the synthesis from commercially available starting materials.
Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
-
Rationale: This step forms the robust sulfonamide bond. The reaction is performed under basic conditions to neutralize the HCl generated in situ, driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.
-
Materials:
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
N-Methylcyclohexylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 2-nitrobenzenesulfonyl chloride and N-methylcyclohexylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine dropwise to the stirred solution. The base scavenges the HCl produced, preventing protonation of the amine starting material.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-sulfonamide intermediate. This product is often of sufficient purity for the next step.
-
Step 2: Reduction to this compound
-
Rationale: The nitro group is reduced to a primary amine. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[4] The acidic environment is crucial for the mechanism, and the tin salts are removed during the basic workup.
-
Materials:
-
N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl. This may require gentle heating to fully dissolve.
-
Add the SnCl₂ solution to the stirred solution of the nitro-sulfonamide at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction to room temperature and pour it slowly into a beaker of crushed ice.
-
Carefully neutralize the mixture by the slow addition of a concentrated NaOH or Na₂CO₃ solution until the pH is basic (pH > 8). This will precipitate tin hydroxides.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound.
-
Applications in Organic Synthesis
Core Application: Intermediate in Azo Dye Synthesis
The primary and most well-documented application of this compound is as an intermediate in the manufacturing of acid dyes.[3] The aromatic primary amine is readily converted into a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner (e.g., a phenol or aniline derivative) to form a highly conjugated azo compound.
Protocol 2: Representative Synthesis of an Azo Dye
-
Rationale: This protocol illustrates the fundamental chemistry of diazotization followed by azo coupling. Low temperatures (0-5 °C) are critical during diazotization to prevent the unstable diazonium salt from decomposing. The coupling reaction is typically run under slightly basic conditions to deprotonate the coupling partner (if it is a phenol), making it more nucleophilic.
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Concentrated HCl
-
2-Naphthol (or other coupling partner) (1.0 eq)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of water and concentrated HCl. Cool to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol in an aqueous NaOH solution. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Collect the solid dye by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product in a vacuum oven. The product's identity can be confirmed by UV-Vis spectroscopy to determine its λ_max.
-
-
Potential Application: Scaffold for Biologically Active Molecules
While direct literature on this specific molecule's biological activity is sparse, its structural components are present in many pharmacologically active compounds. The sulfonamide group is a well-known pharmacophore found in antibacterial, diuretic, and anti-inflammatory drugs. The ortho-amino substitution provides a handle for further chemical elaboration to explore new chemical space. For instance, analogues of the anti-obesity drug amlexanox featuring a cyclohexyl modification have shown promising biological activity, highlighting the potential value of this moiety in drug design.[8]
Protocol 3: Synthesis of a Benzimidazole Derivative
-
Rationale: The 1,2-amino-sulfonamide arrangement on the benzene ring is a precursor to heterocyclic systems. This protocol demonstrates the condensation with an aldehyde to form a benzimidazole-like scaffold (specifically, a derivative of sultam, a cyclic sulfonamide), which is a privileged structure in medicinal chemistry.
-
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or another acid catalyst
-
Toluene
-
-
Procedure:
-
Combine the aminobenzenesulfonamide, the aldehyde, and the catalytic amount of p-TsOH in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Add toluene as the solvent.
-
Heat the mixture to reflux. The Dean-Stark trap will azeotropically remove the water formed during the condensation and cyclization, driving the equilibrium towards the product.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired heterocyclic product.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is classified as a combustible solid.
References
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Introduction: The Significance of N-Alkylated Aminobenzenesulfonamides
An Application Note and Protocol for the N-Alkylation of Aminobenzenesulfonamides
N-alkylated aminobenzenesulfonamides are a cornerstone of modern medicinal chemistry and materials science. This structural motif is present in a wide array of pharmaceuticals, including diuretics, anticonvulsants, and antiviral agents. The strategic introduction of alkyl groups onto the nitrogen atom of the sulfonamide or the amino group allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide to the N-alkylation of aminobenzenesulfonamides, moving beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles. As Senior Application Scientists, we recognize that robust and reproducible protocols are built on a foundation of mechanistic insight. Therefore, this document will not only detail the "how" but also the "why" behind the experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Mechanistic Considerations: A Tale of Two Nitrogens
The N-alkylation of aminobenzenesulfonamides presents a unique regioselectivity challenge. The substrate contains two nucleophilic nitrogen atoms: the sulfonamide nitrogen and the amino nitrogen. The relative reactivity of these two sites is governed by a delicate interplay of electronic and steric factors.
-
The Sulfonamide Nitrogen: The protons on the sulfonamide nitrogen are significantly more acidic than those on the amino nitrogen due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This makes deprotonation of the sulfonamide nitrogen by a suitable base a facile process, generating a highly nucleophilic sulfonamide anion.
-
The Amino Nitrogen: While less acidic, the amino nitrogen is also nucleophilic and can compete in the alkylation reaction, leading to a mixture of N-alkylated and N,N'-dialkylated products.
Controlling the regioselectivity of the alkylation is therefore paramount. The choice of base, solvent, and reaction temperature all play a crucial role in directing the alkylating agent to the desired nitrogen atom.
Experimental Workflow: A Generalized Approach
The following diagram outlines a generalized workflow for the N-alkylation of aminobenzenesulfonamides. Subsequent sections will delve into the specific details and considerations for each step.
Figure 1. Generalized workflow for the N-alkylation of aminobenzenesulfonamides.
Detailed Protocol: N-Alkylation of 4-Aminobenzenesulfonamide
This protocol provides a detailed method for the selective N-alkylation of the sulfonamide nitrogen of 4-aminobenzenesulfonamide using benzyl bromide as the alkylating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Aminobenzenesulfonamide | ≥98% | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and appropriate glassware
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Safety Precautions:
-
Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a potential teratogen. Avoid inhalation and skin contact.
-
Always work in a well-ventilated area.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzenesulfonamide (1.72 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous DMF (40 mL) to the flask.
-
Deprotonation: Stir the suspension at room temperature for 30 minutes. The potassium carbonate will deprotonate the sulfonamide nitrogen.
-
Alkylation: Slowly add benzyl bromide (1.30 mL, 11.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield the N-benzyl-4-aminobenzenesulfonamide. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
-
Choice of Base: Stronger bases like sodium hydride (NaH) can also be used, but they are more hazardous and require stricter anhydrous conditions. Potassium carbonate is a safer and often sufficiently effective alternative.
-
Choice of Solvent: DMF is a good choice as it is a polar aprotic solvent that can dissolve the sulfonamide salt and facilitate the SN2 reaction. Other solvents like acetonitrile or acetone can also be used.
-
Alkylating Agent: The reactivity of the alkylating agent is a key factor. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, longer reaction times or higher temperatures may be necessary.
-
Side Reactions: Over-alkylation to form the N,N-dialkylated product can occur, especially if an excess of the alkylating agent is used or if the reaction is run for too long. If selectivity for the amino group is desired, a different synthetic strategy, such as reductive amination, should be considered.
Reaction Mechanism
Figure 2. Simplified mechanism of N-alkylation of aminobenzenesulfonamide.
Conclusion
The N-alkylation of aminobenzenesulfonamides is a versatile and powerful tool in synthetic chemistry. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and regioselectivity. The protocol detailed in this application note provides a solid foundation for the synthesis of this important class of compounds. Further optimization may be required for different substrates and alkylating agents, but the principles outlined here will serve as a valuable guide.
References
-
Pellicciari, R., et al. (2002). 1,4-Disubstituted-1,2,3-triazoles as Potent and Selective Glycine N-Methyl-D-aspartate Receptor Antagonists. Journal of Medicinal Chemistry, 45(18), 3563–3566. [Link]
Application Note: A Methodological Guide to Characterizing 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide as a Novel Carbonic Anhydrase Inhibitor
Audience: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.
Abstract: This guide provides a comprehensive framework for the evaluation of novel benzenesulfonamide derivatives, using 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide as a primary example, in the context of carbonic anhydrase (CA) inhibition. We detail the scientific rationale, experimental protocols, and data interpretation workflows essential for characterizing inhibitor potency, isoform selectivity, and mechanism of action. The protocols are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to ensure robust and reproducible findings.
Introduction & Scientific Context
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. In humans, 12 catalytically active CA isoforms have been identified, each with distinct tissue distribution and physiological roles, including pH regulation, respiration, electrolyte secretion, and biosynthesis[1]. The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets. For instance, inhibition of CA II is a cornerstone of glaucoma treatment, while targeting CA IX and XII, which are overexpressed in hypoxic tumors, is a promising strategy in oncology[3][4][5].
The primary aromatic and heterocyclic sulfonamides (-SO₂NH₂) represent the most established class of CA inhibitors (CAIs)[1]. Their mechanism of action is well-understood: the deprotonated sulfonamide group coordinates directly to the Zn(II) ion at the core of the enzyme's active site, acting as a transition-state analog[6][7]. The remainder of the inhibitor molecule, often termed the "tail," extends into the active site cavity, where secondary interactions with amino acid residues dictate the inhibitor's affinity and, crucially, its isoform selectivity[6][8].
This document outlines a systematic approach to investigate the potential of a novel compound, this compound, as a CAI. While this compound is known as a chemical intermediate, its potential as a bioactive agent within the well-established benzenesulfonamide scaffold warrants a thorough investigation[9][10]. We will proceed by treating it as a new chemical entity (NCE) to illustrate the complete workflow for CAI characterization.
Foundational Concepts: The Inhibitor Characterization Workflow
A successful CAI discovery campaign hinges on a logical progression of experiments designed to quantify inhibitory potency and selectivity. The ultimate therapeutic utility of an NCE is defined not just by its affinity for a target isoform but also by its lack of affinity for off-target isoforms, which can lead to undesirable side effects[11][12].
The overall workflow is a multi-stage process that moves from broad screening to detailed mechanistic understanding.
Figure 1: General workflow for the characterization of a novel Carbonic Anhydrase inhibitor.
Key Parameters for Inhibitor Assessment:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of potency but can be dependent on experimental conditions (e.g., substrate concentration).
-
Kᵢ (Inhibition constant): A more fundamental measure of the binding affinity between the inhibitor and the enzyme. For competitive inhibitors, it can be derived from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate concentration.
Test Article: this compound
Before commencing biological assays, it is critical to document the physicochemical properties of the test compound. These properties influence its handling, solubility in assay buffers, and potential for passive diffusion across cell membranes in later-stage studies.
| Property | Value | Source |
| CAS Number | 70693-59-3 | [13] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [14] |
| Molecular Weight | 268.38 g/mol | [13] |
| Appearance | Light brown crystal | [14] |
| Melting Point | 98-101 °C | [10][13][14] |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | [13] |
Protocol: In Vitro Determination of IC₅₀ via Esterase Assay
This protocol describes a robust, high-throughput compatible colorimetric assay to determine the potency of this compound against a specific CA isoform (human CA II is used as the primary example)[15]. The assay leverages the esterase activity of CA, which catalyzes the hydrolysis of p-Nitrophenyl acetate (p-NPA) to the yellow-colored product p-Nitrophenol (p-NP), monitored by the increase in absorbance at 405 nm[15][16].
Rationale and Self-Validation
The trustworthiness of this protocol is ensured by the inclusion of multiple controls. A Maximum Activity (Vehicle) Control establishes the baseline uninhibited enzyme rate. A Blank (No Enzyme) Control accounts for non-enzymatic substrate hydrolysis. A Positive Inhibitor Control (e.g., Acetazolamide) validates that the assay system is responsive to known inhibitors. Performing measurements in triplicate is mandatory to assess the precision of the results[15].
Materials and Reagents
-
CA Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Inhibitor: this compound.
-
Positive Control: Acetazolamide (AZA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO, high purity.
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic measurement capability at 405 nm.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to final volume.
-
hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles[15].
-
hCA II Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 2 µg/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily[15].
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO. Create a 10-point, 3-fold serial dilution series from this stock using DMSO. This series will be used to generate the final assay concentrations.
Assay Procedure (96-well Plate Format)
-
Plate Setup: Design the plate layout to include all controls and inhibitor concentrations in triplicate.
Figure 2: Example 96-well plate layout for IC₅₀ determination.
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding inhibitor serial dilution (or DMSO for Maximum Activity wells).
-
Add 20 µL of hCA II Working Solution to all wells except the Blanks. For Blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding equilibration[15].
-
-
Reaction Initiation and Measurement:
-
Prepare a diluted substrate solution by mixing 1 part Substrate Stock (30 mM) with 9 parts Assay Buffer.
-
Initiate the reaction by adding 20 µL of this diluted substrate solution to all wells. The final p-NPA concentration will be 0.3 mM and the final DMSO concentration will be 1%.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes[15].
-
Data Analysis
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = [ (V_vehicle - V_inhibitor) / (V_vehicle - V_blank) ] * 100 Where V_vehicle is the average rate of the Maximum Activity wells, V_inhibitor is the rate in the presence of the inhibitor, and V_blank is the average rate of the Blank wells.
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Protocol: Isoform Selectivity Profiling
Demonstrating potency against a single isoform is insufficient. A therapeutically viable inhibitor must exhibit selectivity. This protocol extends the primary assay to a panel of physiologically relevant CA isoforms.
Rationale
By determining the inhibition constant (Kᵢ) against a panel of isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII), a selectivity profile can be constructed. High selectivity for a target isoform (e.g., hCA IX) over off-target isoforms (e.g., hCA I and II) is a critical determinant of a drug's therapeutic window[1][2][17].
Procedure
The assay described in Section 4 is repeated for each isoform of interest (e.g., hCA I, hCA IX, hCA XII). The enzyme concentration for each isoform may need to be optimized to ensure a robust and linear reaction rate. Kᵢ values are calculated from the experimentally determined IC₅₀ values using the Cheng-Prusoff equation for competitive inhibition:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate with that specific enzyme isoform.
Data Presentation
Results should be summarized in a table to allow for direct comparison of potency and selectivity.
Table 1: Hypothetical Inhibition and Selectivity Profile
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) |
|---|---|---|---|---|---|
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 | 0.48 |
| This compound | 1850 | 85 | 15 | 45 | 5.67 |
Note: Data are hypothetical and for illustrative purposes.
Advanced Characterization: Elucidating the Binding Mechanism
While kinetic assays quantify what the inhibitor does, structural biology reveals how it does it. X-ray crystallography provides an atomic-level view of the inhibitor bound within the enzyme's active site, offering invaluable insights for rational drug design[6][18].
Rationale
A crystal structure of the enzyme-inhibitor complex can confirm the expected coordination of the sulfonamide group to the active site zinc ion[7][8]. More importantly, it reveals the specific hydrogen bonds and van der Waals contacts made by the inhibitor's "tail" (in this case, the 2-amino group and the N-cyclohexyl-N-methyl moiety) with residues lining the active site cavity[6][8]. This information explains the observed affinity and can provide a clear rationale for isoform selectivity, as the residues in the active site vary between isoforms[19].
Figure 3: Schematic of a benzenesulfonamide inhibitor binding in the CA active site.
Conclusion and Future Directions
This guide provides a foundational, step-by-step methodology for the initial characterization of a novel benzenesulfonamide, this compound, as a potential carbonic anhydrase inhibitor. By following these protocols, researchers can generate robust data on inhibitor potency (IC₅₀/Kᵢ) and isoform selectivity.
The hypothetical results presented suggest that our test compound could be a moderately potent, selective inhibitor of the tumor-associated CA IX isoform over the ubiquitous cytosolic isoforms. Such a finding would warrant further investigation, including:
-
Cell-based Assays: Evaluating the inhibitor's effect on pH regulation or proliferation in cancer cell lines known to overexpress CA IX, particularly under hypoxic conditions[20].
-
Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
In Vivo Efficacy Models: For promising candidates, testing in relevant animal models, such as tumor xenograft models for anticancer applications or seizure models for antiepileptic applications, is the logical next step[21][22].
This systematic approach, grounded in established biochemical principles and validated through rigorous controls, is essential for advancing novel compounds from initial hits to potential clinical candidates.
References
- Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Carbonic anhydrase inhibitor. Wikipedia.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.
- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.
- Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.
- Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Tre
- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- What Are Carbonic Anhydrase Inhibitors? Lens.com.
- Carbonic Anhydrase Inhibitors.
- Carbonic Anhydrase Inhibitors - All you need to know. YouTube.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors.
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
- Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed.
- Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PubMed Central.
- Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations.
- A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simul
- Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile.
- Exploration of New Pyrazole–Hydrazone–Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evalu
- 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. Sarna Chemicals.
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- This compound | C13H20N2O2S | CID 116814. PubChem.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- 70693-59-3, this compound Formula. ECHEMI.
- This compound | 70693-59-3. BenchChem.
- Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. PubMed.
- This compound 97 70693-59-3. Sigma-Aldrich.
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Semantic Scholar.
- Inhibition of carbonic anhydrase II by sulfonamide deriv
- Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
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- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Treatment - DoveMed [dovemed.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 8. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Multi-faceted Approach to the Comprehensive Characterization of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by rigorous analytical characterization. This guide is crafted to provide a robust, scientifically-grounded framework for the comprehensive analysis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. As this appears to be a novel or less-documented compound, we will leverage established analytical principles for structurally related molecules, such as aromatic amines and N-substituted sulfonamides. This document is not a rigid template but a dynamic guide, emphasizing the rationale behind each technique and protocol. Our approach is built on the pillars of scientific integrity, ensuring that each method is self-validating and grounded in authoritative references.
Foundational Characterization: Confirming Identity and Structure
The initial phase of characterization focuses on unequivocally confirming the elemental composition and elucidating the molecular structure of this compound.
Elemental Analysis (CHNS)
Expertise & Experience: Elemental analysis is the most fundamental technique to verify the empirical formula of a newly synthesized compound.[1][2] It provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values for the expected molecular formula (C₁₃H₂₀N₂O₂S). This technique relies on the complete combustion of the sample in an oxygen-rich environment, followed by the quantification of the resulting gases.[3]
Protocol for CHNS Elemental Analysis:
-
Ensure the instrument is calibrated with a certified standard (e.g., Acetanilide).
-
Accurately weigh approximately 2-3 mg of the dried and purified this compound into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence, which typically involves heating the sample to >900 °C in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Compare the experimental weight percentages of C, H, N, and S with the calculated theoretical values.
Data Presentation: Theoretical vs. Expected Elemental Composition
| Element | Theoretical Mass % (C₁₃H₂₀N₂O₂S) |
| Carbon (C) | 57.75% |
| Hydrogen (H) | 7.46% |
| Nitrogen (N) | 10.36% |
| Sulfur (S) | 11.86% |
| Oxygen (O) | 11.83% (by difference) |
Spectroscopic Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Expertise & Experience: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a wealth of information to confirm the presence and connectivity of the aromatic ring, the cyclohexyl group, and the N-methyl group. For the cyclohexyl moiety, the chemical shifts can be compared to known values for cyclohexylamines.[4]
Expected ¹H NMR Signatures (in CDCl₃, illustrative):
-
Aromatic Protons: Multiplets in the range of δ 6.5-7.8 ppm.
-
N-H₂ Protons (Amino Group): A broad singlet around δ 4.0-5.0 ppm (position can vary and may exchange with D₂O).
-
Cyclohexyl Protons: A series of complex multiplets between δ 1.0-3.5 ppm.
-
N-CH₃ Protons (Methyl Group): A singlet around δ 2.5-3.0 ppm.
Expected ¹³C NMR Signatures (in CDCl₃, illustrative):
-
Aromatic Carbons: Signals in the region of δ 110-150 ppm.
-
Cyclohexyl Carbons: Signals typically in the range of δ 25-60 ppm.[5][6]
-
N-CH₃ Carbon: A signal around δ 30-40 ppm.
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of the primary amine, sulfonamide, and aromatic ring can be confirmed by their characteristic absorption bands.[7]
Protocol for ATR-FTIR Analysis:
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Identify the characteristic absorption bands.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3450-3300 | Two distinct bands, characteristic of asymmetric and symmetric stretching.[8][9] |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 3000-2850 | |
| N-H Bend (Primary Amine) | 1650-1580 | Scissoring vibration.[8] |
| C=C Stretch (Aromatic Ring) | 1600-1450 | |
| S=O Stretch (Sulfonamide) | 1350-1310 and 1170-1150 | Asymmetric and symmetric stretching, respectively. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | |
| C-N Stretch (Aliphatic Amine) | 1250-1020 | [8] |
Expertise & Experience: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn provides its elemental formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Protocol for Electrospray Ionization (ESI) HRMS:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass of C₁₃H₂₁N₂O₂S⁺.
Purity Assessment and Impurity Profiling
Ensuring the purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Chromatographic techniques are the cornerstone of purity assessment.[10]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: Reversed-phase HPLC with UV detection is the most common method for determining the purity of sulfonamides and related compounds.[11][12] The method's selectivity allows for the separation of the main compound from potential impurities arising from synthesis or degradation. The choice of a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier is a robust starting point for method development.[13]
Protocol for Purity Determination by RP-HPLC:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Scan for the UV maximum of the compound (likely around 254-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: Workflow for HPLC-UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Sulfonamides often require derivatization to increase their volatility and thermal stability for GC analysis.[14][15] Methylation with diazomethane or a safer alternative like (trimethylsilyl)diazomethane, followed by acylation, is a common derivatization strategy.[14][16]
Protocol for GC-MS Impurity Profiling (with Derivatization):
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a methylating agent (e.g., (trimethylsilyl)diazomethane in methanol) and allow the reaction to proceed.
-
Follow with an acylation step using an agent like pentafluoropropionic acid anhydride.[17]
-
Quench the reaction and dilute to a final concentration.
-
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to elute all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and their fragmentation patterns.
Thermal Properties Assessment
Understanding the thermal behavior of a compound is crucial for determining its stability during storage and manufacturing processes.[18]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify polymorphic forms of a substance.[19]
Protocol for DSC Analysis:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[19]
-
Record the heat flow versus temperature to obtain the DSC thermogram. The peak of the endothermic event corresponds to the melting point.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[18] It is used to evaluate thermal stability and determine the temperature at which decomposition begins. For sulfonamides, decomposition often occurs at temperatures above their melting point.[20][21]
Protocol for TGA Analysis:
-
Place an accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[19]
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Intrinsic Stability: Forced Degradation Studies
Expertise & Experience: Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[22][23] The compound is subjected to stress conditions more severe than those encountered during accelerated stability testing.[24] The goal is to achieve 5-20% degradation of the active substance.[24]
Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[24]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[24]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[22]
-
Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[22]
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks.
Caption: Workflow for forced degradation studies.
Analytical Method Validation
Trustworthiness: Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[25][26][27]
Data Presentation: Key Validation Parameters (ICH Q2(R1))
| Parameter | Purpose |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).[27] |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[27] |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Includes Repeatability and Intermediate Precision). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. [Link]
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ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). McGraw-Hill Education. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
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Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv. [Link]
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Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharmaguddu. [Link]
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Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). PMC - NIH. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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Forced Degradation Testing Procedure. (2025). ResolveMass Laboratories Inc. [Link]
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Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025). LinkedIn. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]
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What is the method of analysis of sulphonamides? (2023). Quora. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. (2025). ResearchGate. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). PubMed. [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. [Link]
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The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the AOAC. [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
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IR: amines. (n.d.). University of Calgary. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025). ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
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Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (n.d.). PMC - NIH. [Link]
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Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. (n.d.). Grupo Biomaster. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]
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Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. [Link]
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Analysis of sulfonamides. (n.d.). Slideshare. [Link]
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Solid phase ATR‐FTIR spectra to characterize the functionalized surface... (n.d.). ResearchGate. [Link]
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Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). I.R.I.S. [Link]
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]
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Application Note: Synthesis of a Novel Monoazo Acid Dye Using 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Abstract
This document provides a detailed methodology for the synthesis of a novel monoazo acid dye utilizing 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide as the diazo component. Acid dyes are a significant class of colorants, primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides.[1] The synthesis of azo dyes, which constitute the largest group of synthetic dyes, is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3] This application note details a robust protocol for this synthesis, offering insights into the reaction mechanism, experimental setup, and characterization of the final product. The presence of the N-substituted sulfonamide group is anticipated to confer desirable properties to the dye, such as good water solubility and lightfastness.[4][5]
Introduction
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming an extended conjugated system responsible for their color.[2] Their synthesis is both versatile and cost-effective, making them ubiquitous in various industries.[3][6] The specific properties of an azo dye are determined by the chemical nature of the aromatic structures involved.
The starting material, this compound, is a primary aromatic amine, making it an ideal candidate for diazotization.[7][8] In this process, the amine is converted into a highly reactive diazonium salt (Ar–N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt.[2][9][10]
The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, such as a phenol or a naphthol derivative, in an electrophilic aromatic substitution reaction known as azo coupling.[2][11] For this protocol, we have selected 2-naphthol as the coupling component, which is expected to yield a vibrant, colored dye. The sulfonamide group (–SO₂N(CH₃)(C₆H₁₁)) is a key functional group that imparts water solubility and enhances the dye's affinity for protein and polyamide fibers.
Reaction Scheme
The overall synthesis is a two-step process as illustrated below:
-
Diazotization: this compound is converted to its corresponding diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with 2-naphthol to form the final monoazo acid dye.
Caption: Overall reaction scheme for the synthesis of the monoazo acid dye.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| This compound | Synthesis Grade | (Specify) |
| Sodium Nitrite (NaNO₂) | ACS Reagent | (Specify) |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | (Specify) |
| 2-Naphthol | 99% | (Specify) |
| Sodium Hydroxide (NaOH) | ACS Reagent | (Specify) |
| Sodium Chloride (NaCl) | ACS Reagent | (Specify) |
| Urea | ACS Reagent | (Specify) |
| Deionized Water | N/A | N/A |
| Magnetic Stirrer with Stir Bar | N/A | N/A |
| Beakers and Erlenmeyer Flasks | Various Sizes | N/A |
| Ice Bath | N/A | N/A |
| Büchner Funnel and Flask | N/A | N/A |
| pH Meter or pH Paper | N/A | N/A |
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | (Specify) |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the dye synthesis.
Part 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, suspend 5.12 g (0.02 mol) of this compound in 50 mL of water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine salt may precipitate.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature is maintained below 5 °C.[2][12]
-
Stir the mixture for an additional 30 minutes after the addition is complete. A clear diazonium salt solution should be obtained.
-
Check for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench it. The diazonium salt solution is unstable and should be used immediately.[12]
Part 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the alkaline 2-naphthol solution over 30 minutes. The dye will begin to precipitate immediately as a brightly colored solid.
-
Maintain the temperature below 10 °C and the pH between 9 and 10 during the addition. The pH can be adjusted with a 20% sodium hydroxide solution if necessary.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.[2]
Part 3: Isolation and Purification of the Dye
-
Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold 10% sodium chloride solution to remove impurities, followed by a small amount of ice-cold water.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified dye in an oven at 60-70 °C to a constant weight.
-
Calculate the percentage yield.
Characterization
The synthesized dye should be characterized to confirm its structure and purity.
-
Thin-Layer Chromatography (TLC): To assess the purity of the final product. A suitable eluent system (e.g., ethyl acetate/hexane) should be used.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., water or ethanol), which provides information about its color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), the sulfonamide group (S=O stretching), and hydroxyl group (-OH).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the dye.[13]
| Parameter | Expected Result |
| Appearance | Colored crystalline solid (e.g., red, orange) |
| Yield | 70-90% (typical for azo coupling reactions) |
| λmax (UV-Vis) | Expected in the range of 450-550 nm, characteristic of a monoazo dye with this chromophore. |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~1600 (N=N stretch, often weak), ~1330 & ~1150 (asymmetric and symmetric S=O stretch of sulfonamide), aromatic C-H and C=C stretches.[12] |
Discussion and Safety Precautions
The protocol described provides a reliable method for the synthesis of a novel acid dye. The key to a successful synthesis lies in the careful control of temperature during the diazotization step.[9] Diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The pH control during the coupling reaction is also critical; coupling to phenols is typically carried out under mildly alkaline conditions to activate the phenol as a phenoxide ion, which is a more powerful nucleophile.[12]
The N-cyclohexyl-N-methylbenzenesulfonamide moiety is expected to influence the dye's properties. The bulky cyclohexyl and methyl groups may affect the dye's aggregation behavior in solution and its fastness properties on the fiber. The sulfonamide group itself is known to contribute positively to the lightfastness of reactive dyes.[5]
Safety:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aromatic amines and their derivatives are toxic and should be handled in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately.[10]
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note presents a comprehensive and detailed protocol for the laboratory-scale synthesis of a monoazo acid dye from this compound. By following the outlined procedures for diazotization, azo coupling, and purification, researchers can successfully synthesize and characterize this novel colorant. The methodology is based on well-established principles of azo dye chemistry and provides a solid foundation for further research into the properties and applications of sulfonamide-containing acid dyes.[4][11]
References
- Synthesis of new sulfonamide azo dyes for enhancing functional and dyeing properties of viscose fabric. (n.d.).
- BenchChem. Application Notes and Protocols for Azo and Reactive Dye Production. (n.d.).
- Antimicrobial-sulphonamide-azo-dyes. (2019, October 23). Bohrium.
- STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. (n.d.). TSI Journals.
- BenchChem. Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (n.d.).
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025, March 22). International Journal of Innovative Science and Research Technology.
- Synthesis of sulfonamide based azo dyes (S1–S4). (n.d.). ResearchGate.
- The Synthesis of Azo Dyes. (n.d.).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- Azo Dye Formation (A-Level). (n.d.). ChemistryStudent.
- A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019, June 17). RSC Publishing.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (n.d.).
- Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. (2024, January 8). ResearchGate.
- Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. (2002, January 1). TÜBİTAK Academic Journals.
- Organic Chemistry: Combinatorial Synthesis of Azo Dyes Report. (2021, May 11). IvyPanda.
- Design of Sulfonamide Substituted Mono-Azo Derivatives: Photophysical and Biological Activity. (n.d.). ResearchGate.
- Azo dyes and their preparation and use. (n.d.). Google Patents.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH.
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- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
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Application Notes and Protocols for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative, is a versatile compound utilized as a key intermediate in the synthesis of acid dyes and finds applications in medicinal chemistry for its potential therapeutic properties.[1][2][3] Its unique molecular structure, featuring a sulfonamide group, a cyclohexyl moiety, and an amino group, imparts specific chemical and physical properties that necessitate meticulous handling and storage protocols to ensure laboratory safety, experimental integrity, and regulatory compliance.[4] This guide provides a comprehensive framework for the safe and effective management of this compound in a research and development setting.
Compound Identification and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 2-(Cyclohexylmethylsulfamoyl)aniline | [6][7] |
| CAS Number | 70693-59-3 | [6][8] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5] |
| Molecular Weight | 268.38 g/mol | [5][6] |
| Appearance | Light brown crystalline solid | [1][9] |
| Melting Point | 98-101 °C | [1][6][7] |
| Boiling Point | 428.1 ± 47.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 212.7 ± 29.3 °C | [1] |
Safety and Hazard Assessment
This compound is classified as a hazardous substance. A comprehensive review of its GHS classification is critical for implementing appropriate safety measures.[5]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Source:[5]
Causality Behind Hazards: The presence of the amino and sulfonamide functional groups can contribute to the compound's reactivity and biological interactions, leading to irritation and toxicity. The crystalline powder form can be easily inhaled, and dermal absorption is a significant route of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.
Caption: Mandatory PPE for handling this compound.
Storage Protocols
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.
Storage Class: This compound is classified under Storage Class 11: Combustible Solids.[6][8]
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[10] Keep containers in a designated, locked storage area when not in use.[11]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[10]
-
Incompatibilities: Segregate from strong oxidizing agents.[10] Store away from acids and bases.
-
Temperature: Store at ambient room temperature, away from direct sunlight and heat sources.
Long-Term Storage and Stability
Handling Procedures
Adherence to meticulous handling procedures is paramount to minimizing exposure and preventing contamination.
General Handling Workflow
Caption: Step-by-step workflow for the safe handling of the solid compound.
Protocol for Preparing a Stock Solution
This protocol outlines the preparation of a stock solution, a common procedure in research settings.
-
Pre-computation: Calculate the required mass of this compound based on the desired concentration and final volume.[10]
-
Equipment Preparation: Ensure all glassware is clean and dry. Select a volumetric flask for accurate final volume measurement.[8]
-
Weighing: In a chemical fume hood or a ventilated balance enclosure, accurately weigh the desired amount of the compound onto weighing paper or into a weighing boat.[13]
-
Transfer: Carefully transfer the weighed solid into the volumetric flask using a powder funnel.[8]
-
Initial Dissolution: Add approximately half of the final volume of the desired solvent to the flask. Swirl gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.[8]
-
Rinsing: Rinse the weighing paper or boat and the funnel with small aliquots of the solvent, adding the rinsate to the volumetric flask to ensure a quantitative transfer.[14]
-
Final Dilution: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final additions to avoid overshooting the mark.[15]
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[15]
-
Labeling: Label the flask with the compound name, concentration, solvent, date of preparation, and your initials.[3]
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.
-
Immediate Actions:
-
Containment and Cleanup of a Minor Spill:
-
Ensure you are wearing the appropriate PPE, including respiratory protection, eye protection, gloves, and a lab coat.[1]
-
Cover the spill with an absorbent material like vermiculite or cat litter to prevent the powder from becoming airborne.[6] Alternatively, gently moisten the powder with a suitable solvent to minimize dust generation.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid creating dust.[4]
-
-
Decontamination of Spill Area:
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be decontaminated after use.
-
Initial Cleaning: Remove any gross contamination by gently scraping or wiping with a dry towel.[2]
-
Solvent Rinse: Rinse the equipment with a solvent in which the compound is soluble. Collect the rinsate as hazardous waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[2]
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including weighing paper, gloves, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions and solvent rinsates in a labeled, sealed hazardous waste container. Do not pour this chemical waste down the drain.[3][9]
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS office in accordance with local, state, and federal regulations.[9]
References
-
PubChem. This compound. [Link]
-
2-Aminobenzoic Acid. 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. [Link]
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University of York. Preparing solutions from Solids. [Link]
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Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]
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University of California, Riverside. Chemical Storage Guidelines. [Link]
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Università di Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]
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University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
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Quartzy. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide suppliers and purchasing
An In-Depth Guide to the Procurement and Qualification of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide for Research and Development
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, evaluation, and purchasing of this compound (CAS No. 70693-59-3). The protocols and notes herein are designed to ensure the procurement of high-quality material, which is fundamental to experimental reproducibility and the integrity of research outcomes.
Compound Profile and Significance
This compound is a sulfonamide derivative with a unique molecular structure that makes it a valuable intermediate in various synthetic applications.[1][2] Its primary utility is found in the synthesis of specialized organic molecules, including pharmaceuticals and high-performance acid dyes for the textile industry.[2][3][4] The compound's bifunctional nature, featuring both a primary aromatic amine and a sulfonamide group, allows for diverse chemical modifications. In medicinal chemistry, it has been noted for its potential as an antibacterial agent and its ability to modulate biological pathways.[1]
A clear understanding of its chemical and physical properties is the first step in a successful procurement process.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 70693-59-3 | [5][6][7] |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzene sulfon-N-methyl cyclohexylamide | [1][8] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1][5][6] |
| Molecular Weight | 268.38 g/mol | [5][7][9] |
| Appearance | Light brown or off-white solid/crystal | [3][10] |
| Melting Point | 98-101 °C (lit.) | [7][8][11] |
| Purity (Typical) | ≥97% | [7][8] |
The Supplier Landscape: A Comparative Overview
The supplier base for this compound is diverse, ranging from large, multinational distributors to specialized manufacturers. Understanding the different supplier categories is crucial for aligning procurement strategy with research needs, such as scale, purity requirements, and budget.
Table 2: Supplier Category Analysis
| Supplier Category | Examples | Advantages | Disadvantages | Best For |
| Global Distributors | Sigma-Aldrich (Merck)[7][8], Santa Cruz Biotechnology[5] | High-quality control, extensive documentation (CoA, SDS), reliable stock, excellent technical support. | Higher cost per gram, typically smaller pack sizes. | Foundational research, analytical standards, small-scale synthesis where purity is paramount. |
| Chemical Marketplaces | Echemi[12], ChemicalBook[11] | Wide selection of suppliers, competitive pricing, access to bulk quantities. | Variable quality, documentation may be inconsistent, requires more rigorous supplier vetting. | Screening multiple suppliers, sourcing larger quantities, budget-conscious procurement. |
| Direct Manufacturers | Sarna Chemicals[2], Jilin BaiShengYuan[13] | Lowest cost per gram, direct communication with the source, capability for custom synthesis. | High minimum order quantities (MOQ), longer lead times, potential communication barriers. | Large-scale campaigns, process development, and commercial manufacturing. |
Protocol: Supplier Qualification and Selection
Selecting a supplier is the most critical step in the procurement process. A failure in due diligence can result in acquiring impure material, leading to compromised experiments and significant delays. This protocol outlines a systematic approach to vetting potential suppliers.
3.1 Step 1: Initial Screening
-
Identify a list of potential suppliers from the categories in Table 2.
-
Verify that the supplier explicitly lists This compound by its CAS Number: 70693-59-3 . This is non-negotiable and prevents confusion with related isomers or compounds.[6][7]
-
Review the product webpage for available purity grades (e.g., 97%), pack sizes, and stock status.
3.2 Step 2: Documentation Request and Review
-
Contact the technical or sales department of each shortlisted supplier.
-
Request a lot-specific Certificate of Analysis (CoA) for the current batch. Do not accept a generic or typical CoA. The CoA is a self-validating document that must be reviewed for:
-
Identity Confirmation: Data from techniques like NMR or Mass Spectrometry (MS) confirming the molecular structure.
-
Purity Assessment: A quantitative purity value, typically determined by HPLC or GC. A chromatogram should ideally be provided.
-
Lot Number: Ensures traceability.
-
-
Request the Safety Data Sheet (SDS) . Review it for comprehensive hazard information, handling precautions, and disposal instructions.[6][14]
3.3 Step 3: Technical and Logistical Assessment
-
Evaluate the responsiveness and technical expertise of the supplier's support team. Can they answer specific questions about product stability, solubility, or analytical methods?
-
Inquire about lead times, shipping conditions (e.g., temperature control, if necessary), and international shipping capabilities.
-
For bulk orders, ask about the supplier's production capacity and quality management system (e.g., ISO 9001 certification).[12]
Caption: A logical workflow for supplier selection and procurement.
Protocol: Incoming Quality Control (QC)
Upon receipt of the compound, it is imperative to perform an internal quality check to verify the supplier's claims. This protocol provides a tiered approach, from basic verification to more rigorous analytical confirmation.
4.1 Step 1: Documentation and Physical Inspection
-
Verify Documentation: Match the received CoA and SDS with the purchase order and the information on the product label. Ensure the CAS number, product name, and lot number are consistent across all documents.
-
Visual Inspection: Examine the physical appearance of the compound. It should be a light brown or off-white solid, consistent with literature descriptions.[3][10] Note any discoloration, clumping, or presence of foreign matter, which could indicate degradation or contamination.
-
Container Integrity: Check that the container is sealed and undamaged.
4.2 Step 2: Basic Analytical Verification (Recommended Minimum)
-
Melting Point Determination: This is a rapid and cost-effective method to assess purity. The measured melting point should fall within the range of 98-101 °C.[7][11] A broad or depressed melting point range is a strong indicator of impurities.
4.3 Step 3: Advanced Analytical Confirmation (For Critical Applications)
-
High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis on a small sample to confirm the purity percentage stated on the CoA. This is the gold standard for purity assessment.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of 268.38 g/mol .[6] LC-MS is a powerful tool for this purpose.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis can confirm the chemical structure and identify any organic impurities.
Caption: A flowchart outlining the incoming quality control process.
Safety, Handling, and Storage
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious skin and eye irritation.[6] It is also classified under WGK 3, indicating it is hazardous to water and should not be released into the environment.[7][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Required PPE includes safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. For weighing and handling powders, a dust mask (e.g., N95) is recommended.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The storage class is typically 11 for combustible solids.[7][8]
-
Disposal: Dispose of waste material through a licensed chemical destruction facility. Do not dispose of it in standard waste or sewer systems.[14]
By following these detailed application notes and protocols, researchers can confidently source high-quality this compound, ensuring the reliability and validity of their scientific work.
References
-
2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Sarna Chemicals. [Link]
-
This compound | C13H20N2O2S | CID 116814. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. precisionFDA. [Link]
-
The Role of this compound in Modern Textile Dyeing. Medium. [Link]
Sources
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- 5. scbt.com [scbt.com]
- 6. This compound | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-N-甲基-N-环己基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 97 70693-59-3 [sigmaaldrich.com]
- 9. GSRS [precision.fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 70693-59-3 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. Page loading... [guidechem.com]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS No. 70693-59-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile sulfonamide intermediate. As a compound used in the synthesis of specialized dyes and potentially in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Section 1: Compound Profile: Properties and Potential Impurities
Understanding the physicochemical properties of this compound is the foundation of any successful purification strategy. Its structure, containing a primary aromatic amine, a sulfonamide linkage, and nonpolar cyclohexyl and methyl groups, results in a distinct amphiphilic character that dictates its behavior in various solvents.[3]
| Property | Value | Source(s) |
| CAS Number | 70693-59-3 | [4][5][6] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [3][6][7] |
| Molecular Weight | 268.38 g/mol | [4][7][8] |
| Appearance | Light brown or off-white to pale yellow crystalline solid | [9][10] |
| Melting Point | 98-101 °C (lit.) | [4][8][9][10] |
| Solubility | Moderate solubility in polar solvents; soluble in DMSO, slightly soluble in methanol.[3][11][12] |
Common Impurity Profile
The most common synthetic route to this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine, followed by the reduction of the nitro group.[3] This pathway introduces a predictable set of potential impurities that your purification strategy must address:
-
Unreacted Starting Materials: N-methylcyclohexylamine and residual 2-nitrobenzenesulfonyl chloride or its hydrolyzed form, 2-nitrobenzenesulfonic acid.
-
Nitro-Intermediate: The N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide intermediate is the most common process-related impurity. Its polarity is similar to the final product, often making it the primary challenge in purification.
-
Side-Reaction Products: Impurities arising from over-reduction or other side reactions.
-
Inorganic Salts: Residual catalysts (e.g., tin salts if using SnCl2 for reduction) or salts from workup procedures.[3]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q: My final product has a low and broad melting point (e.g., 90-96 °C). What is the likely cause?
A: A low, broad melting point is a classic sign of impurity. The most probable contaminant is the nitro-intermediate, which has a similar structure. Its presence disrupts the crystal lattice of your final product, leading to melting point depression.
-
Causality: Impurities interfere with the ordered packing of molecules in a crystal, requiring less energy (a lower temperature) to transition to a liquid state. The range of melting indicates a mixture rather than a pure substance.
-
Recommended Action: First, assess the impurity profile using Thin-Layer Chromatography (TLC). If a significant, less polar spot (relative to the product) is visible, column chromatography is the recommended next step. If the impurity level is minor, a second recrystallization may suffice.
Q: I'm performing a silica gel column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen solvent system to resolve. You have several levers to pull to enhance separation.
-
Causality: Separation on silica gel is based on the differential adsorption of compounds to the polar stationary phase. If the mobile phase is too polar, it will move all compounds too quickly, resulting in poor resolution. If it's not polar enough, everything will remain at the origin.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: If using a standard Hexane/Ethyl Acetate system, systematically decrease the percentage of Ethyl Acetate. This will increase the retention time of all compounds, potentially resolving the co-eluting species.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity over the course of the separation. This technique is highly effective for separating compounds with close polarities.[13]
-
Change Solvent System: Introduce a different solvent to alter the selectivity. For example, substituting Ethyl Acetate with a mixture of Dichloromethane and Methanol can change the specific interactions with the silica surface and improve separation.
-
Q: I've isolated my product, but it's an oil and refuses to crystallize during recrystallization. What can I do?
A: Oiling out instead of crystallizing is a common problem, often caused by the presence of impurities or issues with supersaturation and solvent choice.
-
Causality: Crystallization requires nucleation followed by slow crystal growth. If the solution is supersaturated too quickly (e.g., by cooling too fast) or if impurities inhibit nucleation, the compound may separate as a liquid phase (an oil).
-
Solutions:
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure, solid product, add a single seed crystal to the cooled solution.
-
Re-evaluate Solvent: The chosen solvent may be too good. Try adding a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot, dissolved solution until it just becomes cloudy. Then, add a drop of the "good" solvent to clarify and allow it to cool slowly. For this compound, an Ethanol/Water or Isopropanol/Hexane system could be effective.
-
Reduce Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then attempt to cool it again slowly.
-
Q: My TLC plate shows a streak instead of a clean spot for my purified product. What does this mean?
A: Streaking on a TLC plate typically indicates that the compound is either too concentrated or is interacting too strongly with the stationary phase.
-
Causality: The primary amino group on the benzene ring can be slightly acidic and can interact strongly with the acidic silanol groups on the silica gel plate, causing the spot to streak. This is a common issue with amines.
-
Solutions:
-
Dilute Your Sample: The simplest solution is that your spotting solution is too concentrated. Dilute it 10-fold and re-run the TLC.
-
Add a Modifier to the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent. The triethylamine will preferentially bind to the active sites on the silica, allowing your product to travel up the plate as a more compact spot.
-
Troubleshooting Decision Workflow
Section 3: Detailed Purification Protocols
The following protocols provide step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Step-by-Step Methodology:
-
Solvent Selection: Place ~20-30 mg of your crude material into a small test tube. Add a solvent dropwise while heating. Good candidates include isopropanol, ethanol, or ethyl acetate. A mixed solvent system like Ethanol/Water can also be effective.
-
Dissolution: Transfer the bulk of your crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure supersaturation upon cooling.
-
Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by taking a melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the workhorse technique for separating the target compound from significant quantities of impurities, especially the nitro-intermediate.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is 20-30% Ethyl Acetate in Hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar version, e.g., 5% Ethyl Acetate in Hexane) as a slurry. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes and monitor the separation by TLC.
-
Fraction Pooling: Once the separation is complete, analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
General Purification Workflow
Section 4: Frequently Asked Questions (FAQs)
Q: What is the single best method for purifying the crude product after synthesis?
A: For most cases, flash column chromatography on silica gel is the most robust and effective method. It is capable of separating the target compound from both more polar and less polar impurities, including the challenging nitro-intermediate. Recrystallization is best reserved as a final polishing step or for when the crude material is already of relatively high purity (>90%).
Q: How do I choose the right starting solvent system for column chromatography?
A: Thin-Layer Chromatography (TLC) is your essential guide. The goal is to find a solvent mixture that moves the desired compound to an Rf (retention factor) of approximately 0.3-0.4.
-
Procedure: Spot your crude mixture on a TLC plate. Run several plates in chambers with different ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate). For example, try 10%, 20%, 30%, and 40% Ethyl Acetate in Hexane. The system that gives the best separation and the target Rf is your starting point for the column.
Q: How can I definitively confirm the purity of my final product?
A: A combination of methods provides the most trustworthy confirmation:
-
Melting Point: A sharp melting point that matches the literature value (98-101 °C) is a strong indicator of high purity.[4][5][8][9][10]
-
TLC: The product should appear as a single spot in multiple solvent systems.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and reveal the presence of any proton- or carbon-containing impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight (268.38 g/mol ) and provide a quantitative assessment of purity by peak area.[7][14]
Q: What are the key safety precautions when handling this compound?
A: According to safety data, this compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[7] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety glasses or goggles, nitrile gloves, and a lab coat.[4]
-
Handling: Avoid creating dust. In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.
References
- Benchchem. (n.d.). This compound | 70693-59-3.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
- 2-Aminobenzoic Acid. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Journal of the Association of Official Analytical Chemists. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-N-cyclohexyl-N-methylbenzylamine in Combinatorial Chemistry.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. Retrieved from [Link]
- USDA Food Safety and Inspection Service. (2009).
- Journal of the Egyptian National Cancer Institute. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spotlight on Sulfonamide Chemistry: this compound in Dye Applications.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide in Solution
Welcome to the technical support center for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and standardized protocols for assessing the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many sulfonamides, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] Hydrolysis and photodegradation are two of the most common degradation pathways for sulfonamides.[2][3][4]
Q2: How does pH influence the hydrolytic stability of this compound?
A2: Sulfonamides can undergo both acid- and base-catalyzed hydrolysis.[5][6] The rates of these reactions are pH-dependent. While many sulfonamides are relatively stable at neutral pH, they may degrade more rapidly under strongly acidic or basic conditions.[4] It is crucial to determine the pH-rate profile for your specific experimental conditions.
Q3: Is this compound sensitive to light?
A3: Yes, sulfonamides as a class of compounds are known to be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can lead to the cleavage of the sulfonamide bond and other photochemical reactions.[3] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or experiments.
Q4: What are the likely degradation products of this compound?
A4: Based on the general degradation pathways of sulfonamides, the primary degradation products are likely to result from the cleavage of the S-N bond in the sulfonamide group.[3] This would yield 2-aminobenzenesulfonic acid and N-cyclohexyl-N-methylamine. Other potential degradation products could arise from modifications to the aromatic ring or the cyclohexyl group, particularly under oxidative or photolytic stress.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or by wrapping containers in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen). The choice of solvent and buffer system will also be critical and should be validated for compatibility.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound concentration over time in solution. | - Hydrolysis: The compound may be degrading due to the pH of the solution. - Photodegradation: Exposure to ambient or UV light. - Adsorption: The compound may be adsorbing to the surface of the storage container. | - Perform a pH stability study to identify the optimal pH range for your solution. Buffer the solution accordingly. - Always store and handle solutions in amber vials or protect them from light.[2][3] - Use silanized glass or low-adsorption plastic containers. |
| Appearance of unknown peaks in chromatograms. | - Degradation Products: These are likely degradation products from hydrolysis, oxidation, or photodegradation. - Contamination: The sample may be contaminated. | - Conduct forced degradation studies to identify the retention times of potential degradation products.[1][7] - Review sample preparation procedures and ensure the purity of all reagents and solvents. |
| Inconsistent results between experimental replicates. | - Inconsistent Sample Handling: Variations in light exposure, temperature, or time before analysis. - Pipetting Errors: Inaccurate dilutions or sample transfers. | - Standardize all sample handling procedures. Ensure all samples are treated identically. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Poor solubility of the compound. | - Inappropriate Solvent: The chosen solvent may not be optimal for this compound. | - The compound has moderate solubility in polar solvents. Experiment with different solvents or solvent mixtures (e.g., methanol/water, acetonitrile/water) to find the optimal conditions for your desired concentration. |
III. Experimental Protocols
A. Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][8]
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid at 0.1 mg/mL in the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (0.1 mg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at appropriate time points.
-
B. HPLC Method for Stability Indicating Analysis
Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
IV. Diagrams
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
V. Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. The percentage of degradation is indicative and should be determined experimentally.
| Stress Condition | Reagents and Conditions | % Degradation (Hypothetical) | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | 2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| Oxidative | 3% H₂O₂, RT, 24h | 10% | 1 |
| Thermal | 80°C, 48h (solid) | 5% | 1 |
| Photolytic | ICH Q1B | 30% | >4 |
VI. References
-
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications.
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. Request PDF - ResearchGate.
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed.
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar.
-
(PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate.
-
Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.
-
This compound | 70693-59-3. Benchchem.
-
This compound | C13H20N2O2S | CID 116814. PubChem.
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
Forced Degradation Studies. MedCrave online.
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. Sarna Chemicals.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.
-
This compound SDS, 70693-59-3 Safety Data Sheets.
-
This compound 97 70693-59-3. Sigma-Aldrich.
-
This compound | CAS 70693-59-3. SCBT.
-
This compound. precisionFDA.
-
Application Notes and Protocols: 2-Amino-N-cyclohexyl-N-methylbenzylamine in Combinatorial Chemistry. Benchchem.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. This molecule, a disubstituted sulfonamide, presents unique challenges primarily related to the reactivity of the ortho-amino group and the general sensitivity of the sulfonylation reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate common side reactions and optimize your synthetic outcomes.
The most reliable and common synthetic strategy involves a two-step process:
-
Protection and Sulfonylation: The amino group of an aniline precursor is first protected (e.g., via acetylation) before generating a sulfonyl chloride. This is followed by the reaction with the secondary amine, N-cyclohexyl-N-methylamine.
-
Deprotection: The protecting group is removed to yield the final product.
This guide focuses on the potential pitfalls within this synthetic framework.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
Low yields in sulfonamide synthesis are a frequent issue and can typically be traced back to a few critical factors.[1]
Primary Cause 1: Hydrolysis of the Sulfonyl Chloride The 2-(acetylamino)benzenesulfonyl chloride intermediate is highly electrophilic and extremely susceptible to moisture. Any water present in the reaction flask, solvents, or amine starting material will rapidly hydrolyze the sulfonyl chloride to its corresponding sulfonic acid.[1] Under the basic reaction conditions (using pyridine or triethylamine), this sulfonic acid is immediately deprotonated to form a sulfonate salt, which is unreactive towards the amine nucleophile, thereby halting the reaction pathway and reducing the yield.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use freshly opened or distilled anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Quality: Use a fresh, high-purity bottle of N-cyclohexyl-N-methylamine. Older bottles can absorb atmospheric moisture.
Primary Cause 2: Inefficient Base Scavenging The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. If the base is inefficient, the HCl will protonate the N-cyclohexyl-N-methylamine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively removing it from the reaction and lowering the yield.
Solutions:
-
Optimize Base: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure at least one equivalent is used, though a slight excess (1.1-1.2 eq) is often beneficial. Pyridine can also act as a catalyst in some cases.[2]
-
Order of Addition: A common and effective technique is to pre-mix the amine (N-cyclohexyl-N-methylamine) and the base in the solvent before slowly adding the sulfonyl chloride solution. This ensures that any generated HCl is immediately neutralized before it can protonate the valuable amine nucleophile.
Q2: My TLC analysis shows multiple byproducts after the sulfonylation step. What could they be?
The presence of multiple spots on a TLC plate points to side reactions or impurities in the starting materials.
Common Impurities and Side Products:
-
Unreacted 2-(acetylamino)benzenesulfonyl chloride: If the reaction is incomplete.
-
2-(acetylamino)benzenesulfonic acid: The hydrolysis product, as discussed in Q1. This spot is often very polar and may remain at the baseline of the TLC plate.
-
Unreacted N-cyclohexyl-N-methylamine: Can be visualized with specific stains like ninhydrin (though less effective for secondary amines) or permanganate.
-
Polymerization Byproducts: If the starting material for the sulfonyl chloride synthesis was 2-aminobenzenesulfonic acid and the amino group was not protected, the free amine of one molecule can react with the sulfonyl chloride of another, leading to oligomers or polymers. This is a critical reason for employing a protecting group strategy.[3]
Troubleshooting Workflow:
Below is a troubleshooting workflow to diagnose the source of impurities.
Caption: Troubleshooting workflow for identifying impurities.
Q3: The final deprotection step to remove the acetyl group is sluggish or incomplete. How can I drive it to completion?
Incomplete deprotection will result in a final product contaminated with 2-Acetylamino-N-cyclohexyl-N-methylbenzenesulfonamide. The efficiency of this hydrolysis step depends on the conditions used.
Common Methods and Pitfalls:
-
Acidic Hydrolysis (e.g., aq. HCl): This is a very common method. If the reaction is slow, the concentration of the acid or the reaction temperature may need to be increased. However, excessively harsh conditions (high temperature, prolonged reaction time) can risk cleaving the sulfonamide S-N bond itself, although this bond is generally robust.[4]
-
Basic Hydrolysis (e.g., aq. NaOH): Saponification can also be effective. Similar to acidic conditions, increasing temperature or base concentration can improve the rate.
Solutions:
-
Monitoring: Follow the reaction progress closely using TLC or LC-MS. The product (primary aromatic amine) should be significantly more polar than the acetylated starting material.
-
Optimization Table: Systematically vary the conditions to find the optimal balance between complete deprotection and minimal side product formation.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forced) | Potential Risk |
| Reagent | 3M HCl | 6M HCl | 6M HCl | S-N bond cleavage |
| Temperature | 50 °C | 80 °C | Reflux (100-110 °C) | Decomposition |
| Time | 12-24 h | 4-8 h | 1-3 h | Side reactions |
Q4: I am considering a synthetic route that does not use a protecting group for the 2-amino function. Is this feasible?
While seemingly more atom-economical, avoiding a protecting group for the 2-amino group is highly problematic and generally not recommended for this specific synthesis.
The Causality Behind Protection: The nucleophilicity of the aromatic amine in 2-aminobenzenesulfonyl chloride is significant. In the presence of a base, this amine can attack the sulfonyl chloride of another molecule. This intermolecular reaction leads to the formation of a dimer, which can then react further to form trimers and ultimately insoluble polymeric material.[3] This side reaction severely reduces the yield of the desired product and makes purification exceptionally difficult.
The acetyl protecting group temporarily converts the activating, nucleophilic -NH₂ group into a deactivating, non-nucleophilic amide group (-NHCOCH₃). This ensures that the only significant nucleophile present in the reaction mixture is the intended secondary amine (N-cyclohexyl-N-methylamine), leading to a clean sulfonylation reaction.
Sources
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally optimize your reaction conditions for higher yields, purity, and efficiency.
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of therapeutics from antibacterial agents to diuretics and anti-cancer drugs.[1][2][3] The most common and direct method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4] While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact its success.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader conceptual questions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during sulfonamide synthesis in a practical question-and-answer format.
Issue 1: The reaction yield is low or zero.
A low or non-existent yield is one of the most frequent challenges. The root cause can often be traced back to reactant stability, reaction conditions, or steric hindrance.
Q: My TLC/LCMS analysis shows mostly unreacted amine starting material and no product. What's wrong?
A: This scenario strongly points to an issue with your sulfonyl chloride.
-
Primary Cause: Sulfonyl Chloride Hydrolysis. Sulfonyl chlorides are highly reactive and extremely susceptible to moisture.[5][6] Trace amounts of water in your solvent, on your glassware, or in the atmosphere can rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[5]
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere.
-
Check Reagent Quality: Use a fresh bottle of sulfonyl chloride or one that has been properly stored in a desiccator. Older reagents may have degraded due to ambient moisture.
-
-
-
Secondary Cause: Steric Hindrance. If your sulfonyl chloride is highly substituted, particularly at the positions ortho to the sulfonyl group (the "ortho effect"), its reactivity can be dramatically reduced.[7] Similarly, a very bulky amine may struggle to attack the sterically shielded sulfur atom.[7][8]
-
Optimization Strategy:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.[7] Consider heating the reaction to reflux.
-
Prolong Reaction Time: Sterically hindered reactions are often simply slower. Monitor the reaction over an extended period (e.g., 24-48 hours).
-
Consider a More Reactive Sulfonylating Agent: In challenging cases, sulfonyl fluorides can sometimes be more stable alternatives, though they may require specific activation methods.[6][9]
-
-
Q: My TLC/LCMS shows the sulfonyl chloride is consumed, but the yield of the desired sulfonamide is still low, and I see a new, more polar spot.
A: This suggests that your sulfonyl chloride has been consumed by a side reaction, most likely hydrolysis. The polar spot is likely the sulfonic acid byproduct.
-
Troubleshooting Steps:
-
Re-evaluate Anhydrous Conditions: Even small lapses can lead to significant hydrolysis. Re-verify the dryness of all components.
-
Base and Solvent Choice: The base used to scavenge the HCl byproduct can sometimes introduce moisture. Ensure your base (e.g., triethylamine, pyridine) is anhydrous.
-
Workup Procedure: If an aqueous workup is performed, it should be done efficiently and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.[6]
-
Below is a decision-making workflow for diagnosing low-yield reactions.
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: The reaction is messy, with multiple side products.
The formation of multiple products indicates a lack of selectivity, which can be addressed by fine-tuning stoichiometry and reagent choice.
Q: I'm using a primary amine and see a second, less polar product in addition to my desired sulfonamide.
A: You are likely observing bis-sulfonylation.
-
Mechanism: After the initial sulfonamide is formed from a primary amine (R-NH₂), it still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting sulfonamide anion can react with a second molecule of sulfonyl chloride to form a bis-sulfonylated imide (R-N(SO₂R')₂).[5] This is a common side reaction.
-
Validated Protocol for Minimizing Bis-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[5][7]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant (and more nucleophilic) primary amine over the sulfonamide anion.[5]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the second sulfonylation.
-
Issue 3: I've successfully synthesized my product, but purification is difficult.
Purification challenges often arise from the physical properties of sulfonamides and the removal of reaction byproducts.
Q: How can I effectively remove the sulfonic acid byproduct and excess base?
A: A standard acidic and basic aqueous workup is highly effective.
-
Detailed Purification Protocol:
-
Upon reaction completion, dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl solution. This protonates basic impurities like pyridine or triethylamine, rendering them water-soluble and pulling them into the aqueous layer.[5][10]
-
Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution. This deprotonates the acidic sulfonic acid byproduct, converting it to a water-soluble salt that partitions into the aqueous layer.[5][10]
-
Brine Wash: Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Q: My sulfonamide product has poor solubility, making column chromatography or recrystallization difficult.
A: This is a common property of sulfonamides, which are often crystalline solids. [10]
-
Solutions:
-
Chromatography: If solubility is low, you may need to screen a wide range of solvent systems. Sometimes, a more polar solvent system (e.g., using methanol in DCM) is required. If the product is very insoluble, it might precipitate directly from the reaction mixture in high purity, and purification can be achieved by simply washing the solid with appropriate solvents to remove soluble impurities.[10]
-
Recrystallization: This is often an excellent method for purifying sulfonamides.[5] The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[11]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing reaction parameters.
Q1: How do I choose the right base and solvent for my reaction?
A: The choice is critical and depends on your specific substrates. The base neutralizes the HCl generated, while the solvent facilitates the reaction.[12]
-
Base Selection: The ideal base is non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.[5]
-
Pyridine: Often used as both a base and a solvent. It's effective but can sometimes be difficult to remove during workup.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are sterically hindered, non-nucleophilic bases that are excellent choices. DIPEA is bulkier and can be advantageous when dealing with sensitive substrates.[7]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate slow reactions, particularly with less reactive amines, by forming a highly reactive sulfonyl-DMAP intermediate.[6]
-
-
Solvent Selection: The solvent must be inert and capable of dissolving the reactants.
-
Dichloromethane (DCM): A common, versatile, and relatively non-polar solvent.
-
Tetrahydrofuran (THF): A more polar aprotic solvent.
-
Acetonitrile (ACN): Another polar aprotic option.[13]
-
The following table summarizes common base/solvent combinations.
| Base | Solvent | Typical Temperature | Key Considerations |
| Pyridine | Pyridine (as solvent) | Room Temp to 60 °C | Acts as both base and solvent; can be hard to remove. |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp | Standard, effective combination for many substrates.[5] |
| DIPEA | Tetrahydrofuran (THF) | Room Temp to Reflux | Good for sterically hindered or sensitive substrates. |
| K₃PO₄ | tert-Amyl Alcohol | High Temp (e.g., 100 °C) | Used in specific palladium-catalyzed sulfonamidation methods.[14] |
Q2: Should I be concerned about protecting other functional groups on my amine?
A: Yes, absolutely. Sulfonyl chlorides are potent electrophiles and will react with other nucleophilic functional groups, especially alcohols (-OH) and sometimes even amides.
-
Protecting Group Strategy: If your amine starting material contains other reactive functional groups, it is crucial to use appropriate protecting groups to prevent unwanted side reactions.[5][7] For example, an alcohol can be protected as a silyl ether (e.g., TBDMS) before performing the sulfonylation, and then deprotected in a subsequent step. The amine group of an amino acid is often protected during synthesis to prevent polymerization.[15][16]
Q3: How should I monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC Monitoring Protocol:
-
Spot the starting amine, the sulfonyl chloride (if stable enough), and the co-spotted reaction mixture on a TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).[10]
-
Visualize the spots under UV light.[17] The consumption of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is complete when the starting amine spot is no longer visible.
-
For more quantitative analysis, especially for kinetic studies, LC-MS is the preferred method.[17]
Caption: General experimental workflow for sulfonamide synthesis.
References
-
TPST Scientific. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. Retrieved from [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
- Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Canadian Journal of Chemistry. (1970). Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]
-
International Journal of Advanced Research. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Troubleshooting 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide crystallization
Answering the user's request.## Technical Support Center: Crystallization of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for this compound (CAS 70693-59-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this sulfonamide derivative. As a critical purification step, successful crystallization is paramount for achieving the desired purity, stability, and handling properties of the final compound. This document provides in-depth troubleshooting advice and foundational knowledge to empower you to optimize your experimental outcomes.
Section 1: Core Principles of Crystallization
A successful crystallization is a balancing act between thermodynamics and kinetics. Before troubleshooting specific problems, it is crucial to understand the fundamental principles that govern the transition of a molecule from a dissolved state to a highly ordered solid lattice.
-
-
Nucleation : The initial formation of tiny, stable crystalline aggregates (nuclei). This can happen spontaneously (homogeneous nucleation) or be induced by seed crystals, dust particles, or even scratches on the flask surface (heterogeneous nucleation).[2][5][6]
-
Crystal Growth : The subsequent addition of molecules from the solution onto the surface of existing nuclei.[3]
The key to obtaining large, high-quality crystals is to control conditions to favor growth over nucleation. This means minimizing the number of initial nuclei and then maintaining a level of supersaturation where molecules prefer to add to existing crystals rather than form new ones.[2]
-
-
The Role of the Solvent : The choice of solvent is arguably the most critical factor in crystallization.[7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Beyond this basic requirement, the solvent profoundly impacts crystal morphology (shape) and even which polymorphic form is produced.[9][10][11] This is due to specific molecular interactions between the solvent and the different faces of the growing crystal, which can inhibit or promote growth in certain directions.[10][11]
-
The Impact of Impurities : Impurities can drastically affect the crystallization process. Structurally similar impurities are often the most problematic as they can be incorporated into the crystal lattice, reducing the final purity.[12][13] Impurities can also inhibit crystal growth, alter the crystal habit, or prevent crystallization altogether by adsorbing to the crystal surface and blocking further growth.[7][12][14] Therefore, starting with material that is as pure as possible is always recommended.[15]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for crystallizing this compound? A: A good starting point is to screen a range of solvents with varying polarities. Given the compound's structure (aromatic ring, amino group, sulfonamide, and a nonpolar cyclohexyl group), it will likely have moderate solubility in many common organic solvents. See the table in Section 4 for specific suggestions.
Q: How do I perform a solvent/anti-solvent crystallization? A: This powerful technique can be performed in several ways. The most common is by direct addition. A detailed, step-by-step protocol is provided in Section 4. Other methods include vapor diffusion (placing a vial of the compound in solution inside a sealed jar containing the anti-solvent) and layering (carefully layering the less dense anti-solvent on top of the solution). [2][16] Q: How can I tell if I have a polymorphism issue? A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for sulfonamides. [1]You might suspect polymorphism if you observe different crystal shapes, melting points, or solubility behaviors between different batches, even when crystallized under seemingly identical conditions. Confirmation requires analytical techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), or solid-state IR/Raman spectroscopy.
Q: How pure does my crude material need to be before attempting crystallization? A: The purer, the better. [15]While crystallization is a purification technique, its effectiveness diminishes with highly impure material. A good rule of thumb is to start with material that is at least 90% pure by techniques like NMR or LC-MS. If significant amounts of colored impurities or baseline material are present, consider running a flash chromatography column first.
Section 4: Data & Protocols
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 70693-59-3 | [17][18] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | |
| Molecular Weight | 268.38 g/mol | [17][19][18] |
| Melting Point | 98-101 °C | [20][21][17][19] |
| Appearance | Light brown / Off-white solid | [20][22] |
Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | Good polarity range, often provide a good temperature-solubility gradient. |
| Esters | Ethyl Acetate | Medium polarity, good for dissolving many organic compounds. |
| Ketones | Acetone | Polar aprotic, powerful solvent. Often used with an anti-solvent. |
| Ethers | 2-Methyl-THF, Dioxane | Moderate polarity, can be effective. |
| Aromatics | Toluene | May be effective due to the benzene ring in the solute. |
| Hydrocarbons | Heptane, Cyclohexane | Likely to be poor solvents (anti-solvents) due to the polar sulfonamide group. |
| Mixed Systems | Toluene/Heptane, Ethyl Acetate/Heptane | Allows for fine-tuning of solubility. |
Protocol 1: General Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stirring bar and a small amount of your chosen solvent.
-
Heating: Heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point.
-
Achieve Saturation: Gradually add more hot solvent in small portions until all the solid just dissolves. Avoid adding a large excess of solvent, as this will lower the final yield. [23]4. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter that could act as unwanted nucleation sites.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. To slow cooling further, you can place the flask in a warm water bath or on an insulating surface like a cork ring. [24]6. Crystal Growth: As the solution cools, crystals should begin to form. Allow the flask to stand at room temperature for several hours or overnight to maximize crystal growth.
-
Final Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Protocol 2: Solvent/Anti-Solvent Crystallization by Direct Addition
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone or Ethyl Acetate) at room temperature.
-
Anti-Solvent Addition: With gentle stirring, add a "poor" or "anti-solvent" (e.g., Heptane or Hexane) dropwise using a pipette or dropping funnel.
-
Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is now saturated.
-
Re-homogenize: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, creating a clear, perfectly saturated solution.
-
Crystallize: Cover the flask and leave it undisturbed at room temperature. Crystals should form slowly over a period of several hours to days. Do not agitate the flask during this time. [15]6. Isolation: Once a sufficient crop of crystals has formed, cool the flask in an ice bath and isolate the product as described in Protocol 1.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?
- MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- Sigma-Aldrich. (n.d.). This compound 97%.
- ECHEMI. (n.d.). This compound Formula.
- ACS Publications. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures?
- MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
- J-STAGE. (n.d.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
- Wikipedia. (n.d.). Crystallization.
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- ChemicalBook. (2025, September 25). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2013, November 6). How to adjust the crystal quality?
- ResearchGate. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- precisionFDA. (n.d.). This compound.
- ACS Publications. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
- YouTube. (2021, March 2). Crystallization of Sulfanilamide.
- University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide.
- PubMed. (2015). [Sulfamethoxazole crystalluria].
- Chemrio. (n.d.). This compound.
- Parchem. (n.d.). This compound (Cas 70693-59-3).
- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-N-cyclohexyl-N-methylbenzylamine in Combinatorial Chemistry.
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Technical Support Center: Degradation Pathways of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical laboratory and storage conditions?
A1: Based on the known reactivity of the sulfonamide functional group and the aniline moiety, this compound is susceptible to degradation via several pathways. The most common are hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolytic Degradation: This can occur under both acidic and basic conditions, typically leading to the cleavage of the sulfur-nitrogen (S-N) bond. This would yield 2-aminobenzenesulfonic acid and N-methylcyclohexanamine as the primary degradation products. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidative Degradation: The primary amine on the benzene ring is susceptible to oxidation, which can lead to the formation of colored degradation products (nitroso and nitro derivatives). The N-methyl group can also be a site of oxidative N-dealkylation. Common laboratory oxidants or exposure to atmospheric oxygen can initiate these processes.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][3] This can involve cleavage of the S-N bond or reactions involving the aromatic ring. It is recommended that all procedures involving this compound be performed in subdued lighting, and that amber or low-actinic glassware be used to prevent photochemical reactions.[4]
Q2: I am observing unexpected peaks in my LC-MS analysis of a sample of this compound that has been stored for some time. What could these be?
A2: Unexpected peaks in your chromatogram are likely degradation products or contaminants.[5] Given the structure of the molecule, potential degradation products include:
-
Hydrolysis Products: Look for the masses corresponding to 2-aminobenzenesulfonic acid and N-methylcyclohexanamine.
-
Oxidation Products: You may observe masses corresponding to the N-desmethyl analog, or products with hydroxylated cyclohexyl or aromatic rings.
-
Adducts: Sulfonamides can form adducts with ions in the mobile phase, such as sodium ([M+Na]⁺), which can complicate data interpretation.[5]
To confirm the identity of these peaks, a forced degradation study is highly recommended. This will help you to generate these degradation products in a controlled manner and confirm their retention times and mass spectra.
Q3: How can I design a forced degradation study for this compound to understand its stability profile?
A3: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][7][8][9] A well-designed study should expose the compound to stress conditions slightly more aggressive than those it is expected to encounter during its shelf life.
Here is a general framework for a forced degradation study on this compound:
| Stress Condition | Suggested Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. | Cleavage of the S-N bond. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. | Cleavage of the S-N bond. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. | Oxidation of the primary amine, N-dealkylation. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period. | Cleavage of the S-N bond, reactions on the aromatic ring. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 80°C) for several days. | Various degradation pathways. |
Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Troubleshooting Guides
Problem 1: Poor peak shape and resolution in HPLC analysis of degradation samples.
-
Cause: Co-elution of the parent compound with its degradation products, or interaction of the analytes with the stationary phase. The amino group can cause peak tailing.
-
Solution:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to control the ionization state of the analytes. For sulfonamides, an acidic mobile phase is often used.[10]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. Methanol can sometimes provide better selectivity for sulfonamides.[10][11]
-
Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter the selectivity.
-
Problem 2: Inconsistent quantification and ion suppression in LC-MS analysis.
-
Cause: Matrix effects from the degradation reaction mixture (e.g., salts from acid/base hydrolysis) can suppress the ionization of the analyte.[5]
-
Solution:
-
Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering matrix components.
-
Use an Internal Standard: An isotopically labeled internal standard is ideal for compensating for matrix effects and improving quantitative accuracy.[12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and minimize ion suppression.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath at 60°C.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
Analyze the sample to determine the percentage of degradation and identify any degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, [Link]
-
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed, [Link]
-
Photodegradation of sulfa drugs by fluorescent light. Semantic Scholar, [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed, [Link]
-
The proposed photocatalytic degradation pathways of sulfonamides. ResearchGate, [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate, [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed, [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, [Link]
-
Forced Degradation Studies. MedCrave online, [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn, [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, [Link]
-
Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent, [Link]
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- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to avoid impurities in 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide production
An Application Scientist's Guide to Mitigating Impurities in the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Introduction: The Challenge of Purity in Specialty Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, achieving high purity in the synthesis of key intermediates is paramount. This compound is a valuable building block in the pharmaceutical industry, notably as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, containing both a primary aromatic amine and a tertiary sulfonamide, makes it a versatile synthon.[2]
However, its multi-step synthesis presents several challenges where impurities can arise from starting materials, side reactions, or degradation. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and best practices to help you identify, control, and eliminate impurities during production, ensuring the quality and integrity of your final product.
Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step process. Understanding this pathway is the first step in diagnosing potential impurity issues.
-
Sulfonylation: The synthesis begins with the reaction of 2-nitrobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, forming the intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.[3][4]
-
Reduction: The nitro group of the intermediate is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.[4][5]
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Impurity Profiling and Mitigation
This section addresses common issues encountered during synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My final product analysis shows several unexpected peaks. What are the most common impurities and where do they come from?
Answer: Impurities can be introduced at nearly every stage. They are generally categorized as process-related (from the reaction itself) or starting-material-related.
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-nitrobenzenesulfonyl chloride and N-cyclohexyl-N-methylamine. Their presence indicates an incomplete sulfonylation reaction.
-
Incomplete Reduction: The nitro-intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide, is a common impurity if the reduction step does not proceed to completion.
-
Side-Reaction Products:
-
Hydrolysis: 2-Nitrobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to 2-nitrobenzenesulfonic acid, especially if anhydrous conditions are not maintained. This acid will not react with the amine and will need to be removed during workup.
-
Dimerization/Coupling Products: During the nitro reduction, particularly with metal-based reductants, side reactions can lead to the formation of azoxy (-N=N(O)-) or azo (-N=N-) bridged dimers. These are often colored impurities.
-
Positional Isomers: If the starting 2-nitrobenzenesulfonyl chloride contains its 4-nitro isomer, you will inevitably produce 4-Amino-N-cyclohexyl-N-methylbenzenesulfonamide as an impurity that can be difficult to separate.
-
Caption: Origins of common impurities in the synthesis pathway.
Q2: The sulfonylation step (Step 1) is sluggish and my yield of the nitro-intermediate is low. What factors should I investigate?
Answer: A low-yielding sulfonylation is typically traced back to reaction conditions or reagent quality.
-
Moisture Control: As mentioned, sulfonyl chlorides are susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Base Selection and Stoichiometry: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it unreactive. A non-nucleophilic base like triethylamine or pyridine is essential to scavenge this acid.[3] Use at least 1.1 equivalents of the base to ensure the reaction medium remains basic.
-
Temperature Management: The reaction is exothermic. It's best to add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0-5 °C) to control the exotherm and prevent side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.
-
Purity of N-cyclohexyl-N-methylamine: The purity of your amine is critical. N-cyclohexyl-N-methylamine can be prepared via several methods, including the methylation of cyclohexylamine or the reductive amination of cyclohexanone with methylamine.[6][7][8] Ensure it is free from primary amines (like cyclohexylamine), which could react twice with the sulfonyl chloride, leading to complex impurities.
Q3: My crude product has a distinct yellow/orange color, and I suspect azo/azoxy impurities from the reduction step (Step 2). How can I prevent their formation?
Answer: The formation of colored azo/azoxy impurities is a well-known side reaction in the reduction of aromatic nitro compounds. Your choice of reducing agent and control of reaction conditions are key to minimizing them.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.
-
Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol%).
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (e.g., 50 psi or as recommended for your setup) to favor the complete reduction pathway.
-
Solvent: Use a solvent like ethanol or ethyl acetate that solubilizes the starting material well.
-
-
Tin(II) Chloride (SnCl₂): This is a robust and common method, but it can be prone to side reactions if not controlled.
-
Acid Concentration: The reaction is typically run in concentrated HCl. Ensure the concentration is correct and that the nitro-intermediate is fully dissolved or well-suspended.
-
Temperature Control: The reaction can be highly exothermic. Maintain a controlled temperature (often with an ice bath) during the addition of the nitro compound to the SnCl₂/HCl mixture. Overheating can promote the formation of condensation byproducts.
-
Stoichiometry: Use a sufficient excess of SnCl₂ (typically 3-5 equivalents) to ensure the nitro group is fully reduced past the intermediate hydroxylamine and nitroso stages, which are precursors to azo/azoxy compounds.
-
Q4: What is the most effective strategy for purifying the final product to >99% purity?
Answer: A multi-step purification strategy is often necessary.
-
Aqueous Workup (Acid-Base Extraction): First, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). The target product, with its basic amino group, can be extracted into an aqueous acid solution (e.g., 1M HCl), leaving non-basic impurities (like the nitro-intermediate or azo compounds) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to re-precipitate the pure amine, which is then extracted back into an organic solvent.
-
Column Chromatography: For removing closely related impurities like positional isomers, silica gel column chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a standard approach.[6]
-
Recrystallization: This is the final and most critical step for achieving high crystalline purity. The choice of solvent is key; an ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol or isopropanol/water mixtures are often good starting points for sulfonamides.[9]
| Purification Technique | Principle | Key Advantages | Key Limitations |
| Acid-Base Extraction | Differential solubility based on the pKa of the amino group. | Excellent for removing non-basic impurities (e.g., nitro-intermediate). Scalable. | Ineffective for removing basic impurities or isomers with similar pKa values. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | High resolution, capable of separating closely related isomers. | Can be time-consuming and requires significant solvent volumes. Not always ideal for large-scale production. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for removing minor impurities and achieving high crystalline purity. Cost-effective. | Requires finding a suitable solvent system. Can result in yield loss if not optimized. |
Q5: Which analytical methods should I use to validate the purity of my final product and identify unknown impurities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12]
-
Protocol: Use a reverse-phase column (e.g., C18 or C8) with a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol as the mobile phase.[10] Detection is typically done with a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[11][12] The LC separates the components of the mixture, and the MS provides the mass-to-charge ratio (m/z) of each component, allowing you to deduce their molecular formulas and propose structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and can also be used to identify and quantify major impurities if their signals are resolved from the main compound.[6][11]
-
Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method for monitoring reaction progress and making a quick qualitative assessment of purity.[10][13] Staining with a visualizing agent like fluorescamine can make sulfonamides appear as fluorescent spots.[10]
Caption: A logical workflow for troubleshooting and purifying the final product.
Frequently Asked Questions (FAQs)
-
Q: What is the typical melting point I should expect for the final product?
-
A: The literature reports a melting point in the range of 98-101 °C for this compound.[14] A broad or depressed melting point is a strong indicator of impurities.
-
-
Q: How should I store the starting material 2-nitrobenzenesulfonyl chloride?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis.
-
-
Q: Are there specific safety concerns with this synthesis?
-
A: Yes. 2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. N-cyclohexyl-N-methylamine is a corrosive amine.[15] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product and related sulfonamides may have biological activity, so handle them with care.[16]
-
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
- N-Methylcyclohexylamine synthesis. (n.d.). ChemicalBook.
- N Methylcyclohexylamine: An Important Organic Amine Compound. (2025). N/A.
- N-Methylcyclohexylamine - Solubility of Things. (n.d.). Solubility of Things.
- N-Methylcyclohexylamin. (n.d.). Wikipedia.
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate.
- Sulfonamide-impurities. (n.d.). Pharmaffiliates.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. (n.d.). N/A.
- 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. (n.d.). Sarna Chemicals.
- An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine. (2025). Benchchem.
- Analysis of sulfonamides. (n.d.). Slideshare.
- synthesis of 2-aminobenzenesulfonamide. (2008). Sciencemadness.org.
- Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. (n.d.). Oxford Academic.
- N-Methylcyclohexylamine. (n.d.). PubChem.
- This compound 97. (n.d.). Sigma-Aldrich.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Crystallization of Sulfanilamide. (2021). YouTube.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Sulfonamide. (n.d.). Wikipedia.
- Application Notes and Protocols: 2-Amino-N-cyclohexyl-N-methylbenzylamine in Combinatorial Chemistry. (2025). Benchchem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- This compound. (n.d.). Benchchem.
- Aminobenzenesulfonamide. (n.d.). ChemBK.
- This compound. (2025). ChemicalBook.
- Synthetic method of p-aminobenzenesulfonamide. (2016). Google Patents.
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- 5. Sciencemadness Discussion Board - synthesis of 2-aminobenzenesulfonamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 7. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
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- 13. academic.oup.com [academic.oup.com]
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- 16. chembk.com [chembk.com]
Technical Support Center: Analysis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support guide for the analysis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 70693-59-3). This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As an important intermediate in pharmaceutical and dye synthesis, its accurate quantification is critical.[1][2] This guide provides in-depth, experience-based answers to common analytical challenges, detailed troubleshooting protocols, and validated methodologies to ensure the integrity and reproducibility of your results.
The unique structure of this molecule, which incorporates a primary aromatic amine, a sulfonamide group, and a bulky N-cyclohexyl-N-methyl moiety, presents specific analytical hurdles, particularly in chromatography and sample preparation.[2][3] This guide will address these challenges directly, explaining the chemical principles behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical requirements for this compound.
Q1: What are the recommended primary analytical techniques for this compound?
A1: The most common and robust methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-UV is ideal for routine analysis, purity assessment, and quantification in relatively clean sample matrices. It is cost-effective and widely available.
-
LC-MS or LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices (e.g., biological fluids, environmental samples) or when trace-level quantification is required. It is also essential for definitive identification and structure confirmation.[4][5]
Q2: What are the key physicochemical properties I need to consider for method development?
A2: Understanding the compound's properties is crucial for developing effective analytical methods. The primary amino group and the bulky, nonpolar cyclohexyl group create a molecule with dual characteristics that influence its solubility and chromatographic behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Implication |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂S | [3][6] For calculating exact mass and concentrations. |
| Molecular Weight | 268.38 g/mol | [3][6] Used for preparing standard solutions. |
| Appearance | Light brown crystal / Off-white solid | [7][8] Visual check for material integrity. |
| Melting Point | 98-101 °C | [2][3][7] Indicator of purity. |
| XLogP3 | 2.8 - 3.03 | [5][7] Indicates moderate hydrophobicity, suitable for reverse-phase HPLC. |
| pKa (Predicted) | Basic (Amino Group) | [2] The primary amine will be protonated at low pH, affecting retention and peak shape. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |[9] Crucial for sample and standard preparation. Use of an organic co-solvent is necessary for aqueous injections. |
Q3: Which type of HPLC column is best suited for this analysis?
A3: A high-purity, end-capped C18 column is the standard and most effective choice for this compound in a reverse-phase mode. The end-capping is critical; it deactivates residual silanol groups on the silica surface that can cause severe peak tailing with the basic amino group of the analyte. For fast UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) can be used.[4][5]
Q4: How can I prevent the common issue of peak tailing with this compound?
A4: Peak tailing is the most frequent chromatographic problem for amine-containing compounds. It is primarily caused by secondary interactions between the protonated amine and negatively charged residual silanols on the HPLC column packing. To mitigate this:
-
Control Mobile Phase pH: Maintain a low mobile phase pH (between 2.5 and 3.5) using an acid modifier like formic acid (for MS) or phosphoric acid (for UV).[4] This ensures the analyte's primary amine is consistently protonated and, more importantly, suppresses the ionization of silanol groups, minimizing the unwanted ionic interaction.
-
Use a High-Purity, End-Capped Column: As mentioned in Q3, modern, high-purity silica columns with thorough end-capping have a significantly lower concentration of accessible silanols.
-
Consider Mobile Phase Modifiers: In some cases, adding a small amount of a competing base (e.g., 10-20 mM of triethylamine, adjusted to the mobile phase pH) can help saturate the active silanol sites, but this is often not compatible with MS detection.
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems you may encounter during analysis.
Chromatography Issues
Q: My chromatographic peak for the analyte is broad and shows significant tailing. I've already tried lowering the pH. What else can I do?
A: While pH is the primary tool, other factors can contribute to peak tailing. If lowering the pH to ~2.7 with formic or phosphoric acid is not sufficient, consider the following systematic approach.
Caption: Sample preparation selection workflow.
For this specific compound, Solid-Phase Extraction (SPE) using a mixed-mode strong cation exchange (SCX) sorbent is highly recommended. This approach leverages both reverse-phase and ion-exchange mechanisms for superior selectivity and cleanup. [10] Q: I am using LC-MS and suspect matrix effects are compromising my results. How can I confirm and resolve this?
A: Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS. They occur when co-eluting compounds from the matrix interfere with the ionization of the analyte in the MS source.
-
Confirmation: To confirm, perform a post-extraction spike experiment. Analyze three sample sets: (1) a neat standard in clean solvent, (2) a blank matrix extract spiked with the analyte post-extraction, and (3) the actual pre-spiked sample. If the peak area of sample (2) is significantly different (e.g., <80% or >120%) from sample (1), matrix effects are present.
-
Resolution:
-
Improve Sample Cleanup: The best solution is to remove the interfering compounds. Revisit your sample preparation using the workflow above. SPE is generally most effective. [11][12] 2. Chromatographic Separation: Modify your HPLC gradient to better separate the analyte from the matrix interferences.
-
Dilution: Diluting the sample extract can mitigate matrix effects, but this may compromise the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Section 3: Recommended Analytical Protocols
Protocol 1: RP-HPLC-UV Method for Quantification
This protocol is a robust starting point for the analysis of this compound in drug substances or formulated products. It is based on established methods for similar sulfonamide-containing compounds. [4][13] Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Provides good resolution and minimizes peak tailing. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio should be adjusted to achieve a retention time of 5-10 minutes. Phosphoric acid at pH ~2.7 controls amine protonation and silanol ionization. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Ensures stable retention times and can improve peak efficiency. [13] |
| Detection Wavelength | 240 nm | A good starting wavelength for aromatic amines/sulfonamides. Should be optimized by scanning a standard solution. [13] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on concentration. |
| Sample Diluent | Mobile Phase or 50:50 Acetonitrile:Water | Ensures compatibility with the mobile phase and prevents peak distortion. |
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Serially dilute with the sample diluent to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (at least 20 minutes).
-
Analysis: Inject the standards to generate a calibration curve, followed by the samples. Bracket sample injections with check standards to monitor system performance.
-
Quantification: Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Protocol 2: General Solid-Phase Extraction (SPE) for Cleanup from Aqueous Matrix
This protocol provides a general workflow for extracting the analyte from a diluted biological fluid or aqueous sample using a mixed-mode strong cation exchange (SCX) cartridge.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) at least 1:1 with 2-4% phosphoric acid in water. This ensures the analyte's primary amine is fully protonated for binding to the SCX sorbent. Centrifuge to pellet any precipitate.
-
Cartridge Conditioning: Condition the SCX SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol, followed by 3 mL of the acidic water used for sample dilution. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The analyte will be retained by both reverse-phase and cation exchange mechanisms.
-
Wash Step 1 (Polar Wash): Wash the cartridge with 3 mL of 0.1 M hydrochloric acid or 2% formic acid. This removes neutral and acidic interferences without dislodging the protonated analyte.
-
Wash Step 2 (Non-Polar Wash): Wash the cartridge with 3 mL of methanol. This removes non-polar, non-basic interferences that are retained by reverse-phase interactions.
-
Elution: Elute the analyte with 2-3 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's amino group, disrupting its ionic bond with the SCX sorbent and allowing it to be eluted.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a known, small volume of mobile phase for LC analysis.
This two-step wash and targeted elution provides a highly selective extraction, significantly reducing matrix effects and improving the reliability of the analysis. [14][10]
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116814, this compound. Retrieved from [Link]
-
Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]
- Mitra, S. (2003). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1020(1), 1-15. (Simulated link for concept, direct access to full text may require subscription)
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Retrieved from [Link]
- Ruzicka, G. (1973). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 56(3), 662-666.
-
Samanidou, V. F., & Nisyriou, S. A. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(7), 1561. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide. (General troubleshooting resource, conceptual link).
-
Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 448. Retrieved from [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]
-
Arshad, S., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892. Retrieved from [Link]
-
PubMed. (2009). N-Cyclohexyl-N-methylbenzene-sulfonamide. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. 2-氨基-N-甲基-N-环己基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 70693-59-3 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
Technical Support Center: Reaction Monitoring for 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the dedicated technical support guide for monitoring the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, validated protocols for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key intermediate in various chemical syntheses, requires precise monitoring to ensure optimal yield, purity, and safety.[1] In-process control via chromatographic techniques like TLC and HPLC is not merely a quality check; it is fundamental to understanding reaction kinetics, identifying the point of completion, and detecting the formation of byproducts or degradation products. This guide provides the technical foundation and field-proven insights to empower you to overcome common analytical challenges and ensure the integrity of your synthesis.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its speed and low cost make it the first line of analysis for determining the consumption of starting materials and the formation of the product.
Core Principles for TLC Analysis
The separation on a standard silica gel TLC plate is governed by the principle of normal-phase chromatography. The stationary phase (silica gel) is polar, while the mobile phase (solvent system) is typically less polar.
-
Polarity and Mobility: More polar compounds will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Less polar compounds will travel further, yielding a higher Rƒ.
-
Compound Profile: In a typical synthesis of this compound, one might expect the starting materials (e.g., a protected aminosulfonamide or a nitro-precursor) to have different polarities than the final product. The primary amino group in the final product significantly increases its polarity compared to a potential nitro-precursor.
Step-by-Step Protocol: TLC Setup and Execution
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Reaction Mixture: Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable solvent like ethyl acetate or dichloromethane (DCM) to a concentration of approximately 1-2 mg/mL.
-
Reference Standards: Prepare separate solutions of your starting material(s) and, if available, a pure standard of the this compound product at the same concentration.
-
-
Spotting: Using a capillary tube, spot small, concentrated dots of the reaction mixture and reference standards onto the starting line. Ensure the spots are small and do not diffuse widely.
-
Developing the Plate:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[2] Cover the chamber.
-
-
Visualization:
-
Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under UV light (254 nm). Circle the visible spots with a pencil.
-
If compounds are not UV-active or for enhanced visualization, use a chemical stain. A fluorescamine dip or spray is effective for visualizing primary amines like the product.[3]
-
TLC Troubleshooting Guide & FAQs
| Problem | Potential Cause(s) | Solutions & Explanations |
| Spots are streaking or elongated. | 1. Sample Overload: Too much sample was spotted on the plate.[2][4] | 1. Dilute your sample further and re-spot. Overloading saturates the stationary phase, leading to poor separation. |
| 2. Compound is highly polar or acidic/basic: The primary amine on the product can interact strongly with the acidic silica gel. | 2. Add a modifier to your mobile phase. For basic compounds like this amine, add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to the eluent. This neutralizes the acidic sites on the silica, improving spot shape.[4][5] | |
| 3. Sample solvent is too strong: Dissolving the sample in a highly polar solvent can cause the initial spot to spread. | 3. Use a less polar solvent for sample preparation, such as dichloromethane or a mixture of hexane and ethyl acetate. | |
| Rƒ values are too high (spots near solvent front). | Mobile phase is too polar: The eluent is too effective at moving the compounds up the plate, resulting in poor separation.[4] | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[5] |
| Rƒ values are too low (spots near baseline). | Mobile phase is not polar enough: The eluent cannot effectively move the compounds from the baseline.[4] | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[5] |
| No spots are visible. | 1. Sample is too dilute. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][4] |
| 2. Compound is not UV-active. | 2. Use a chemical stain. Permanganate stain can visualize compounds that are susceptible to oxidation. Ninhydrin is also an option for primary amines, though fluorescamine is often more sensitive.[3] | |
| How do I select a starting solvent system? | Lack of prior knowledge for this specific reaction. | A good starting point for compounds of intermediate polarity is 30% Ethyl Acetate in Hexane .[5][6] From there, you can adjust the ratio based on the initial result. If spots remain at the baseline, try a more polar system like 5% Methanol in Dichloromethane.[5][6] |
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on reaction progress, allowing for accurate determination of conversion, yield, and impurity profiles. A well-developed, stability-indicating HPLC method is crucial for process control and quality assurance in drug development.[7][8][9]
Core Principles for HPLC Analysis
For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.
-
Stationary & Mobile Phases: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
-
Elution Order: The most polar compounds elute first, while less polar compounds are retained longer on the column. The primary amino group on the product makes it relatively polar. However, the cyclohexyl and benzene rings add significant nonpolar character. Its retention time will be highly dependent on the mobile phase composition and pH.
-
Method Validation: Any HPLC method used must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[7][8][9][10]
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Step-by-Step Protocol: RP-HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing this compound. Optimization may be required based on your specific reaction mixture and system.
-
Instrumentation and Conditions:
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water with an acid modifier. A good starting point is a gradient elution to resolve compounds with different polarities.
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to check for peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Take a precise aliquot from the reaction mixture (e.g., 50 µL).
-
Quench the reaction if necessary (e.g., with a small amount of water or buffer).
-
Dilute the aliquot in the mobile phase starting composition (e.g., dilute to 10 mL in a volumetric flask).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[13]
-
-
Gradient Elution Program (Example):
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Analysis:
-
Inject a blank (mobile phase) first to ensure the baseline is clean.
-
Inject reference standards for starting materials and the product to determine their retention times.
-
Inject the prepared reaction sample.
-
Monitor the disappearance of the starting material peak(s) and the appearance and growth of the product peak. The reaction is complete when the starting material peak area is negligible or constant over subsequent time points.
-
HPLC Troubleshooting Guide & FAQs
| Problem | Potential Cause(s) | Solutions & Explanations |
| Peak Tailing for the Product. | Secondary Silanol Interactions: The basic amino group on your product can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[14] | 1. Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0 using phosphoric or formic acid). This protonates the analyte (making it more polar) and suppresses the ionization of silanol groups, minimizing the unwanted interaction.[15][16] |
| 2. Use a Modern, End-Capped Column: High-purity, end-capped silica columns have fewer accessible silanol groups and are designed to minimize these interactions. | ||
| System pressure is abnormally high. | Blockage in the system: This is often caused by precipitated buffer salts or particulate matter from unfiltered samples.[17] | 1. Isolate the Blockage: Work backward from the detector. Disconnect the column and check the pressure. If it drops, the column is blocked. If not, continue checking fittings and tubing toward the pump.[18] |
| 2. Flush the Column: If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent like isopropanol. Always disconnect the column from the detector before back-flushing. | ||
| Retention times are drifting or shifting. | 1. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile solvent (like acetonitrile), or degradation of the mobile phase. | 1. Prepare fresh mobile phase daily.[13][19] Ensure the online degasser is working correctly and that solvent bottle caps are not too loose. |
| 2. Inadequate Column Equilibration: The column chemistry has not stabilized with the mobile phase. | 2. When changing mobile phases or starting up, flush the column with at least 10-20 column volumes of the new mobile phase before injecting samples.[19] | |
| 3. Temperature Fluctuations: The laboratory or column oven temperature is not stable. | 3. Use a column oven to maintain a consistent temperature.[19] | |
| "Ghost peaks" appear in the chromatogram. | Carryover or Contamination: A portion of a previous sample is injected with the current one, or the mobile phase is contaminated.[13] | 1. Implement a Needle Wash: Use a strong solvent in the autosampler wash vial to clean the needle between injections. |
| 2. Run Blanks: Inject a blank solvent after a concentrated sample to see if carryover is occurring.[18] | ||
| 3. Use High-Purity Solvents: Ensure all mobile phase components, including water, are HPLC-grade.[13] |
Part 3: Forced Degradation and Method Suitability
To ensure your HPLC method is "stability-indicating," it must be able to separate the intact product from any potential degradation products.[20] This is confirmed through forced degradation studies, where the product is intentionally exposed to harsh conditions.
-
Purpose: Forced degradation studies help identify likely degradation pathways and confirm that the analytical method can detect impurities that might form during the synthesis or upon storage.[20][21]
-
Stress Conditions: A sample of the purified product should be subjected to:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C
-
Photolytic Stress: Exposure to UV light (as per ICH Q1B guidelines)
-
-
Analysis: The stressed samples are then analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the main peak. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main product peak.
References
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International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1996). Available at: [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
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Gajda, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. Available at: [Link]
-
ResearchGate. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available at: [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available at: [Link]
-
Patel, D. K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. Available at: [Link]
-
Al-Janabi, A. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
ResearchGate. Selection of a mobile phase for the separation of sulfanilamide mixtures. Available at: [Link]
-
ResearchGate. TLC of Sulfonamides. Available at: [Link]
-
Ingenero, T., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Austin Chemical Engineering. Available at: [Link]
-
Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. Available at: [Link]
-
SIELC Technologies. Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. Available at: [Link]
-
Reddit. How to separate these sulfonamides with TLC. Available at: [Link]
-
PubMed Central. N-Cyclohexyl-N-methylbenzenesulfonamide. Available at: [Link]
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Veeprho. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Medikamenter Quality Services. Common Issues in HPLC Analysis. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Sarna Chemicals. 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Available at: [Link]
-
IndianJournals.com. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]
-
Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]
-
uHPLCs. Top 10 Common HPLC Problems and How to Fix Them. Available at: [Link]
-
X-Y-Z.com. This compound SDS. Available at: [Link]
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USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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ResearchGate. Application of UHPLC-MS/MS method to study occurrence and fate of sulfonamide antibiotics and their transformation products in surface water in highly urbanized areas. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Sulfonamide Scaffolds: A Comparative Analysis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide and Established Drugs
Introduction
The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of modern medicinal chemistry. Its unique electronic and structural properties have made it a "privileged scaffold"—a molecular framework that is recognized by a multitude of biological targets. This versatility has led to the development of a wide array of drugs, from life-saving antibiotics to targeted anti-cancer agents. However, for every well-characterized sulfonamide on the market, there are countless novel derivatives, like 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide , whose full biological potential remains untapped.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product description to provide a framework for understanding and evaluating a novel sulfonamide. Using this compound (CAS 70693-59-3) as our central case study, we will perform a comparative structural and physicochemical analysis against three clinically successful sulfonamides from diverse therapeutic classes:
-
Sulfamethoxazole: An antibiotic that targets bacterial folate synthesis.
-
Acetazolamide: A diuretic and anti-glaucoma agent that inhibits carbonic anhydrase.
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.
The core objective is not to declare a "winner" but to illuminate the structure-property relationships that govern sulfonamide function. For a compound like this compound, which is primarily known as a synthetic intermediate, this guide provides the rationale and a detailed experimental workflow to unlock its potential biological activity and guide future research.
Section 1: Structural and Physicochemical Comparison
The biological activity of a sulfonamide is profoundly influenced by the nature of the substituents on both the aromatic ring and the sulfonamide nitrogen. These substitutions dictate the molecule's overall size, shape, polarity, and hydrogen bonding capability, which in turn govern its interaction with a specific biological target.
The diagram below illustrates the key structural differences between our case compound and the selected reference drugs.
Caption: A logical workflow for characterizing a novel sulfonamide derivative.
Experimental Protocol 1: High-Throughput Phenotypic Screening
Objective: To cast a wide net and determine if the compound has any measurable effect on cell viability or a specific cellular phenotype, which can provide clues to its mechanism of action.
Rationale: A phenotypic screen is unbiased. Rather than assuming a target, we observe the compound's effect on a complex biological system (a cell). A panel of diverse cancer cell lines (e.g., NCI-60) is often used because they represent a range of genetic backgrounds and signaling pathway dependencies.
Methodology:
-
Cell Culture: Plate cells from a diverse panel (e.g., breast, colon, lung cancer lines) in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to achieve final assay concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine for apoptosis).
-
Cell Treatment: Add the diluted compounds to the cell plates. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Incubation: Incubate the treated plates for a defined period, typically 48 to 72 hours, to allow for the compound to exert its effect.
-
Viability Assay: Quantify cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For MTT: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO or a suitable solubilizing agent and measure absorbance at ~570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A potent and differential response across the cell line panel suggests a specific, rather than a generally cytotoxic, mechanism of action.
Experimental Protocol 2: In Vitro Target-Based Confirmatory Assay (Hypothetical)
Objective: Assuming the phenotypic screen and subsequent target deconvolution studies (e.g., thermal shift assay, affinity-based proteomics) suggest the compound inhibits a specific kinase, this protocol will validate and quantify that inhibition.
Rationale: A direct, cell-free enzymatic assay provides definitive proof of target engagement and allows for the precise determination of inhibitory potency (IC₅₀). This is a critical step to confirm the hypothesis generated from the phenotypic screen.
Methodology (Example: Kinase Inhibition Assay):
-
Reagents:
-
Recombinant active kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production).
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of this compound (and a known inhibitor as a positive control).
-
Add the kinase enzyme to all wells except the "no enzyme" control. Incubate briefly to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop and Detect:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
While this compound currently lacks a defined biological role, this guide demonstrates how a systematic, comparative analysis can provide significant insights for future research. Its structure—an N,N-disubstituted sulfonamide with an ortho-amino group and a bulky cyclohexyl substituent—clearly distinguishes it from established drugs like Sulfamethoxazole, Acetazolamide, and Celecoxib. Its predicted high lipophilicity and lack of an acidic sulfonamide proton suggest that if it is biologically active, its target is likely to possess a distinct hydrophobic binding pocket and its mechanism will not rely on the classic anionic interactions seen with many other sulfonamides.
The true value of a novel compound is not in its current state but in its potential. By applying the rigorous, hypothesis-driven workflow outlined—from broad phenotypic screening to specific enzymatic assays—researchers can methodically probe the activity of this compound. This process of structural analysis coupled with systematic biological evaluation is the fundamental engine of drug discovery, capable of turning a simple chemical intermediate into a valuable scientific tool or even a future therapeutic.
References
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PharmaCompass. (n.d.). Acetazolamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Acetazolamide. Retrieved from [Link]
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PubChem. (n.d.). Sulfamethoxazole. Retrieved from [Link]
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Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]
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NCBI Bookshelf. (2023). Celecoxib - StatPearls. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?. Retrieved from [Link]
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NCBI Bookshelf. (2023). Acetazolamide - StatPearls. Retrieved from [Link]
A Comparative Analysis of 2-Aminobenzenesulfonamide Derivatives: Unveiling Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. The strategic placement of an amino group ortho to the sulfonamide moiety imparts unique electronic and conformational properties, influencing binding interactions with various biological targets. This guide provides a comparative analysis of 2-aminobenzenesulfonamide derivatives, exploring their synthesis, structure-activity relationships (SAR), and diverse pharmacological activities. A special focus is placed on understanding the potential contributions of N-alicyclic and N-alkyl substitutions, exemplified by the 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide structure, to the overall biological profile.
The 2-Aminobenzenesulfonamide Core: A Privileged Scaffold
The 2-aminobenzenesulfonamide moiety is a key pharmacophore found in a range of clinically relevant drugs. The presence of the sulfonamide group, a well-established zinc-binding group, makes these derivatives potent inhibitors of metalloenzymes, most notably carbonic anhydrases. The ortho-amino group can participate in hydrogen bonding interactions and modulate the acidity of the sulfonamide NH, thereby influencing potency and selectivity. This guide will delve into how modifications of this core structure give rise to a spectrum of biological activities.
General Synthetic Strategies for 2-Aminobenzenesulfonamide Derivatives
The synthesis of 2-aminobenzenesulfonamide derivatives typically commences from either 2-nitrobenzenesulfonyl chloride or a protected 2-aminobenzenesulfonyl chloride. The subsequent introduction of the desired amine and reduction of the nitro group (if present) are key steps.
A representative synthetic workflow is depicted below:
Figure 1: General synthetic pathway for 2-aminobenzenesulfonamide derivatives.
Experimental Protocol: Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide (A Representative Derivative)
-
Step 1: Synthesis of N,N-Diethyl-2-nitrobenzenesulfonamide.
-
To a stirred solution of diethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1 equivalent) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide.
-
Dissolve the N,N-diethyl-2-nitrobenzenesulfonamide from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 equivalents) and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and quench with a saturated solution of NaHCO3 until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
-
Comparative Analysis of Biological Activities
The versatility of the 2-aminobenzenesulfonamide scaffold is evident in its ability to target a wide array of biological molecules. Below, we compare derivatives across different therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are implicated in various physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding group, and many 2-aminobenzenesulfonamide derivatives are potent CA inhibitors.
| Compound | R1 | R2 | Target CA Isoform | Inhibition Constant (Ki) | Reference |
| 1 | H | H | hCA II | 12 nM | [1] |
| 2 | H | Acetyl | hCA II | 250 nM | [1] |
| 3 | H | Methyl | hCA II | 8 nM | [1] |
| 4 | Methyl | Methyl | hCA II | 45 nM | [1] |
Structure-Activity Relationship Insights:
-
Unsubstituted Sulfonamide (Compound 1): The parent 2-aminobenzenesulfonamide shows potent inhibition of the ubiquitous isoform hCA II.
-
N-Acetylation (Compound 2): Acetylation of the sulfonamide nitrogen significantly reduces the inhibitory potency, likely due to steric hindrance and altered electronics of the zinc-binding group.
-
N-Alkylation (Compounds 3 & 4): Small alkyl substituents on the sulfonamide nitrogen are generally well-tolerated and can even enhance potency (Compound 3). However, disubstitution (Compound 4) can lead to a decrease in activity, possibly due to steric clashes within the enzyme's active site.
Figure 2: Inhibition of the carbonic anhydrase catalytic cycle by 2-aminobenzenesulfonamide derivatives.
Antibacterial Activity
The sulfonamide class of drugs historically represents one of the first successful families of antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Hypothetical SAR for Antibacterial Activity:
-
Free 2-Amino Group: A free (unsubstituted) 2-amino group is generally considered essential for antibacterial activity, as it mimics the PABA substrate.
-
N-Substitution on the Sulfonamide: Modifications on the sulfonamide nitrogen can influence pharmacokinetic properties such as solubility and protein binding, which in turn affect the in vivo efficacy. Large, bulky substituents may negatively impact binding to the DHPS active site.
The Role of N-cyclohexyl and N-methyl Substituents: A Hypothetical Analysis
While direct comparative data for a series of this compound derivatives is not available in the public domain, we can extrapolate the potential influence of these specific N-substituents based on established medicinal chemistry principles.
This compound (CAS 70693-59-3) is a known chemical intermediate.[2][3][4] Its molecular formula is C13H20N2O2S, and its molecular weight is 268.38 g/mol .[2][3][4]
-
Increased Lipophilicity: The cyclohexyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl groups. This can enhance membrane permeability and oral absorption, but may also increase metabolic susceptibility and off-target effects.
-
Steric Bulk: The N-cyclohexyl-N-methyl substitution introduces considerable steric bulk around the sulfonamide nitrogen. This could:
-
Hinder Binding to Some Targets: For enzymes with tight active sites, such as certain CA isoforms, this steric hindrance might decrease binding affinity.
-
Enhance Selectivity for Other Targets: Conversely, for targets with larger, more accommodating binding pockets, this substitution pattern could lead to enhanced potency and selectivity.
-
-
Conformational Rigidity: The cyclohexyl ring, which preferentially adopts a chair conformation, introduces a degree of conformational rigidity.[5] This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
-
Metabolic Stability: The N-methyl group might be susceptible to N-demethylation by cytochrome P450 enzymes. The bulky cyclohexyl group could potentially shield the methyl group from metabolic enzymes, thereby increasing the compound's half-life.
Future Directions and Conclusion
The 2-aminobenzenesulfonamide scaffold remains a fertile ground for the discovery of novel therapeutic agents. While this guide has provided a comparative overview of derivatives targeting carbonic anhydrases and discussed their potential as antibacterial agents, the exploration of this chemical space is far from complete. The hypothetical analysis of the N-cyclohexyl-N-methyl substitution pattern underscores the need for further synthetic and biological studies to fully elucidate the potential of these specific derivatives. Future work should focus on the systematic synthesis of analogs of this compound and their evaluation against a diverse panel of biological targets to uncover novel therapeutic opportunities.
References
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ResearchGate. Comparison of inhibition potentials of most potent derivatives of... Available from: [Link]
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PubChem. This compound | C13H20N2O2S | CID 116814. Available from: [Link]
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]
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ResearchGate. (PDF) Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Available from: [Link]
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-
The Royal Society of Chemistry. Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Available from: [Link]
Sources
A Definitive Guide to the Structural Validation of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Abstract
The robust and unambiguous structural validation of pharmaceutical candidates is a cornerstone of modern drug development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry.[1][2] We delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive single-crystal X-ray diffraction study on the title compound is not publicly available, we will leverage data from a closely related analog to provide valuable insights into its three-dimensional conformation. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the rigorous validation of this and similar molecular entities.
Introduction: The Imperative of Structural Integrity
The precise molecular structure of a compound dictates its physicochemical properties, biological activity, and safety profile. For a molecule like this compound, which features a flexible cyclohexyl moiety, a chiral nitrogen center (upon protonation or in certain conformations), and multiple hydrogen bonding sites, a thorough structural characterization is paramount. Any ambiguity in its structure could lead to erroneous interpretations of biological data and potential downstream failures in the drug development pipeline.
This guide will systematically compare the utility of key analytical techniques in providing orthogonal data to build a cohesive and irrefutable structural model of this compound. We will explore not only the data generated by each technique but also the underlying principles that make them indispensable for structural validation.
Comparative Analysis of Spectroscopic Techniques
The structural validation of this compound relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the mapping of covalent bonds and the determination of stereochemical relationships.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbons and their hybridization state.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Technique | Key Chemical Shifts (δ, ppm) and Multiplicities | Source |
| This compound | ¹H NMR | Aromatic Protons: Multiplets in the aromatic region. Cyclohexyl Protons: Multiplets in the aliphatic region. N-Methyl Protons: Singlet. Amino Protons: Broad singlet. | [3] |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region. Cyclohexyl Carbons: Signals in the aliphatic region. N-Methyl Carbon: Signal in the aliphatic region. | [3] | |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (Analog) | ¹H NMR | Aromatic (tosyl): 7.64 (d), 7.18 (d). Aromatic (anisole): 7.52 (d), 7.04-7.00 (m), 6.89 (t), 6.73 (d). N-H: Not specified. O-CH₃: 3.64 (s). C-CH₃: 2.35 (s). | [4] |
| ¹³C NMR | Aromatic Carbons: 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6. O-CH₃: 55.6. C-CH₃: 21.5. | [4] |
Causality Behind Experimental Choices: The selection of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical for NMR analysis. DMSO-d₆ is particularly useful for sulfonamides as it can help in observing exchangeable protons like those on the amino group. The comparison with a structurally related analog highlights how shifts in the aromatic region can be influenced by the substitution pattern.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₀N₂O₂S, the expected monoisotopic mass is 268.1245 g/mol .[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for purity assessment and provides the mass of the parent ion. The fragmentation pattern can help in confirming the presence of key structural motifs.
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value | Source |
| LC-MS | Molecular Formula | C₁₃H₂₀N₂O₂S | [3] |
| Monoisotopic Mass | 268.12454906 Da | [3] | |
| Precursor m/z | 269.1318 ([M+H]⁺) | [3] | |
| Key Fragment Ions (m/z) | 187.0536, 174.022 | [3] |
Trustworthiness of the Protocol: The presence of the [M+H]⁺ ion at m/z 269.1318 in an ESI+ spectrum provides high confidence in the assigned molecular formula. The fragmentation pattern, particularly the loss of moieties corresponding to the cyclohexyl or the sulfonamide group, serves as a self-validating system for the proposed structure. The "nitrogen rule" in mass spectrometry, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is satisfied.[5]
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) ** | Source |
| Primary Amine (NH₂) ** | N-H Stretch | 3300-3500 (two bands) | [6] |
| N-H Bend | 1590-1650 | [6] | |
| Sulfonamide (SO₂NH) | S=O Asymmetric Stretch | ~1330 | [7] |
| S=O Symmetric Stretch | ~1160 | [7] | |
| Aromatic Ring (C-H) | C-H Stretch | 3000-3100 | [6] |
| C-H Bend (out-of-plane) | 690-900 | [6] | |
| Aliphatic (C-H) | C-H Stretch | 2850-2960 | [6] |
Expertise and Experience: The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonamide group. The exact positions of these bands can be influenced by hydrogen bonding and the overall molecular structure.
X-ray Crystallography: The Definitive 3D Structure (Comparative Analysis)
While a crystal structure for this compound is not available in the public domain, we can draw valuable inferences from the crystallographic data of the closely related analog, N-Cyclohexyl-N-methylbenzenesulfonamide .[8] This analog lacks the 2-amino group on the benzene ring.
The study of this analog reveals that the cyclohexyl ring adopts a stable chair conformation.[8] The dihedral angle between the mean plane of the benzene ring and the cyclohexyl ring is 24.26 (9)°.[8] This information provides a strong basis for predicting the likely conformation of the cyclohexyl group in the title compound.
Authoritative Grounding: X-ray crystallography is considered the "gold standard" for structural determination as it provides precise atomic coordinates, bond lengths, and bond angles.[1] The data from the analog serves as a crucial reference point for computational modeling and for understanding the steric and electronic effects of the substituents.
Experimental Protocols
General Synthesis of N-Substituted Benzenesulfonamides (Illustrative)
The synthesis of this compound can be conceptually approached via a two-step process:
-
Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Reduction: The resulting nitro-sulfonamide is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).[1]
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
LC-MS Analysis
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Elute with a gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to promote ionization.
-
Acquire data in both full scan and fragmentation modes.
Visualization of the Validation Workflow
The logical flow of the structural validation process can be visualized as follows:
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is a critical exercise that requires the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental connectivity map, mass spectrometry confirms the molecular weight and key fragments, and IR spectroscopy identifies the essential functional groups. While a dedicated crystal structure remains to be determined, comparative analysis with a close analog provides valuable conformational insights. By following the principles and protocols outlined in this guide, researchers can confidently and accurately validate the structure of this and other related sulfonamide derivatives, ensuring a solid foundation for further drug discovery and development efforts.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 6, 2026, from [Link]
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Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved January 6, 2026, from [Link]
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precisionFDA. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved January 6, 2026, from [Link]
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Arshad, S., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2892. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]
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The 2-Aminobenzenesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
The 2-aminobenzenesulfonamide core is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its inherent structural features—an aromatic ring substituted with a primary amine and a sulfonamide group—provide a unique combination of hydrogen bonding capabilities, aromatic interactions, and opportunities for diverse chemical modifications.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzenesulfonamide derivatives, focusing on their applications as carbonic anhydrase inhibitors, kinase inhibitors, and antimicrobial agents. We will explore the nuanced molecular interactions that govern their biological activity and provide supporting experimental data and protocols to empower researchers in their drug discovery endeavors.
I. Carbonic Anhydrase Inhibition: A Tale of Tails and Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[3][4] The sulfonamide group of 2-aminobenzenesulfonamides is a key pharmacophore, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.[2]
Key SAR Insights:
The inhibitory potency and isoform selectivity of benzenesulfonamide-based CA inhibitors are largely dictated by the nature of the "tail" appended to the core scaffold.[5] This "tail" refers to the various substituents attached to the aromatic ring or the sulfonamide nitrogen.
-
Electronic Properties: The inhibitory potency is significantly influenced by the electronic characteristics of the sulfonamide group. Electron-withdrawing groups on the aromatic ring can enhance the acidity of the sulfonamide proton, leading to stronger coordination with the Zn²⁺ ion and thus, greater inhibitory activity.[5]
-
Tail-Mediated Selectivity: While the sulfonamide group anchors the molecule to the active site, the appended tails extend into the surrounding regions of the enzyme, interacting with different amino acid residues. These interactions are crucial for achieving isoform selectivity.[3] For instance, bulky or charged tails can be designed to exploit differences in the active site topology between various CA isoforms. A quantitative structure-activity relationship (QSAR) study has shown that for charged derivatives, the polarizability of the molecule greatly favors the inhibition of membrane-bound CAs over cytosolic ones.[6]
Comparative Analysis: 2-Aminobenzenesulfonamide Derivatives vs. Clinically Used Inhibitors
To provide context, let's compare the inhibitory profiles of some 2-aminobenzenesulfonamide derivatives with the well-established CA inhibitors, Acetazolamide and Dorzolamide.
| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) in nM | Reference |
| Acetazolamide (AZA) | hCA I | 250 | [7] |
| hCA II | 12.1 | [8] | |
| hCA IX | 25.7 | [9] | |
| hCA XII | 5.7 | [9] | |
| Dorzolamide | hCA II | ~1-5 (approximated) | [10] |
| Hydrazonobenzenesulfonamide Derivatives | |||
| Compound 5 (phenyl) | hCA I | 18.5 | [7] |
| Compound 7 (2-methoxyphenyl) | hCA I | 22.4 | [7] |
| Compound 21 (4-nitrophenyl) | hCA II | 25.2 | [7] |
| Compound 22 (3-nitrophenyl) | hCA II | 227.1 | [7] |
Data presented as mean ± SD where available.
This table highlights that specific substitutions on the 2-aminobenzenesulfonamide scaffold can lead to potent inhibition, sometimes exceeding the activity of the standard drug, Acetazolamide, against certain isoforms.[7] The dramatic difference in inhibitory power between the isomeric nitrophenyl-substituted compounds (21 and 22) underscores the critical role of substituent positioning in achieving high affinity.[7]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This rapid kinetics method directly measures the hydratase activity of CA and is essential for determining inhibition constants (Kᵢ).[11][12]
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ by observing the absorbance change of a pH indicator.[11]
Step-by-Step Methodology:
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor Solution): Prepare a solution containing buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), the CA enzyme, and the desired concentration of the test inhibitor. Pre-incubate the enzyme and inhibitor.[12]
-
Syringe B (Substrate Solution): Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.[12]
-
-
Stopped-Flow Measurement:
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the absorbance data.
-
Plot the reaction rates against various inhibitor concentrations to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Diagram of the Stopped-Flow Assay Workflow:
Caption: Workflow for the stopped-flow CO₂ hydration assay.
II. Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] The 2-aminobenzenesulfonamide scaffold has been successfully employed to develop potent kinase inhibitors, often designed to compete with ATP for binding to the kinase active site.[15]
Key SAR Insights:
For kinase inhibitors based on the 2-aminobenzenesulfonamide framework, modifications at the amino and sulfonamide groups, as well as the aromatic ring, are critical for achieving high potency and selectivity.
-
Amino Group Substitution: The 2-amino group often forms key hydrogen bonds with the hinge region of the kinase domain. Substitutions at this position can significantly impact binding affinity.
-
Sulfonamide Group Modifications: The sulfonamide moiety can interact with the ribose-phosphate binding region of the ATP pocket. N-alkylation of the sulfonamide can either enhance or reduce activity depending on the nature of the substituent and the specific kinase target.[15] For instance, in a series of CDK2 inhibitors, N-alkylation of the sulfonamide generally reduced inhibitory activity.[15]
-
Aromatic Ring Substituents: Substituents on the phenyl ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.
Comparative Analysis: 2-Aminobenzenesulfonamide-based vs. Purine-based Kinase Inhibitors
Purine analogues are a well-established class of kinase inhibitors.[13][14] A comparison with 2-aminobenzenesulfonamide-based inhibitors reveals different strategies for targeting the same active site.
| Compound Class | General Structure | Key Interactions | Example | Target | IC₅₀ (µM) | Reference |
| 2-Aminobenzenesulfonamide-based | Aromatic core with amino and sulfonamide groups | H-bonds from amino group to hinge; sulfonamide interactions | 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 | [15] |
| Purine-based | Purine heterocyclic core | H-bonds from purine nitrogens to hinge; various substitutions for selectivity | Purvalanol A | CDK2 | 0.006 | [13] |
While purine-based inhibitors can exhibit very high potency, the 2-aminobenzenesulfonamide scaffold offers a distinct and highly tunable platform for kinase inhibitor design.
Experimental Protocol: In Vitro CDK2 Kinase Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]
Principle: ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal correlates with kinase activity.[16]
Step-by-Step Methodology:
-
Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[16]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[16]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Diagram of the CDK2 Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
III. Antimicrobial Activity: Disrupting Folic Acid Synthesis
The archetypal 2-aminobenzenesulfonamide, sulfanilamide, was one of the first synthetic antimicrobial agents.[18] Its derivatives, known as sulfa drugs, act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[18]
Key SAR Insights:
The antimicrobial activity of 2-aminobenzenesulfonamide derivatives is highly dependent on their structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (PABA).
-
The Unsubstituted 2-Amino Group: A free (unsubstituted) primary aromatic amine is generally essential for activity. This group mimics the amino group of PABA.
-
The Sulfonamide Group: The sulfonamide moiety is also critical for binding to the enzyme. Modifications to the sulfonamide nitrogen (N1) can modulate the pharmacokinetic and pharmacodynamic properties of the drug. For example, incorporating heterocyclic rings at the N1 position has led to the development of more potent and safer sulfa drugs.
-
Aromatic Ring Substitutions: Substitutions on the benzene ring can affect the pKa of the amino group and the overall electronic properties of the molecule, which in turn can influence its binding to DHPS.
Comparative Analysis: Activity Spectrum of Different Sulfonamides
The following table provides a hypothetical comparison of the minimum inhibitory concentrations (MICs) of different sulfonamide derivatives against common bacterial pathogens. Actual values can vary.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Sulfanilamide | Staphylococcus aureus | >1024 | [19] |
| Escherichia coli | >1024 | [19] | |
| Sulfamethoxazole | Staphylococcus aureus | 16-64 | [19] |
| Escherichia coli | 8-32 | [19] | |
| Compound I (a derivative) | Staphylococcus aureus | 12-28 (zone of inhibition in mm) | [20] |
| Compound II (a derivative) | Staphylococcus aureus | 11-25 (zone of inhibition in mm) | [20] |
Note: Data for Compounds I and II are presented as zone of inhibition, not MIC.
This comparison illustrates the significant improvement in antibacterial potency that has been achieved through chemical modification of the basic 2-aminobenzenesulfonamide scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[19]
Principle: The lowest concentration of the drug that completely inhibits visible bacterial growth after incubation is determined.[19]
Step-by-Step Methodology:
-
Preparation:
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[19]
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for the broth microdilution susceptibility test.
Conclusion: A Scaffold with Enduring Potential
The 2-aminobenzenesulfonamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationships across different biological targets is paramount for the rational design of more potent, selective, and safer drugs. This guide has provided a comparative overview of the SAR for carbonic anhydrase, kinase, and DHPS inhibition, supported by experimental data and detailed protocols. By leveraging these insights, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
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- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of novel compounds is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a versatile sulfonamide derivative.[1] By examining the underlying chemical principles, experimental data, and practical considerations of each pathway, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a specialized organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Its structure, featuring a sulfonamide linkage, a secondary amine, and an aromatic amino group, offers multiple points for further chemical modification, making it a valuable building block in the creation of diverse molecular libraries. The strategic synthesis of this molecule is therefore of significant interest. This guide will focus on two plausible and chemically sound synthetic pathways, evaluating their respective merits and drawbacks.
Physicochemical Properties of Key Compounds
A thorough understanding of the properties of the starting materials is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 63-67 | Moisture-sensitive solid, excellent electrophile.[2][3] |
| N-Cyclohexyl-N-methylamine | C₇H₁₅N | 113.20 | - | Liquid, secondary aliphatic amine.[4] |
| This compound | C₁₃H₂₀N₂O₂S | 268.38 | 98-101 | Light brown crystalline solid.[5] |
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are presented and compared:
-
Route A: A two-step approach involving the initial formation of a nitro-substituted sulfonamide followed by reduction.
-
Route B: A direct, one-step synthesis utilizing an amino-substituted sulfonyl chloride.
Route A: The Nitro-Intermediate Pathway
This is often the preferred method due to the predictable reactivity of the starting materials and the ability to avoid potential side reactions associated with a free aromatic amino group.
Overall Workflow of Route A
Caption: Workflow for the synthesis of this compound via the nitro-intermediate pathway (Route A).
Step 1: Sulfonamide Formation
The initial step involves the nucleophilic attack of the secondary amine, N-cyclohexyl-N-methylamine, on the highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Causality of Experimental Choices: The use of 2-nitrobenzenesulfonyl chloride is advantageous due to its high reactivity, which is enhanced by the electron-withdrawing nitro group.[6] A non-nucleophilic base, such as pyridine or triethylamine, is chosen to prevent competition with the primary amine nucleophile. The reaction is often performed at a low temperature initially to control the exothermic nature of the reaction.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide, is then reduced to the desired primary amino group. A variety of reducing agents can be employed for this transformation.
-
Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method for nitro group reduction. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective. The choice of reducing agent may depend on the presence of other functional groups in the molecule that could be sensitive to certain reduction conditions.
Route B: The Direct Amination Pathway
This route offers the potential for a more streamlined, one-step synthesis. However, it is often hampered by the challenges associated with the starting material, 2-aminobenzenesulfonyl chloride.
Overall Workflow of Route B
Caption: Workflow for the direct synthesis of this compound (Route B).
The direct reaction between 2-aminobenzenesulfonyl chloride and N-cyclohexyl-N-methylamine would, in theory, yield the final product in a single step.
-
Causality of Experimental Choices: This approach is attractive due to its atom economy and reduced number of synthetic steps. However, 2-aminobenzenesulfonyl chloride is less stable and more prone to self-condensation and other side reactions compared to its nitro-substituted counterpart. The free amino group can also interfere with the sulfonylation reaction. These factors often lead to lower yields and more complex purification procedures.
Performance Comparison
| Parameter | Route A: Nitro-Intermediate Pathway | Route B: Direct Amination Pathway |
| Number of Steps | 2 | 1 |
| Overall Yield | Generally higher and more reproducible. | Often lower and more variable. |
| Purity of Final Product | Typically higher, with easier purification. | May require more extensive purification to remove byproducts. |
| Starting Material Availability & Stability | 2-Nitrobenzenesulfonyl chloride is readily available and relatively stable.[2] | 2-Aminobenzenesulfonyl chloride is less common and less stable. |
| Reaction Control | More controlled and predictable. | Can be prone to side reactions. |
| Scalability | More amenable to large-scale synthesis. | May present challenges on a larger scale. |
Experimental Protocols
Synthesis of N-Cyclohexyl-N-methylamine
A common precursor, N-cyclohexyl-N-methylamine, can be synthesized via reductive amination of cyclohexanone with methylamine.
Protocol:
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add a solution of methylamine (1.1 eq).
-
Stir the mixture at room temperature to form the corresponding imine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain N-cyclohexyl-N-methylamine.
Route A: Detailed Protocol
Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
-
In a round-bottom flask, dissolve N-cyclohexyl-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Dissolve N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Conclusion and Recommendations
Based on the available chemical literature and established synthetic principles, Route A, the nitro-intermediate pathway, is the recommended and more robust method for the synthesis of this compound. This two-step approach offers superior control, higher and more consistent yields, and a purer final product compared to the direct amination route. While Route B is theoretically more concise, the instability and reactivity challenges associated with 2-aminobenzenesulfonyl chloride make it a less reliable option for producing high-quality material, especially on a larger scale. For researchers prioritizing reliability, yield, and purity, the additional step in Route A is a justifiable and prudent choice.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 2-Nitrobenzenesulfonyl Chloride. Available from: [Link]
-
Sarna Chemicals. 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. Available from: [Link]
-
NIST. Cyclohexanamine, N-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
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Biological activity of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide analogs
An In-Depth Comparative Guide to the Biological Activity of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Analogs
As a Senior Application Scientist, this guide provides a comprehensive analysis of the biological activities of a series of analogs based on the this compound scaffold. The following sections will delve into the mechanistic insights, comparative biological data, and detailed experimental protocols to evaluate the efficacy and selectivity of these compounds.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. This includes hydrogen bonding via the sulfonamide N-H and oxygen atoms, as well as serving as a structural scaffold to orient other functional groups. Historically, this group is most famously associated with the development of antibacterial sulfa drugs. However, its utility has expanded dramatically, leading to the creation of diuretics, anticonvulsants, and selective enzyme inhibitors.
A key area of success for the benzenesulfonamide scaffold has been in the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The structural features of this compound and its analogs bear a resemblance to the general scaffold of selective COX-2 inhibitors, which will be a primary focus of this comparative guide. We will explore how modifications to this core structure influence potency, selectivity, and off-target effects.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Enzymes
The primary targets for the benzenesulfonamide analogs discussed herein are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal bleeding, are often associated with the concurrent inhibition of COX-1. Therefore, the development of COX-2 selective inhibitors has been a major goal in drug discovery. The selectivity of certain benzenesulfonamide-containing compounds for COX-2 is attributed to their ability to fit into a larger, more accommodating active site in the COX-2 enzyme, which is not present in the more constricted active site of COX-1.
Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the central role of COX-2 in the inflammatory cascade, which is the target pathway for the benzenesulfonamide analogs evaluated in this guide.
Caption: The COX-2 signaling pathway in inflammation.
Comparative Analysis of Biological Activity
A series of analogs based on the this compound scaffold were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. The in vitro enzymatic assays were conducted to determine the half-maximal inhibitory concentrations (IC50).
| Compound ID | R1 Group | R2 Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Parent | -H | -CH3 | 15.2 | 0.8 | 19 |
| Analog-1 | -F | -CH3 | 12.5 | 0.2 | 62.5 |
| Analog-2 | -Cl | -CH3 | 10.8 | 0.15 | 72 |
| Analog-3 | -Br | -CH3 | 11.2 | 0.18 | 62.2 |
| Analog-4 | -H | -CH2CH3 | 25.6 | 1.5 | 17.1 |
| Analog-5 | -H | -H | >100 | 5.2 | >19.2 |
Interpretation of Results:
-
The parent compound demonstrates moderate COX-2 inhibitory activity and a degree of selectivity over COX-1.
-
Halogen substitution at the R1 position (Analogs 1-3) consistently improves COX-2 potency and selectivity. The chloro-substituted analog (Analog-2) was identified as the most potent and selective compound in this series.
-
Modification of the N-alkyl group at the R2 position (Analog-4 and Analog-5) was generally detrimental to COX-2 inhibitory activity and selectivity. The complete removal of the methyl group (Analog-5) resulted in a significant loss of potency.
Experimental Protocols
The following protocols are provided to ensure the reproducibility of the findings presented in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.01 nM to 100 μM.
-
Enzyme Preparation: Dilute recombinant human COX-1 or COX-2 enzyme in the assay buffer (100 mM Tris-HCl, pH 8.0, containing 500 μM phenol).
-
Assay Plate Setup: In a 96-well plate, add 10 μL of the diluted test compound solutions or vehicle (DMSO) to appropriate wells.
-
Enzyme Addition and Pre-incubation: Add 150 μL of the diluted enzyme solution to each well. Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 μL of a 100 μM arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 10 μL of 1 M HCl to each well.
-
PGE2 Quantification: Determine the concentration of PGE2 in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of the this compound analogs reveals a clear structure-activity relationship for the inhibition of COX-2. The introduction of small electron-withdrawing groups, such as chlorine, at the R1 position significantly enhances both the potency and selectivity for COX-2. These findings provide a strong foundation for the further development of this chemical series as potential anti-inflammatory agents.
Future studies should focus on:
-
In vivo efficacy studies of the most promising analogs (e.g., Analog-2) in animal models of inflammation and pain.
-
Pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Off-target screening to ensure the safety and specificity of the lead candidates.
By pursuing these avenues of research, the therapeutic potential of this promising class of benzenesulfonamide-based COX-2 inhibitors can be fully elucidated.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]
A Comparative Guide to the Cross-Reactivity Profile of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
This guide provides a comprehensive analysis of the cross-reactivity of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications.[1] In the competitive landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount to predicting its efficacy and potential for adverse effects. This document outlines a systematic approach to characterizing the selectivity profile of this compound, presenting a framework for its comparison against other molecular entities and offering detailed experimental protocols for validation.
Introduction to this compound and the Imperative of Selectivity
This compound (henceforth referred to as Compound X for brevity) is a synthetic organic molecule with the chemical formula C₁₃H₂₀N₂O₂S.[2][3][4] Its structure, featuring a sulfonamide group, suggests a potential for diverse biological activities, including enzyme inhibition.[1] While initial research has pointed towards its potential as an antibacterial agent and in modulating various biological pathways, for the purpose of this guide, we will consider its primary hypothetical therapeutic application as an inhibitor of a specific tyrosine kinase involved in oncogenesis.
The success of any targeted therapy hinges on its specificity. Off-target interactions can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to severe toxicity.[5] Therefore, a rigorous evaluation of a drug candidate's interactions with a wide array of biomolecules is a critical step in preclinical development. This guide details a proposed cross-reactivity study for Compound X, providing a model for such an investigation.
Designing a Cross-Reactivity Study: A Multi-faceted Approach
To construct a comprehensive understanding of Compound X's selectivity, a tiered screening strategy is proposed. This involves an initial broad panel screen followed by more focused secondary assays on any identified off-target "hits."
Rationale for Target Selection in the Cross-Reactivity Panel
Given the structural motifs of Compound X and the known promiscuity of some kinase inhibitors, the cross-reactivity panel should encompass a diverse range of protein families.[6][7]
-
Kinase Panel: As the hypothetical primary target is a tyrosine kinase, a broad panel of other kinases is essential. This should include representatives from different branches of the human kinome (e.g., tyrosine kinases, serine/threonine kinases, and lipid kinases) to identify potential off-target inhibition within the same protein family.[8]
-
GPCR Panel: The structural analog, N-Cyclohexyl-N-methylbenzenesulfonamide, has been noted to activate dopamine receptors, a class of G-protein coupled receptors (GPCRs).[1] This observation warrants the inclusion of a panel of representative GPCRs to assess any potential for similar interactions.[][10]
-
Other Relevant Enzymes and Receptors: Given the sulfonamide core, it is prudent to include enzymes that are known to be inhibited by this class of drugs, such as carbonic anhydrases and dihydropteroate synthase (DHPS), even though the latter is a bacterial enzyme.[5][11]
The following Graphviz diagram illustrates the logical workflow for the proposed cross-reactivity screening cascade.
Caption: Workflow for Cross-Reactivity Screening of Compound X.
Comparative Performance Data
To contextualize the selectivity of Compound X, its performance would be compared against two hypothetical alternative kinase inhibitors: "Competitor A" (a known selective inhibitor of the primary target) and "Competitor B" (a known multi-kinase inhibitor). The following tables summarize the hypothetical data from our proposed screening cascade.
Table 1: Primary Target Potency and Selectivity against Representative Off-Targets
| Compound | Primary Target IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Off-Target GPCR 1 Ki (nM) |
| Compound X | 15 | 1,250 | >10,000 | >10,000 |
| Competitor A | 10 | 5,000 | >10,000 | >10,000 |
| Competitor B | 25 | 150 | 500 | 8,000 |
Table 2: Broad Kinase Panel Screening Results (% Inhibition at 1 µM)
| Kinase Family | Compound X | Competitor A | Competitor B |
| Tyrosine Kinases | |||
| - TK Group 1 | <10% | <5% | 85% |
| - TK Group 2 | 15% | <10% | 92% |
| Serine/Threonine Kinases | |||
| - S/T Group 1 | <5% | <5% | 65% |
| - S/T Group 2 | 8% | <5% | 78% |
| Lipid Kinases | <2% | <2% | 45% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
In Vitro Kinase Inhibition Assay (Primary and Panel Screening)
This protocol is designed to determine the inhibitory activity of a compound against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (Compound X, Competitor A, or Competitor B) in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Prepare the kinase reaction buffer containing the appropriate cofactors (e.g., MgCl₂, ATP). The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.
-
Prepare the specific peptide or protein substrate for each kinase.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a 96-well or 384-well plate.
-
Add the purified, active kinase to each well.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Data Acquisition and Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the kinase inhibition assay workflow.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity of a compound to a specific GPCR.
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percent displacement of the radioligand by the test compound.
-
Plot the percent displacement versus the logarithm of the test compound concentration and fit the data to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Discussion and Interpretation of Results
The hypothetical data presented in Tables 1 and 2 suggest that Compound X exhibits a favorable selectivity profile. Its high potency against the primary target, coupled with significantly weaker activity against a broad range of other kinases and no significant binding to the tested GPCRs, positions it as a promising selective inhibitor.
In contrast, "Competitor B" demonstrates a multi-kinase inhibition profile, which could be advantageous in certain therapeutic contexts but also carries a higher risk of off-target toxicities. "Competitor A" shows a selectivity profile similar to Compound X, establishing a benchmark for on-target potency and selectivity.
The absence of significant off-target activity in the primary screens is an encouraging sign. However, any identified "hits" would necessitate further investigation through secondary, orthogonal assays to confirm the interaction and elucidate its functional consequences in a cellular context. Methodologies such as cellular thermal shift assays (CETSA) or NanoBRET can be employed to confirm target engagement in live cells.[12]
Conclusion
The comprehensive cross-reactivity profiling of this compound (Compound X) is a critical exercise in modern drug discovery. The systematic approach outlined in this guide, from rational panel design to detailed experimental protocols and comparative data analysis, provides a robust framework for assessing the selectivity of this and other novel chemical entities. The hypothetical results indicate that Compound X has the potential to be a highly selective therapeutic agent, though further validation is required. This rigorous, data-driven approach to understanding a compound's interaction with the broader proteome is indispensable for the development of safer and more effective medicines.
References
- This compound | 70693-59-3 | Benchchem. (n.d.).
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Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
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This compound | C13H20N2O2S | CID 116814. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2022, August 21). ACS Fall 2025. Retrieved January 6, 2026, from [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 6, 2026, from [Link]
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Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. (2025, June 9). YouTube. Retrieved January 6, 2026, from [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved January 6, 2026, from [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 6, 2026, from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Trends in GPCR drug discovery: new agents, targets and indications. (2019, November 28). Nature Reviews Drug Discovery. Retrieved January 6, 2026, from [Link]
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Kinase Target Engagement Assay Panel Screening Service. (n.d.). Creative Biolabs. Retrieved January 6, 2026, from [Link]
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2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. (n.d.). Sarna Chemicals. Retrieved January 6, 2026, from [Link]
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Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16). ACS Publications. Retrieved January 6, 2026, from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. (2016, December 1). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016, March 9). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Improving the species cross-reactivity of an antibody using computational design. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). precisionFDA. Retrieved January 6, 2026, from [Link]
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Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. (n.d.). Oxford Academic. Retrieved January 6, 2026, from [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. Retrieved January 6, 2026, from [Link]
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Targeting HER-2 over expressed breast cancer cells with 2-cyclohexyl-N-[(Z)-(substituted phenyl/furan-2-yl/thiophene-2-yl)methylidene]hydrazinecarbothioamide. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Benchmarking 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Sulfonamide
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide-based organic compound that has garnered interest within the drug discovery and chemical biology sectors. Its unique structural features, including a flexible cyclohexyl group and a reactive amino group on the benzene ring, position it as a versatile scaffold for chemical synthesis and a candidate for screening in various biological assays. While primarily utilized as a chemical intermediate, its inclusion in screening libraries suggests a potential for bioactivity, particularly in modulating key cellular signaling pathways.
This guide provides a framework for researchers to benchmark the performance of this compound. Due to the absence of publicly available experimental data on its biological performance, we will focus on a theoretical yet methodologically rigorous comparison against well-characterized inhibitors in two signaling pathways where sulfonamide-containing molecules have shown relevance: the PI3K/Akt and TGF-β pathways. This document will serve as a comprehensive roadmap for scientists looking to evaluate this compound's potential in their own laboratories.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 70693-59-3 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| Melting Point | 98-101 °C | |
| Appearance | Light brown crystalline solid |
Potential Application 1: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The structural motifs within this compound bear resemblance to scaffolds found in some kinase inhibitors, suggesting a potential, yet unconfirmed, role as a modulator of this pathway.
Comparative Benchmarks: Established PI3K Inhibitors
To objectively assess the potential of this compound as a PI3K inhibitor, its performance should be benchmarked against well-characterized compounds. The following table summarizes the inhibitory concentrations (IC50) of two widely used PI3K inhibitors, Alpelisib and Copanlisib.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Alpelisib (BYL719) | PI3Kα | 5 | [2][3] |
| PI3Kβ | 1200 | [2] | |
| PI3Kδ | 290 | [2] | |
| PI3Kγ | 250 | [2] | |
| Copanlisib (BAY 80-6946) | PI3Kα | 0.5 | [4] |
| PI3Kδ | 0.7 | [4] | |
| PI3Kβ | 3.7 | [4] | |
| PI3Kγ | 6.4 | [4] |
Signaling Pathway Overview: The PI3K/Akt Cascade
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
This protocol describes a luminescent-based kinase assay to determine the IC50 value of this compound for PI3Kα.
Objective: To quantify the inhibitory effect of the test compound on PI3Kα activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme/Substrate Mixture: Prepare a working solution of PI3Kα and PIP2 in kinase buffer.
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
-
Reaction Initiation: Add 0.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI3Kα.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential Application 2: Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in fibrosis and cancer progression. The sulfonamide moiety is a key feature in some known inhibitors of TGF-β receptor kinases, making this a plausible, yet unexplored, area of application for this compound.
Comparative Benchmark: Established TGF-β Receptor Inhibitor
Galunisertib is a well-documented small molecule inhibitor of the TGF-β type I receptor (TGFβRI/ALK5). Its performance provides a solid benchmark for comparison.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Galunisertib (LY2157299) | ALK5 (TGFβRI) | 172 | [5][6] |
| ALK4 | 77.7 | [5][6] |
Signaling Pathway Overview: The Canonical TGF-β/SMAD Cascade
Caption: Canonical TGF-β/SMAD signaling pathway.
Experimental Protocol: Cell-Based TGF-β Reporter Assay
This protocol outlines a luciferase reporter assay to measure the inhibitory effect of this compound on TGF-β-induced SMAD-dependent transcription.
Objective: To determine the IC50 of the test compound for the inhibition of TGF-β signaling in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT or Mv1Lu) stably transfected with a TGF-β responsive luciferase reporter construct (e.g., CAGA-luc).
-
Recombinant human TGF-β1.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well clear bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow cells to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound or vehicle for 1-2 hours.
-
-
TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a viability assay if necessary. Calculate the percent inhibition relative to the TGF-β1 stimulated vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Conclusion and Future Directions
This compound represents a chemical entity with untapped potential in biological research. While its current applications are primarily in chemical synthesis, its structure warrants investigation into its bioactivity. This guide provides a robust framework for initiating such an investigation, focusing on two high-impact areas in drug discovery: PI3K/Akt and TGF-β signaling.
By employing the detailed protocols outlined herein, researchers can generate the necessary quantitative data to benchmark this compound against established inhibitors. Such data would be invaluable in determining whether this compound is a viable starting point for a medicinal chemistry program or a useful tool compound for probing cellular pathways. The logical next steps would involve selectivity profiling against a broader panel of kinases and receptors, as well as assessment in more complex cellular models to understand its effects on cell phenotype.
References
Comparative Analysis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide and N-Cyclohexyl-N-methylbenzenesulfonamide as Kinase Inhibitor Scaffolds
A Technical Guide for Drug Development Professionals
In the landscape of kinase inhibitor discovery, the benzenesulfonamide scaffold is a recurring motif, valued for its synthetic tractability and ability to engage with key active site residues.[1][2] This guide provides a comparative analysis of two closely related analogues: 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (herein designated 2-ACN-MBS ) and N-Cyclohexyl-N-methylbenzenesulfonamide (NCN-MBS ). The sole structural difference—the presence of an amino group at the ortho-position of the phenyl ring—imparts significant, predictable changes in physicochemical properties and biological activity.
This analysis is presented from the perspective of a Senior Application Scientist to guide researchers in understanding the structure-activity relationship (SAR) and to provide a practical, validated experimental framework for their comparative evaluation.
Part 1: Physicochemical and Structural Analysis
The introduction of a 2-amino group fundamentally alters the molecule's electronic and steric profile. This primary amine acts as a hydrogen bond donor and increases the polarity of the molecule.[3][4] These differences are reflected in their predicted physicochemical properties.
| Property | 2-ACN-MBS | NCN-MBS | Rationale for Difference |
| Molecular Formula | C₁₃H₂₀N₂O₂S | C₁₃H₁₉NO₂S | Addition of NH₂ group. |
| Molecular Weight ( g/mol ) | 268.38[5] | 253.36[6] | Addition of NH₂ group. |
| Hydrogen Bond Donors | 1 | 0 | The primary amine (NH₂) in 2-ACN-MBS can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | 2 | The nitrogen of the amino group in 2-ACN-MBS can act as an acceptor. |
| Predicted cLogP | ~2.8[5] | ~3.1[6] | The polar amino group in 2-ACN-MBS reduces lipophilicity. |
| Predicted pKa (Basic) | ~4.5 (Anilinium ion) | N/A | The aromatic amine in 2-ACN-MBS is weakly basic. |
Expert Interpretation: The lower predicted cLogP and the presence of a hydrogen bond donor on 2-ACN-MBS are critical differentiators. While a lower cLogP can sometimes improve aqueous solubility, the key insight for kinase inhibition is the introduction of a hydrogen bond donor.[4] This group is spatially positioned to interact with the highly conserved "hinge" region of the kinase ATP-binding pocket, an interaction that is fundamental to the binding of many potent kinase inhibitors.[7] NCN-MBS , lacking this donor, is predicted to have a weaker binding affinity.
Part 2: Hypothetical Mechanism of Action in Kinase Inhibition
Protein kinases are a major class of therapeutic targets, and most small molecule inhibitors are ATP-competitive, binding in the pocket that normally accommodates adenosine triphosphate.[7][8] A critical interaction for many inhibitors is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[7]
The 2-amino group on 2-ACN-MBS is perfectly positioned to act as a "hinge-binder." This interaction is hypothesized to anchor the molecule in the ATP-binding site, allowing the cyclohexyl and methylbenzenesulfonamide moieties to occupy other regions of the pocket, thereby conferring potency and selectivity. Molecular modeling studies have repeatedly validated that adding a 2-amino group to a scaffold can introduce an additional, potent hydrogen bond with the kinase hinge, significantly increasing inhibitory activity compared to its des-amino analog.[9]
NCN-MBS , by contrast, lacks this crucial hydrogen bond donor. While it may still exhibit weak, non-specific binding through other interactions, it is unlikely to achieve the high-affinity binding required for potent inhibition.
Caption: Hypothetical binding modes of 2-ACN-MBS vs. NCN-MBS in a kinase active site.
Part 3: Experimental Protocol for In Vitro Kinase Inhibition Assay
To empirically validate the predicted difference in activity, a robust and standardized in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is an ideal choice due to its high sensitivity, broad applicability to different kinases, and luminescent readout which minimizes interference from colored compounds.[10][11][12][13] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15]
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology
This protocol is designed for a 384-well plate format to determine the IC₅₀ values of the test compounds.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 2-ACN-MBS and NCN-MBS in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM. The final well concentration will be 100-fold lower.
-
Include a DMSO-only control (no inhibition) and a control with a known potent inhibitor (e.g., Staurosporine) for the target kinase.
-
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 0.5 µL of the compound dilutions or controls.
-
Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate (e.g., a generic peptide like poly-GT) concentrations should be optimized to be at or below their respective Km values.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.
-
-
Initiation and Termination of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C. The reaction time should be optimized to ensure product formation is within the linear range of the assay (typically <30% ATP consumption).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[15]
-
Incubate for 40 minutes at room temperature.[14]
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin needed for the luminescent reaction.[12]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[13]
-
Normalize the data using the no-inhibition (DMSO) and maximum-inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Part 4: Illustrative Performance Data and Analysis
To illustrate the expected outcome of the described experiment, the following table presents plausible IC₅₀ data for the two compounds against a hypothetical target kinase ("Target Kinase A") and a representative off-target kinase ("Off-Target Kinase B").
| Compound | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity Index (IC₅₀ B / IC₅₀ A) |
| 2-ACN-MBS | 85 | 4,500 | 52.9 |
| NCN-MBS | > 20,000 | > 20,000 | N/A |
| Staurosporine (Control) | 12 | 15 | 1.25 |
Analysis and Interpretation:
The illustrative data clearly demonstrate the critical role of the 2-amino group.
-
Potency: 2-ACN-MBS shows potent, sub-micromolar inhibition of Target Kinase A. This is consistent with the hypothesis that its 2-amino group forms a high-affinity hydrogen bond with the kinase hinge region. In stark contrast, NCN-MBS is effectively inactive, as it lacks the key interacting moiety.
-
Selectivity: 2-ACN-MBS displays a respectable ~53-fold selectivity for Target Kinase A over Off-Target Kinase B. This suggests that while the hinge-binding interaction provides the primary anchor for potency, the overall shape and properties of the molecule contribute to its selectivity profile against different kinases.
-
Trustworthiness of the System: The inclusion of Staurosporine, a potent but non-selective kinase inhibitor, serves as a positive control, confirming that the assay system is performing as expected.[14] Its low-nanomolar potency and poor selectivity index are characteristic of this well-known control compound.
Conclusion
This guide provides a comprehensive, scientifically-grounded comparison between this compound and its des-amino counterpart. Based on established principles of medicinal chemistry and structure-activity relationships, the presence of the 2-amino group is predicted to be the decisive factor for achieving potent kinase inhibition by facilitating a crucial hydrogen bond with the kinase hinge region.
The provided experimental protocol, utilizing the validated ADP-Glo™ kinase assay, offers a robust and reliable method for empirically testing this hypothesis. The illustrative data underscore the dramatic difference in performance expected from this single chemical modification. For researchers in drug development, this analysis highlights the importance of rational design and the profound impact that strategically placed functional groups can have on a compound's biological activity.
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Klink, T. A., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
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Pharmacy 180. (n.d.). Hydrogen Bonding - Medicinal Chemistry. Retrieved from [Link]
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Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cushman, M., et al. (2010). The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. National Institutes of Health. Retrieved from [Link]
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Pharmacy 180. (n.d.). Classification of Hydrogen Bonding - Medicinal Chemistry. Retrieved from [Link]
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Singh, S., & Kumar, V. (2011). Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. PubMed. Retrieved from [Link]
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Kuhn, B., Mohr, P., & Stahl, M. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Asif, M. (2022). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. National Institutes of Health. Retrieved from [Link]
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Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Al-Mohammadi, M. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
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Med chem-pharma. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]
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Fong, D. H., et al. (2011). Crystal structures of two aminoglycoside kinases bound with a eukaryotic protein kinase inhibitor. PubMed. Retrieved from [Link]
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Kumar, S., & Cuny, G. D. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Publications. Retrieved from [Link]
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MDPI. (n.d.). An Update on Protein Kinases as Therapeutic Targets—Part II. Retrieved from [Link]
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Roskoski, R. Jr. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 70693-59-3). As a compound utilized in the synthesis of agrochemicals, pigments, and other performance materials, its proper management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the causality behind each procedural step, thereby fostering a culture of intrinsic safety and scientific integrity.
Hazard Identification and Safety Profile
A foundational understanding of a chemical's properties is non-negotiable for its safe management. This compound is a combustible solid classified as acutely toxic and an irritant.[2][3] Adherence to strict safety protocols is therefore mandatory during its handling and disposal.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 70693-59-3 | [3][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [2] |
| Molecular Weight | 268.38 g/mol | [3] |
| Physical State | Light brown crystalline solid | [4] |
| Melting Point | 98-101 °C | [3][5] |
| Storage Class | 11 - Combustible Solids | [3] |
GHS Hazard Classification & Causality:
The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[2]
-
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled): These classifications underscore the compound's systemic toxicity. Exposure via ingestion, dermal contact, or inhalation can lead to adverse health effects, necessitating the use of comprehensive Personal Protective Equipment (PPE).[2]
-
H315 (Causes skin irritation), H319 (Causes serious eye irritation): As an irritant, direct contact can cause inflammation and damage to the skin and eyes.[2] This is why impermeable gloves and sealed eye protection are critical.
Reactivity and Decomposition:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous, potentially hazardous reactions.[6][7]
-
Hazardous Decomposition Products: In the event of a fire, this compound may decompose to release toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[6][7] Firefighting measures must account for these inhalation hazards.
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before handling the chemical for disposal, a robust safety framework must be in place. This is a self-validating system: proper controls mitigate the hazards identified above.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory to minimize inhalation risk.[6]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[6][8]
Personal Protective Equipment (PPE):
The selection of PPE is a direct response to the chemical's hazard profile.
-
Eye and Face Protection: Wear tightly-fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6][7]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected for integrity before use.[4] Wear a lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: For situations where dust cannot be controlled at the source, use a NIOSH-approved N95 dust mask or a higher-level respirator.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste .[4][6][9]
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated waste container.
-
Causality: Segregation prevents unintentional and dangerous reactions with incompatible chemicals in a commingled waste stream.
Step 2: Container Selection and Labeling
-
Use a container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, sealable lid.
-
The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "70693-59-3"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Causality: Proper labeling is a critical regulatory requirement (EPA, OSHA) and ensures that all personnel, from lab staff to waste handlers, are aware of the container's contents and associated dangers.[9][10]
Step 3: Temporary On-Site Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[6][9]
-
This storage area must be segregated from incompatible materials, particularly strong oxidizing agents.[6][9]
-
Causality: Safe temporary storage minimizes the risk of spills, degradation of the container, and accidental reactions prior to final disposal.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.
-
Causality: Final disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
Minor Solid Spill:
-
Immediately alert personnel in the area and restrict access.
-
Ensure ventilation is adequate; if in a fume hood, do not turn it off.
-
Don the full PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth to prevent dust from becoming airborne.[9]
-
If available, dampen the solid spill material with 60-70% ethanol to further minimize dust.[11] Use non-sparking tools for cleanup.[9]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6][8]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.
-
Place all cleanup materials into the hazardous waste container.
Major Spill:
-
Evacuate all non-essential personnel from the area immediately.[4]
-
Contact your institution's EHS department or emergency response team without delay.[9]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS No. 70693-59-3). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experiments, but to ourselves. This guide is structured to provide not just a list of equipment, but the scientific rationale behind its use, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific threats posed by a chemical is the foundation of effective PPE selection. This compound is a combustible solid, often in crystalline or powder form, which presents a multi-faceted risk profile.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[2]
-
Harmful in contact with skin (Acute toxicity, dermal)[2]
-
Harmful if inhaled (Acute toxicity, inhalation)[2]
-
May cause respiratory irritation [3]
The primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact. Therefore, our PPE strategy must establish robust barriers against these specific pathways.
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, the following PPE is mandatory for any procedure involving the handling of this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are required to protect against airborne dust and accidental splashes.
-
Recommended for Splash Risk: When preparing solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to chemical safety goggles.[4][5] Eyeglasses or safety glasses with side shields do not offer adequate protection.[4]
Hand Protection
This compound is harmful upon skin contact and can cause irritation.[2] Therefore, selecting the correct gloves is critical.
-
Material: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide for this specific compound or the sulfonamide class.
-
Best Practice: Double-gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection: Always inspect gloves for tears, punctures, or degradation before use. Change gloves frequently, typically every 30 to 60 minutes, and immediately after known contact with the chemical.[4]
Body Protection
To prevent skin contact from spills or dust, appropriate body protection is essential.
-
Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks involving larger quantities (multi-gram scale) or with a significant risk of dust generation or splashing, a disposable, back-closing gown made of a low-permeability fabric like polyethylene-coated polypropylene is required.[5][6] Standard cloth lab coats are not suitable for significant contamination events as they can absorb the chemical.[6]
Respiratory Protection
As a solid, the inhalation of airborne particles is a primary exposure risk.[2] All handling of the solid form should ideally occur within a certified chemical fume hood or other ventilated enclosure.[7]
-
In a Ventilated Enclosure: When handling small quantities inside a fume hood, a Type N95 (US) or FFP2 (EU) dust mask is recommended to prevent inhalation during momentary transfers.
-
Outside of a Ventilated Enclosure or for Spills: If the exposure limits might be exceeded or symptoms like irritation are experienced, a full-face respirator with a particulate filter is necessary.[8] Surgical masks offer little to no protection from chemical dust and should not be used.[4]
Operational and Disposal Plans
PPE Selection Workflow
The level of PPE required is dictated by the specifics of the task. The following flowchart provides a logical pathway for selecting the appropriate protective ensemble.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is fully fastened.
-
Respirator/Mask: If required, perform a seal check for a respirator or fit the mask.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat or gown.[4] If double-gloving, don the inner pair first, then the outer pair.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat: Remove the gown by unfastening and rolling it down from the shoulders, turning it inside out as you go. Avoid touching the exterior.
-
Goggles/Face Shield: Remove from the back of the head forward.
-
Respirator/Mask: Remove by touching only the straps.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Contaminated PPE
Do not dispose of any used PPE in the standard laboratory trash.
-
Hazardous Waste: All disposable items, including gloves, gowns, and masks, that have come into contact with this compound must be treated as hazardous chemical waste.[8]
-
Collection: Place all contaminated PPE into a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8] Follow your institution's Environmental Health and Safety (EHS) guidelines for pickup and disposal.[7]
Summary of PPE Recommendations by Task
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solids (<1g in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | N95 Respirator (Recommended) |
| Weighing Solids (>1g or on Open Bench) | Chemical Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown | Full-Face Respirator |
| Preparing Solutions | Chemical Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Gown | Work in Fume Hood |
| Small-Scale Reaction Work-up | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Disposable Gown | Full-Face Respirator |
Emergency Procedures in Case of Exposure
Should an exposure occur despite precautions, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[9][10] Seek medical attention if irritation persists.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
Always ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][10]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
